molecular formula C6H13NO7S B10774609 Nojirimycin 1-sulfonic acid CAS No. 81703-56-2

Nojirimycin 1-sulfonic acid

Cat. No.: B10774609
CAS No.: 81703-56-2
M. Wt: 243.24 g/mol
InChI Key: PLICPKOWHZITQE-DVKNGEFBSA-N
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Description

(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidine-2-sulfonic acid is a sophisticated, stereochemically defined piperidine sulfonic acid derivative that serves as a pivotal tool in glycobiology and enzymology research. Its core research value lies in its function as a potent and selective inhibitor of various glycosidase enzymes. The compound acts as a transition state analog, mimicking the structure of the oxocarbenium ion intermediate typically formed during the enzymatic hydrolysis of glycosidic bonds. This mechanism of action allows researchers to effectively block glycosidase activity, facilitating studies on carbohydrate metabolism, lysosomal storage disorders, and the role of glycosidases in cellular signaling pathways.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

81703-56-2

Molecular Formula

C6H13NO7S

Molecular Weight

243.24 g/mol

IUPAC Name

(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidine-2-sulfonic acid

InChI

InChI=1S/C6H13NO7S/c8-1-2-3(9)4(10)5(11)6(7-2)15(12,13)14/h2-11H,1H2,(H,12,13,14)/t2-,3-,4+,5-,6+/m1/s1

InChI Key

PLICPKOWHZITQE-DVKNGEFBSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](N1)S(=O)(=O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(N1)S(=O)(=O)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: Nojirimycin 1-Sulfonic Acid (CAS 114417-84-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nojirimycin (B1679825) 1-sulfonic acid, also known as nojirimycin bisulfite adduct or 5-Amino-5-deoxy-D-glucose-1-sulfonic acid, is a potent inhibitor of a range of glucosidase enzymes. As a derivative of the naturally occurring iminosugar nojirimycin, this compound holds significant interest for researchers in the fields of glycobiology, metabolic disorders, and virology. Its unique chemical structure, featuring a sulfonic acid group at the anomeric center, distinguishes it from its parent compound and influences its inhibitory activity and stability. This document provides a comprehensive technical overview of Nojirimycin 1-sulfonic acid, including its chemical and physical properties, biological activity with a focus on enzyme inhibition, detailed experimental protocols for its synthesis and use in assays, and an exploration of its role in relevant signaling pathways.

Chemical and Physical Properties

This compound is a white crystalline solid. Its fundamental properties are summarized in the table below.

PropertyValue
CAS Number 114417-84-4
Molecular Formula C₆H₁₃NO₇S
Molecular Weight 243.23 g/mol
Alternate Names (3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-piperidinesulfonic Acid; 5-Amino-5-deoxy-D-glucose-1-sulfonic Acid; Nojirimycin bisulfite adduct
Melting Point 124-130°C (decomposes)
Density 1.89 g/cm³
Solubility Water

Biological Activity and Mechanism of Action

This compound functions as a competitive inhibitor of various glucosidases. Iminosugars, including nojirimycin and its derivatives, are structural mimics of the transition state of the glycosidic bond cleavage reaction catalyzed by these enzymes. The nitrogen atom in the piperidine (B6355638) ring, protonated at physiological pH, mimics the oxocarbenium ion-like transition state, leading to tight binding to the enzyme's active site and subsequent inhibition.

The primary mechanism of action of this compound and related iminosugars at a cellular level involves the inhibition of α-glucosidases I and II located in the endoplasmic reticulum (ER). This inhibition disrupts the N-linked glycosylation pathway, a critical process for the proper folding and function of many glycoproteins.

Enzyme Inhibition Data

While specific IC₅₀ and Kᵢ values for this compound are not widely available in publicly accessible literature, it is reported to be a potent inhibitor of β-glucosidase.[1][2] It is also known to inhibit α-glucosidase and β-mannosidase.[3][4] Some sources suggest its inhibitory activity is approximately 3- to 4-fold lower than its parent compound, nojirimycin.[5] For comparative purposes, the inhibitory activities of the parent compound, 1-deoxynojirimycin (B1663644) (DNJ), are presented below, as it is a well-characterized glucosidase inhibitor.

EnzymeInhibitorIC₅₀ (µM)Kᵢ (µM)Inhibition Type
α-Glucosidase1-Deoxynojirimycin (DNJ)8.15 ± 0.12--
α-GlucosidaseCompound 43 (a DNJ derivative)30.0 ± 0.610Competitive
α-GlucosidaseCompound 40 (a DNJ derivative)160.5 ± 0.652Competitive
α-GlucosidaseCompound 34 (a DNJ derivative)-150Competitive

Data for DNJ and its derivatives are provided for context and are sourced from[1].

Experimental Protocols

Synthesis of this compound

A reported synthesis of nojirimycin and its subsequent conversion to the 1-sulfonic acid derivative is described by Moutel and Shipman (1999). The final step of this synthesis involves the treatment of (+)-nojirimycin with aqueous sulfur dioxide.

Materials:

  • (+)-Nojirimycin

  • Sulfur dioxide (SO₂)

  • Water

Procedure:

  • Dissolve (+)-nojirimycin in water.

  • Bubble sulfur dioxide gas through the solution or add a saturated aqueous solution of sulfur dioxide.

  • Monitor the reaction by an appropriate method (e.g., TLC or LC-MS) until completion.

  • Remove the excess sulfur dioxide and water under reduced pressure to yield this compound.

  • Purify the product as necessary, for example, by recrystallization.

This is a generalized procedure based on the cited literature. Researchers should consult the original publication for specific reaction conditions and purification details.

α-Glucosidase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of this compound against α-glucosidase using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 200 mM)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve α-glucosidase in cold phosphate buffer to the desired concentration.

    • Dissolve pNPG in phosphate buffer to the desired concentration.

    • Prepare a stock solution of this compound in phosphate buffer and create a series of dilutions to be tested.

  • Assay Setup:

    • In a 96-well plate, add a defined volume of the this compound dilutions to the test wells.

    • Add a corresponding volume of phosphate buffer to the control wells (no inhibitor) and blank wells (no enzyme).

    • Add the α-glucosidase solution to the test and control wells.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Initiate Reaction:

    • Add the pNPG solution to all wells to start the reaction.

  • Incubation:

    • Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

  • Stop Reaction:

    • Add the sodium carbonate solution to all wells to stop the reaction and develop the color of the p-nitrophenol product.

  • Measurement:

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (Absorbance of test well - Absorbance of blank well) / (Absorbance of control well - Absorbance of blank well)] x 100

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Cellular Effects

The primary signaling pathway affected by this compound is the N-linked glycosylation pathway . By inhibiting ER α-glucosidases I and II, it prevents the trimming of glucose residues from newly synthesized glycoproteins. This disruption can lead to the accumulation of misfolded glycoproteins in the ER, triggering the Unfolded Protein Response (UPR). The UPR is a cellular stress response aimed at restoring ER homeostasis but can lead to apoptosis if the stress is prolonged or severe.

The inhibition of N-linked glycosylation has broad implications for various cellular processes and is a key mechanism behind the antiviral activity of many iminosugars. Many viral envelope proteins are glycoproteins that require proper N-linked glycosylation for their folding, trafficking, and function. By disrupting this process, iminosugars can inhibit the replication of a wide range of enveloped viruses.

Diagrams

N_Linked_Glycosylation_Inhibition cluster_ER Endoplasmic Reticulum cluster_Trimming Glucose Trimming Dol_P_P_GlcNAc2 Dol-P-P-GlcNAc₂ Dol_P_P_GlcNAc2Man9 Dol-P-P-GlcNAc₂Man₉ Dol_P_P_GlcNAc2->Dol_P_P_GlcNAc2Man9 Mannosyltransferases Dol_P_P_GlcNAc2Man9Glc3 Dol-P-P-GlcNAc₂Man₉Glc₃ Dol_P_P_GlcNAc2Man9->Dol_P_P_GlcNAc2Man9Glc3 Glucosyltransferases Protein Nascent Polypeptide Dol_P_P_GlcNAc2Man9Glc3->Protein Glycoprotein_Glc3 Glycoprotein-GlcNAc₂Man₉Glc₃ Protein->Glycoprotein_Glc3 Oligosaccharyltransferase Glycoprotein_Glc1 Glycoprotein-GlcNAc₂Man₉Glc₁ Glycoprotein_Glc3->Glycoprotein_Glc1 Glycoprotein_Man9 Glycoprotein-GlcNAc₂Man₉ Glycoprotein_Glc1->Glycoprotein_Man9 Golgi Apparatus Golgi Apparatus Glycoprotein_Man9->Golgi Apparatus Correctly Folded Glucosidase_I α-Glucosidase I Glucosidase_II α-Glucosidase II Inhibitor This compound Inhibitor->Glucosidase_I Inhibitor->Glucosidase_II

Caption: Inhibition of N-linked glycosylation by this compound.

Experimental_Workflow cluster_Preparation Reagent Preparation cluster_Assay Assay Execution (96-well plate) cluster_Analysis Data Analysis Enzyme_Prep Prepare α-Glucosidase Solution Add_Enzyme Add α-Glucosidase Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare pNPG Substrate Solution Add_Substrate Add pNPG to Initiate Reaction Substrate_Prep->Add_Substrate Inhibitor_Prep Prepare Serial Dilutions of This compound Add_Inhibitor Add Inhibitor/Buffer to Wells Inhibitor_Prep->Add_Inhibitor Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate at 37°C Add_Enzyme->Pre_Incubate Pre_Incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Add Na₂CO₃ to Stop Reaction Incubate->Stop_Reaction Measure_Absorbance Measure Absorbance at 405 nm Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC₅₀ Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for α-glucosidase inhibition assay.

References

Biological Targets of Nojirimycin 1-Sulfonic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nojirimycin (B1679825), a potent glycosidase inhibitor originally isolated from Streptomyces species, and its derivatives have been the subject of extensive research due to their therapeutic potential in a variety of diseases, including diabetes, viral infections, and cancer.[1] This technical guide focuses on Nojirimycin 1-sulfonic acid, also known as nojirimycin bisulfite adduct, a derivative of nojirimycin. While specific quantitative inhibitory data for this compound is limited in publicly available literature, its biological activity can be inferred from its parent compound, nojirimycin, and its close analog, 1-deoxynojirimycin (B1663644) (DNJ). This document summarizes the known biological targets of these related compounds, provides detailed experimental protocols for assessing their inhibitory activity, and visualizes the key signaling pathways affected.

Core Biological Target: Glycosidases

The primary biological targets of nojirimycin and its derivatives are glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates.[2][3] By mimicking the transition state of the natural substrate, these iminosugars act as competitive inhibitors of various glycosidases.[2] Inhibition of these enzymes interferes with key biological processes such as carbohydrate digestion and the post-translational modification of glycoproteins.[1][4]

Quantitative Inhibition Data

Table 1: Inhibitory Activity of 1-Deoxynojirimycin (DNJ) against α-Glucosidase

Enzyme SourceIC50 (µM)Ki (µM)Inhibition TypeReference
Not Specified0.03-Not Specified[5]
Not Specified222.4 ± 0.5-Not Specified[2]

Table 2: Inhibitory Activity of N-Alkyl-1-Deoxynojirimycin Derivatives against α-Glucosidase

CompoundIC50 (µM)Ki (µM)Inhibition TypeReference
Compound 43 (N-alkyl-1-DNJ derivative)30.0 ± 0.6010Competitive[2]
Compound 40 (N-alkyl-1-DNJ derivative)160.5 ± 0.6052Competitive[2]
Compound 34 (N-alkyl-1-DNJ derivative)-150Competitive[2]

Table 3: Inhibitory Activity of 1-Deoxynojirimycin-Chrysin Derivatives against α-Glucosidase

CompoundIC50 (µM)Inhibition TypeReference
1-Deoxynojirimycin8.15 ± 0.12-[6]
Compound 6 (1-DNJ-chrysin conjugate)0.51 ± 0.02Reversible, Mixed[6]

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This protocol describes a common colorimetric method for determining the inhibitory activity of compounds against α-glucosidase.

1. Principle:

The assay is based on the hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by α-glucosidase to release p-nitrophenol, which can be quantified spectrophotometrically at 405 nm. The presence of an inhibitor reduces the rate of this reaction.

2. Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound or other test compounds

  • 1-Deoxynojirimycin (as a positive control)

  • Potassium phosphate (B84403) buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (0.1 M)

  • 96-well microplate

  • Microplate reader

3. Procedure:

  • Prepare a stock solution of the test compound and a series of dilutions in potassium phosphate buffer.

  • In a 96-well plate, add 50 µL of the test compound solution to the respective wells. For the control, add 50 µL of buffer.

  • Add 50 µL of α-glucosidase solution (0.5 U/mL in potassium phosphate buffer) to all wells.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of pNPG solution (5 mM in potassium phosphate buffer) to all wells.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution.

  • Measure the absorbance at 405 nm using a microplate reader.

4. Data Analysis:

The percentage of inhibition is calculated using the following formula:

% Inhibition = [ (A_control - A_sample) / A_control ] x 100

Where:

  • A_control is the absorbance of the control well (enzyme + buffer + substrate).

  • A_sample is the absorbance of the well with the test compound.

The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Determination of Inhibition Constant (Ki)

The inhibition constant (Ki) provides a more absolute measure of inhibitor potency. It can be determined from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors:

Ki = IC50 / (1 + [S] / Km)

Where:

  • [S] is the concentration of the substrate used in the assay.

  • Km is the Michaelis-Menten constant for the substrate.

The Km value needs to be determined experimentally by measuring the reaction velocity at different substrate concentrations in the absence of the inhibitor.

Signaling Pathways and Mechanisms of Action

Nojirimycin and its derivatives exert their biological effects by interfering with the N-linked glycosylation of proteins, a critical process for proper protein folding, trafficking, and function.[4][7]

Inhibition of N-linked Glycosylation

The N-linked glycosylation pathway begins in the endoplasmic reticulum (ER) with the transfer of a large oligosaccharide precursor (Glc3Man9GlcNAc2) to nascent polypeptide chains. For the glycoprotein (B1211001) to mature correctly, the three terminal glucose residues must be sequentially removed by glucosidase I and glucosidase II.

Nojirimycin and its analogs act as inhibitors of these glucosidases.[4][7] This inhibition leads to the accumulation of monoglucosylated or triglucosylated high-mannose oligosaccharides on glycoproteins. The presence of these glucose residues prevents the proper folding and subsequent transport of the glycoproteins from the ER to the Golgi apparatus.

N_linked_Glycosylation_Inhibition cluster_ER Endoplasmic Reticulum Nascent_Protein Nascent Polypeptide Oligo_Transfer Oligosaccharyl- transferas Nascent_Protein->Oligo_Transfer Glycoprotein_Glc3 Glycoprotein (Glc3Man9GlcNAc2) Oligo_Transfer->Glycoprotein_Glc3 Transfer of oligosaccharide Glc3Man9 Glc3Man9GlcNAc2 Glc3Man9->Oligo_Transfer Glucosidase_I Glucosidase I Glycoprotein_Glc3->Glucosidase_I Glycoprotein_Glc1 Glycoprotein (Glc1Man9GlcNAc2) Glucosidase_I->Glycoprotein_Glc1 Removal of 2 glucose residues Glucosidase_II Glucosidase II Glycoprotein_Glc1->Glucosidase_II Glycoprotein_Man9 Glycoprotein (Man9GlcNAc2) Glucosidase_II->Glycoprotein_Man9 Removal of final glucose residue Golgi Golgi Apparatus (Further Processing) Glycoprotein_Man9->Golgi Transport to Golgi Nojirimycin Nojirimycin 1-Sulfonic Acid Nojirimycin->Glucosidase_I Inhibition Nojirimycin->Glucosidase_II Inhibition

Inhibition of N-linked Glycosylation by this compound.
Experimental Workflow for Assessing Glycosidase Inhibition

The following diagram outlines a typical workflow for screening and characterizing potential glycosidase inhibitors.

Experimental_Workflow Start Start: Compound Library Primary_Screening Primary Screening (Single Concentration) Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Assay Hit_Identification->Dose_Response Active Inactive Inactive Compounds Hit_Identification->Inactive Inactive IC50_Determination IC50 Determination Dose_Response->IC50_Determination Kinetic_Studies Enzyme Kinetic Studies IC50_Determination->Kinetic_Studies Mechanism_of_Inhibition Determine Mechanism (Competitive, etc.) Kinetic_Studies->Mechanism_of_Inhibition Ki_Calculation Calculate Ki Mechanism_of_Inhibition->Ki_Calculation Lead_Optimization Lead Optimization Ki_Calculation->Lead_Optimization

References

Stereochemistry and Activity of Nojirimycin 1-Sulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nojirimycin (B1679825) and its derivatives represent a significant class of iminosugars that act as potent inhibitors of glycosidase enzymes. This technical guide focuses on the stereochemistry and biological activity of a specific derivative, Nojirimycin 1-sulfonic acid, also known as the nojirimycin bisulfite adduct. While quantitative inhibitory data for this specific compound is limited in publicly available literature, this guide synthesizes the existing knowledge on its stereochemical importance, qualitative activity, and the broader context of nojirimycin derivatives' mechanism of action. We provide detailed experimental protocols for the synthesis of related compounds and for general glycosidase inhibition assays, which can be adapted for the study of this compound. Furthermore, we visualize the key biological pathway affected by these inhibitors and outline a representative experimental workflow.

Introduction

Iminosugars are carbohydrate analogues where the endocyclic oxygen atom is replaced by a nitrogen atom. This structural modification often leads to potent and specific inhibition of glycosidases, enzymes crucial for carbohydrate metabolism and glycoprotein (B1211001) processing. Nojirimycin, a polyhydroxylated piperidine, was one of the first iminosugars discovered and has been extensively studied for its biological activities.[1] The addition of a sulfonic acid group at the anomeric carbon (C1) results in this compound, a compound with distinct chemical properties and potential biological activities.

The stereochemistry of iminosugars is paramount to their inhibitory function, as they often mimic the transition state of the natural substrate of the target glycosidase. The spatial arrangement of the hydroxyl groups and the charge of the nitrogen atom at physiological pH are critical for binding to the enzyme's active site. This guide will delve into the known stereochemical aspects of this compound and its implications for its activity.

Stereochemistry and Biological Activity

The biological activity of this compound is intrinsically linked to its stereochemical configuration. Research has indicated that the stereoisomers of nojirimycin derivatives exhibit significantly different inhibitory profiles against various glycosidases.

Importance of the D-gluco and L-gluco Configurations

Nojirimycin possesses a D-gluco configuration, mimicking D-glucose. However, studies on the bisulfite adducts of nojirimycin have revealed that the unnatural L-gluco configuration can confer potent inhibitory activity. Specifically, the L-gluco isomer of the nojirimycin bisulfite adduct has been shown to be a moderate to high inhibitor of almond β-D-glucosidase and bovine liver β-D-galactosidase. This highlights the potential for stereochemical diversity to generate selective glycosidase inhibitors.

Qualitative Inhibitory Activity

Data Presentation

Due to the lack of specific quantitative data for this compound in the reviewed literature, a comparative table of inhibitory activities for the parent compound, Nojirimycin, and its deoxy derivative, 1-Deoxynojirimycin (DNJ), is presented below to provide context for the expected potency of this class of inhibitors.

CompoundEnzymeSourceIC50 (µM)Ki (µM)Inhibition Type
1-Deoxynojirimycin (DNJ) α-GlucosidaseSaccharomyces cerevisiae-2.95Competitive
Nojiristegine α-GlucosidaseNot Specifiedmicromolar range--
manno-Nojiristegine α-GlucosidaseNot Specifiedmicromolar range--

Table 1: Inhibitory activity of Nojirimycin and its derivatives against α-glucosidase. Data is indicative of the general potency of this class of compounds.

Experimental Protocols

Synthesis of (+)-Nojirimycin via 1-Deoxynojirimycin-1-sulfonic acid Intermediate

The following is a conceptual protocol for the synthesis of (+)-Nojirimycin, which involves the formation of 1-deoxynojirimycin-1-sulfonic acid as a key intermediate. This can be adapted to isolate the sulfonic acid product.[3]

Materials:

  • 2,3,4,6-tetra-O-benzyl-D-glucopyranose

  • Reagents for conversion to D-xylo-hexos-5-ulose dimethyl acetal (B89532) (involving thioacetalisation, C-5 oxidation, and transacetalisation)

  • Hydroxylamine (B1172632) hydrochloride

  • Pyridine

  • Lithium aluminium hydride (LiAlH₄)

  • Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

  • Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Aqueous sulfur dioxide (SO₂)

  • Basic resin (e.g., Dowex 1X2 OH⁻ form)

Procedure:

  • Synthesis of D-gluco-amine (7):

    • Convert 2,3,4,6-tetra-O-benzyl-D-glucopyranose to the D-xylo-hexos-5-ulose dimethyl acetal (5) through established methods of thioacetalisation, C-5 oxidation, and transacetalisation.

    • Convert the ketone (5) to the corresponding oxime (6) by reacting with hydroxylamine hydrochloride in pyridine.

    • Perform a diastereoselective reduction of the oxime (6) using lithium aluminium hydride in an appropriate solvent (e.g., THF) to yield a mixture of the D-gluco-amine and the L-ido-isomer.

    • Protect the resulting primary amine with di-tert-butyl dicarbonate to form the tert-butyl carbamate.

    • Separate the desired D-gluco-amine derivative (7) from the unwanted L-ido-isomer (8) using column chromatography.

  • Formation of 1-Deoxynojirimycin-1-sulfonic acid (9):

    • Perform hydrogenolysis on the protected D-gluco-amine (7) using palladium on carbon and hydrogen gas to remove the benzyl (B1604629) protecting groups.

    • Treat the resulting deprotected amine with aqueous sulfur dioxide. This step leads to the formation of 1-deoxynojirimycin-1-sulfonic acid (9).

  • Isolation of this compound:

    • To isolate the sulfonic acid, the reaction mixture from step 2.2 can be purified using appropriate chromatographic techniques, such as ion-exchange chromatography.

  • Conversion to (+)-Nojirimycin (1):

    • To proceed to (+)-nojirimycin, the 1-deoxynojirimycin-1-sulfonic acid (9) is treated with a basic resin to remove the sulfonic acid group and yield the final product.

α-Glucosidase Inhibition Assay

This protocol is a general method for assessing the inhibitory activity of compounds against α-glucosidase using a chromogenic substrate.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

  • Test compound (this compound)

  • Positive control (e.g., Acarbose or 1-Deoxynojirimycin)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of α-glucosidase in phosphate buffer.

    • Prepare a stock solution of pNPG in phosphate buffer.

    • Prepare a series of dilutions of the test compound and the positive control in phosphate buffer.

  • Assay Protocol:

    • In a 96-well microplate, add a defined volume of the α-glucosidase solution to each well (except for the blank).

    • Add a volume of the test compound dilution or positive control to the respective wells. Add buffer to the control wells.

    • Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).

    • Initiate the reaction by adding a volume of the pNPG solution to all wells.

    • Monitor the increase in absorbance at 405 nm over time using a microplate reader. The absorbance is due to the formation of p-nitrophenol upon substrate hydrolysis.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

    • To determine the inhibition type and Ki value, the assay should be repeated with varying concentrations of both the substrate and the inhibitor, followed by analysis using Lineweaver-Burk or Dixon plots.

Mandatory Visualizations

N-Linked Glycosylation Pathway Inhibition

The primary mechanism of action for many nojirimycin derivatives is the inhibition of α-glucosidases I and II in the endoplasmic reticulum, which are critical for the proper folding of glycoproteins.

N_Linked_Glycosylation_Inhibition Protein Nascent Polypeptide Oligosaccharyltransferase Oligosaccharyl- transferase (OST) Protein->Oligosaccharyltransferase Glycosylation Glc3Man9GlcNAc2 Glc₃Man₉GlcNAc₂ Oligosaccharyltransferase->Glc3Man9GlcNAc2 Transfer of oligosaccharide Glucosidase_I α-Glucosidase I Glc3Man9GlcNAc2->Glucosidase_I Trimming ER Endoplasmic Reticulum Lumen Glucosidase_II α-Glucosidase II Glucosidase_I->Glucosidase_II Removal of terminal glucose Calnexin_Calreticulin Calnexin/ Calreticulin Cycle Glucosidase_II->Calnexin_Calreticulin Removal of second and third glucose Correctly_Folded Correctly Folded Glycoprotein Calnexin_Calreticulin->Correctly_Folded Proper Folding Misfolded Misfolded Glycoprotein Calnexin_Calreticulin->Misfolded Golgi Correctly_Folded->Golgi Transport to Golgi Nojirimycin Nojirimycin Derivatives (e.g., this compound) Nojirimycin->Glucosidase_I Nojirimycin->Glucosidase_II

Caption: Inhibition of N-linked glycosylation by nojirimycin derivatives.

Experimental Workflow for Synthesis and Activity Screening

This diagram illustrates a typical workflow for the synthesis and biological evaluation of a nojirimycin derivative like the 1-sulfonic acid.

Experimental_Workflow Start Start: Starting Material (e.g., Protected D-glucose derivative) Synthesis Chemical Synthesis Steps (e.g., Oxidation, Reduction, Protection/Deprotection) Start->Synthesis Sulfonation Sulfonation Reaction (Treatment with aq. SO₂) Synthesis->Sulfonation Purification Purification (e.g., Column Chromatography, Ion Exchange) Sulfonation->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Compound This compound Characterization->Compound Assay_Prep Enzyme Inhibition Assay Preparation (Enzyme, Substrate, Buffers) Compound->Assay_Prep Screening Inhibition Screening (IC₅₀ Determination) Assay_Prep->Screening Kinetics Kinetic Studies (Ki and Inhibition Type) Screening->Kinetics End End: Activity Data Kinetics->End

Caption: Workflow for synthesis and activity screening of this compound.

Conclusion

This compound is a noteworthy derivative of the potent glycosidase inhibitor, nojirimycin. While specific quantitative data on its inhibitory activity remains to be fully elucidated in the public domain, its stereochemistry, particularly the L-gluco configuration, is known to be a key determinant of its biological function. The provided protocols offer a starting point for the synthesis and evaluation of this and related compounds. The visualization of the N-linked glycosylation pathway highlights the critical role of α-glucosidases as therapeutic targets and the mechanism by which nojirimycin derivatives exert their effects. Further research is warranted to fully characterize the inhibitory profile of this compound and its potential as a selective glycosidase inhibitor for various therapeutic applications.

References

Unveiling the Target Landscape of Nojirimycin 1-Sulfonic Acid: A Technical Guide to Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide consolidates the current publicly available information regarding Nojirimycin (B1679825) 1-sulfonic acid. It is important to note that specific quantitative data on its inhibitory profile against a comprehensive panel of off-targets is limited in the accessible scientific literature. The experimental methodologies presented are based on established assays for analogous compounds and serve as a foundational framework for further investigation.

Introduction

Nojirimycin 1-sulfonic acid, also identified as the nojirimycin bisulfite adduct, is a derivative of the natural iminosugar nojirimycin. Iminosugars represent a promising class of therapeutic agents due to their potent inhibition of glycosidases—enzymes pivotal to carbohydrate metabolism and the post-translational modification of proteins. This inhibitory action underpins their application in managing a spectrum of diseases, from diabetes to viral infections and lysosomal storage disorders. A thorough characterization of the target engagement and potential off-target interactions of this compound is a prerequisite for its advancement as a clinical candidate.

Primary Molecular Targets: A Focus on Glycosidases

The principal molecular targets of this compound are understood to be glycoside hydrolases, commonly known as glycosidases. Available data specifically points to its activity as an inhibitor of several glucosidases, with a particular emphasis on β-glucosidase. This aligns with the known inhibitory profile of its parent compound, nojirimycin, and the related, more chemically stable derivative, 1-deoxynojirimycin (B1663644) (DNJ), which are established potent inhibitors of both α- and β-glucosidases.

Exploring the Off-Target Horizon

While the on-target activity of this compound is centered on glucosidases, its structural similarity to monosaccharides suggests the potential for interactions with other carbohydrate-binding proteins. The assessment of off-target effects is crucial for predicting potential adverse effects and understanding the broader biological implications of this compound. The potential off-target profile can be extrapolated from the known activities of other nojirimycin derivatives.

  • Cross-Reactivity with Glycosidase Isoforms: The conserved architecture of active sites among different glycosidases raises the possibility of cross-reactivity. It is plausible that this compound may exhibit inhibitory activity against other glycosidases, including α-glucosidases, mannosidases, and galactosidases. A comprehensive enzymatic screening is necessary to delineate its selectivity profile.

  • Interference with Glycoprotein (B1211001) Processing and Quality Control: A significant off-target effect of many iminosugars is the inhibition of α-glucosidases I and II located in the endoplasmic reticulum (ER). This interference can disrupt the N-linked glycosylation pathway, a critical process for the correct folding and maturation of a vast number of secreted and membrane-bound proteins. Such disruption forms the basis of the antiviral activity of several iminosugars and could represent a significant off-target effect of this compound, with wide-ranging cellular consequences.

  • Impact on Lysosomal Function: Certain iminosugars are employed therapeutically to inhibit lysosomal glycosidases in the context of lysosomal storage diseases. Unintended inhibition of these enzymes by this compound could perturb lysosomal homeostasis.

Quantitative Inhibitory Profile

Table 1: Inhibitory Activity Profile of this compound (Template)

Target Enzyme Enzyme Source Substrate IC50 (µM) Ki (µM) Inhibition Mode
β-Glucosidase e.g., Almond pNPG Data not available Data not available Data not available
α-Glucosidase e.g., S. cerevisiae pNPG Data not available Data not available Data not available
α-Mannosidase e.g., Jack bean pNP-α-D-mannopyranoside Data not available Data not available Data not available
β-Mannosidase e.g., Helix pomatia pNP-β-D-mannopyranoside Data not available Data not available Data not available
α-Galactosidase e.g., Green coffee bean pNP-α-D-galactopyranoside Data not available Data not available Data not available
β-Galactosidase e.g., Bovine liver pNP-β-D-galactopyranoside Data not available Data not available Data not available

| Other potential off-targets | | | | | |

pNPG: p-nitrophenyl-β-D-glucopyranoside; pNP: p-nitrophenyl

Experimental Protocols

The following section outlines a generalized methodology for assessing the inhibitory activity of this compound against glycosidases. It is imperative that specific assay conditions are optimized for each enzyme and substrate pair.

In Vitro Glycosidase Inhibition Assay

Objective: To determine the in vitro inhibitory potency (IC50) of this compound against a specific glycosidase.

Materials:

  • Purified glycosidase

  • Chromogenic substrate (e.g., p-nitrophenyl glycoside)

  • Assay buffer (e.g., 0.1 M phosphate (B84403) buffer, pH adjusted for optimal enzyme activity)

  • This compound

  • Positive control inhibitor (e.g., 1-deoxynojirimycin)

  • Stop solution (e.g., 0.2 M Sodium Carbonate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the target enzyme in the assay buffer.

    • Prepare a stock solution of the chromogenic substrate in the assay buffer.

    • Perform serial dilutions of this compound to obtain a range of test concentrations.

  • Assay Setup:

    • In a 96-well microplate, add in the following order:

      • Assay buffer

      • Enzyme solution

      • Test inhibitor solution (or buffer for the uninhibited control)

  • Pre-incubation:

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 10-15 minutes) to allow for inhibitor-enzyme interaction.

  • Reaction Initiation:

    • Add the substrate solution to all wells to initiate the enzymatic reaction.

  • Incubation:

    • Incubate the plate at the optimal temperature for a fixed duration, ensuring the reaction remains within the linear range.

  • Reaction Termination:

    • Add the stop solution to each well to terminate the reaction. The stop solution also serves to develop the color of the product.

  • Data Acquisition:

    • Measure the absorbance of each well at the appropriate wavelength for the chromogenic product (e.g., 405 nm for p-nitrophenol).

Data Analysis:

  • The percentage of enzyme inhibition is calculated for each inhibitor concentration.

  • The IC50 value, the concentration of inhibitor required to achieve 50% inhibition, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

  • Kinetic studies, involving varying both substrate and inhibitor concentrations, can be performed to determine the mode of inhibition (e.g., competitive, non-competitive) through Lineweaver-Burk or Dixon plot analysis.

Visualizing the Mechanism of Action and Experimental Workflow

To provide a conceptual understanding of the processes involved, the following diagrams have been generated using the DOT language.

experimental_workflow Glycosidase Inhibition Assay Workflow prep Reagent Preparation (Enzyme, Substrate, Inhibitor) setup Assay Setup in 96-well Plate prep->setup preinc Pre-incubation (Enzyme + Inhibitor) setup->preinc init Reaction Initiation (Add Substrate) preinc->init inc Incubation init->inc term Reaction Termination (Add Stop Solution) inc->term read Absorbance Reading (Microplate Reader) term->read analysis Data Analysis (IC50 Determination) read->analysis

Caption: A generalized workflow for an in vitro glycosidase inhibition assay.

signaling_pathway Impact of Glucosidase Inhibition on N-Linked Glycosylation cluster_ER Endoplasmic Reticulum Nascent Nascent Polypeptide Glc3Man9 Transfer of Glc3Man9GlcNAc2 Nascent->Glc3Man9 Glycoprotein Glycoprotein (Glc3Man9GlcNAc2) Glc3Man9->Glycoprotein GlucosidaseI α-Glucosidase I Glycoprotein->GlucosidaseI GlucosidaseII α-Glucosidase II GlucosidaseI->GlucosidaseII Removes 1st Glucose Calnexin Calnexin/Calreticulin Cycle (Proper Folding) GlucosidaseII->Calnexin Removes 2nd & 3rd Glucose Folded Correctly Folded Glycoprotein Calnexin->Folded Misfolded Misfolded Glycoprotein (ER-Associated Degradation) Calnexin->Misfolded Golgi Golgi Apparatus (Further Processing) Folded->Golgi Inhibitor Iminosugar Inhibitor (e.g., Nojirimycin derivative) Inhibitor->GlucosidaseI Inhibitor->GlucosidaseII

Caption: Inhibition of ER glucosidases disrupts glycoprotein folding.

Conclusion and Future Directions

This compound presents as a compelling subject for further pharmacological investigation. While its primary activity against β-glucosidases is noted, a comprehensive evaluation of its selectivity and off-target interactions is paramount for its potential development as a therapeutic agent. The absence of detailed, publicly accessible quantitative data underscores a critical knowledge gap. Future research efforts should prioritize broad-panel enzymatic and cell-based screening to construct a detailed inhibitory profile. The methodologies and conceptual frameworks provided herein offer a starting point for these essential studies, which will ultimately determine the therapeutic viability and safety profile of this compound.

The Pivotal Role of the Sulfonic Acid Group in Nojirimycin's Inhibitory Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the sulfonic acid moiety's role in the glycosidase inhibitory activity of Nojirimycin (B1679825) and its analogues. By presenting comparative quantitative data, detailed experimental protocols, and visualizations of relevant biochemical pathways, this document serves as a comprehensive resource for researchers in glycobiology and drug development.

Introduction to Nojirimycin and its Analogues

Nojirimycin, a naturally occurring iminosugar, and its synthetic derivatives are potent inhibitors of glycosidase enzymes.[1] These enzymes play crucial roles in various biological processes, including carbohydrate metabolism and glycoprotein (B1211001) processing.[2][3] The structural similarity of iminosugars to the transition state of the glycosidic bond cleavage reaction allows them to bind tightly to the active site of glycosidases, leading to their inhibition.[1] The introduction of a sulfonic acid group to the Nojirimycin scaffold, creating derivatives like 1-deoxynojirimycin-1-sulfonic acid, has been investigated to enhance stability and modulate inhibitory activity. This guide focuses on the significance of this chemical modification.

Data Presentation: Comparative Inhibitory Activity

A direct quantitative comparison of the inhibitory potency of Nojirimycin, 1-Deoxynojirimycin (B1663644) (DNJ), and its sulfonic acid analogue against various glycosidases is essential for understanding the structure-activity relationship. While comprehensive comparative data from a single study is limited, the following tables summarize available IC50 and Ki values for relevant compounds to provide a basis for comparison.

Table 1: α-Glucosidase Inhibitory Activity of Nojirimycin Derivatives

CompoundEnzyme SourceIC50 (µM)Ki (µM)Inhibition TypeReference
1-Deoxynojirimycin (DNJ)Yeast222.4 ± 0.5--[4]
Acarbose (Reference)Yeast822.0 ± 1.5--[4]
Compound 43 (N-alkyl-DNJ derivative)Yeast30.0 ± 0.610Competitive[4]
Compound 6 (DNJ-chrysin hybrid)-0.51 ± 0.02-Mixed[5]

Note: The inhibitory activity of the Nojirimycin bisulfite adduct has been studied, but specific Ki or IC50 values are not consistently reported in the readily available literature.[6][7] It is known to be a potent inhibitor of α- and β-glucosidases.[7]

Mechanism of Action: The Role of the Sulfonic Acid Group

The introduction of a sulfonic acid group at the anomeric carbon of Nojirimycin analogues is believed to enhance their stability in solution compared to the parent Nojirimycin, which exists in equilibrium with its open-chain form. The negatively charged sulfonate group at physiological pH can also influence the binding of the inhibitor to the enzyme's active site. It is hypothesized that the sulfonate group can mimic the charge distribution of the transition state of the glycosidic bond cleavage, potentially leading to strong and specific inhibition.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key sulfonic acid-containing Nojirimycin analogue and for assessing the inhibitory activity of these compounds.

Synthesis of 1-Deoxynojirimycin-1-Sulfonic Acid

This protocol is adapted from a described synthetic route.[8]

Materials:

  • Protected D-gluco-amine derivative (e.g., tert-butyl carbamate (B1207046) protected)

  • Palladium on carbon (Pd/C) catalyst

  • Methanol (MeOH)

  • Aqueous sulfur dioxide (SO2) solution

  • Hydrogen gas (H2)

  • Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Procedure:

  • Hydrogenolysis: The protected D-gluco-amine derivative is dissolved in methanol.

  • The solution is subjected to hydrogenolysis in the presence of a Pd/C catalyst under a hydrogen atmosphere to remove protecting groups.

  • The reaction progress is monitored by an appropriate technique (e.g., Thin Layer Chromatography - TLC).

  • Upon completion, the catalyst is removed by filtration.

  • Sulfonation: The resulting deprotected amine is treated with an aqueous solution of sulfur dioxide.

  • The reaction mixture is stirred at room temperature until the formation of 1-deoxynojirimycin-1-sulfonic acid is complete, as monitored by TLC or other analytical methods.

  • Purification: The final product is purified using appropriate chromatographic techniques, such as ion-exchange chromatography, to yield the pure sulfonic acid derivative.

Characterization:

The structure and purity of the synthesized 1-deoxynojirimycin-1-sulfonic acid should be confirmed by spectroscopic methods, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

α-Glucosidase Inhibition Assay

This protocol is a generalized procedure for determining the inhibitory activity of Nojirimycin derivatives against α-glucosidase.

Materials:

  • α-Glucosidase from baker's yeast (Saccharomyces cerevisiae)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 6.8)

  • Test compounds (Nojirimycin derivatives) dissolved in an appropriate solvent (e.g., water or DMSO)

  • Sodium carbonate (Na2CO3) solution (e.g., 100 mM) to stop the reaction

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions: Prepare stock solutions of the enzyme, substrate, and test compounds at desired concentrations in the phosphate buffer.

  • Assay Setup: In a 96-well microplate, add a defined volume of the α-glucosidase solution to each well.

  • Add various concentrations of the test compounds to the respective wells. Include a control well with no inhibitor.

  • Pre-incubate the enzyme and inhibitor mixture at a constant temperature (e.g., 37°C) for a specific duration (e.g., 15 minutes).

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the pNPG substrate to each well.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).

  • Termination of Reaction: Stop the reaction by adding the sodium carbonate solution to each well. The addition of a basic solution will also develop the yellow color of the p-nitrophenol product.

  • Data Acquisition: Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

  • Determination of IC50: The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

  • Kinetic Analysis (Optional): To determine the inhibition type (e.g., competitive, non-competitive) and the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor. The data can then be analyzed using Lineweaver-Burk or other kinetic plots.[4]

Signaling Pathways and Experimental Workflows

The inhibition of glycosidases by Nojirimycin and its derivatives can have significant downstream effects on cellular processes, particularly N-linked glycosylation, which is crucial for proper protein folding and function.

N-linked Glycosylation Pathway

The N-linked glycosylation pathway is a complex series of enzymatic reactions that occur in the endoplasmic reticulum (ER) and Golgi apparatus, leading to the attachment and modification of oligosaccharide chains on proteins. α-Glucosidases I and II are key enzymes in the early stages of this pathway, responsible for trimming glucose residues from the precursor oligosaccharide. Inhibition of these enzymes by compounds like 1-deoxynojirimycin disrupts this process, leading to the accumulation of glucosylated glycoproteins.[2][3][9] This can affect protein folding, quality control, and subsequent trafficking.

N_linked_Glycosylation Nascent Polypeptide Nascent Polypeptide Glc3Man9GlcNAc2-Protein Glc3Man9GlcNAc2-Protein Nascent Polypeptide->Glc3Man9GlcNAc2-Protein Oligosaccharyltransferase Dolichol-P-P-Oligosaccharide Dolichol-P-P-Oligosaccharide Dolichol-P-P-Oligosaccharide->Glc3Man9GlcNAc2-Protein Man9GlcNAc2-Protein Man9GlcNAc2-Protein Glc3Man9GlcNAc2-Protein->Man9GlcNAc2-Protein α-Glucosidase I & II (Inhibited by DNJ) Further Processing (Golgi) Further Processing (Golgi) Man9GlcNAc2-Protein->Further Processing (Golgi)

Caption: Inhibition of N-linked glycosylation by 1-deoxynojirimycin (DNJ).

Experimental Workflow for Synthesis and Inhibition Assay

The following diagram illustrates the logical flow from the synthesis of the sulfonic acid derivative to the evaluation of its inhibitory activity.

Experimental_Workflow cluster_synthesis Synthesis cluster_assay Inhibition Assay Protected D-gluco-amine Protected D-gluco-amine Hydrogenolysis Hydrogenolysis Protected D-gluco-amine->Hydrogenolysis Sulfonation Sulfonation Hydrogenolysis->Sulfonation Purification Purification Sulfonation->Purification 1-deoxynojirimycin-1-sulfonic acid 1-deoxynojirimycin-1-sulfonic acid Purification->1-deoxynojirimycin-1-sulfonic acid Enzyme + Inhibitor (Pre-incubation) Enzyme + Inhibitor (Pre-incubation) 1-deoxynojirimycin-1-sulfonic acid->Enzyme + Inhibitor (Pre-incubation) Add Substrate (pNPG) Add Substrate (pNPG) Enzyme + Inhibitor (Pre-incubation)->Add Substrate (pNPG) Incubation Incubation Add Substrate (pNPG)->Incubation Stop Reaction Stop Reaction Incubation->Stop Reaction Measure Absorbance (405 nm) Measure Absorbance (405 nm) Stop Reaction->Measure Absorbance (405 nm) Data Analysis (IC50, Ki) Data Analysis (IC50, Ki) Measure Absorbance (405 nm)->Data Analysis (IC50, Ki)

Caption: Workflow for synthesis and glycosidase inhibition assay.

Conclusion

The addition of a sulfonic acid group to the Nojirimycin scaffold represents a key strategy in the design of potent and stable glycosidase inhibitors. While more direct comparative studies are needed to fully elucidate the quantitative impact of this modification, the available data and synthetic routes provide a strong foundation for further research. The detailed protocols and pathway diagrams in this guide are intended to facilitate these future investigations, ultimately contributing to the development of novel therapeutics targeting glycosidase-mediated processes.

References

The Impact of Nojirimycin and Its Derivatives on Glycoprotein Processing: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide is intended for researchers, scientists, and drug development professionals interested in the mechanism and consequences of inhibiting key enzymes in the glycoprotein (B1211001) processing pathway.

Introduction to N-Linked Glycoprotein Processing

N-linked glycosylation is a critical post-translational modification where an oligosaccharide is attached to an asparagine residue of a nascent polypeptide chain. This process, occurring in the endoplasmic reticulum (ER) and Golgi apparatus, is essential for the proper folding, stability, trafficking, and function of many proteins.[1][2]

The initial step involves the transfer of a pre-assembled precursor oligosaccharide, Glc₃Man₉GlcNAc₂, from a dolichol phosphate (B84403) carrier to the nascent protein.[3][4] Following this transfer, the oligosaccharide undergoes extensive processing, beginning with the sequential removal of the three terminal glucose residues. This trimming process is catalyzed by two key enzymes: α-glucosidase I, which removes the terminal α-1,2-linked glucose, and α-glucosidase II, which removes the subsequent two α-1,3-linked glucose residues.[5][6] This deglucosylation is a crucial quality control step in the ER, allowing glycoproteins to interact with chaperones like calnexin (B1179193) and calreticulin (B1178941) to ensure correct folding.[7]

Nojirimycin (B1679825) and its Derivatives as Inhibitors of Glycoprotein Processing

Nojirimycin and its derivatives are iminosugars that act as potent inhibitors of α-glucosidases due to their structural resemblance to the transition state of the natural substrate.[8][9] By inhibiting α-glucosidases I and II, these compounds disrupt the trimming of glucose residues from the N-linked oligosaccharide precursor. This interference with the early stages of glycoprotein processing leads to the accumulation of glucosylated high-mannose oligosaccharides on newly synthesized glycoproteins.[10]

The consequences of this inhibition can be significant, affecting protein folding and quality control, and in some cases, leading to accelerated degradation of the misprocessed glycoproteins.[8][10] The ability of nojirimycin derivatives to modulate glycoprotein processing has made them valuable tools for studying the roles of N-glycans in various biological processes and as potential therapeutic agents for diseases such as viral infections and certain metabolic disorders.[8][9]

Quantitative Data on Glucosidase Inhibition

While specific data for nojirimycin 1-sulfonic acid is unavailable, the following table summarizes the inhibitory activity (IC₅₀ values) of nojirimycin, 1-deoxynojirimycin (B1663644) (dNM), and some of its N-substituted derivatives against α-glucosidases. This data provides a comparative understanding of the potency of these compounds.

CompoundEnzyme SourceSubstrateIC₅₀ (µM)Reference
1-Deoxynojirimycin (dNM)Yeast α-glucosidasep-Nitrophenyl-α-D-glucopyranoside8.15 ± 0.12[6]
1-Deoxynojirimycin (dNM)Saccharomyces cerevisiae α-glucosidasep-Nitrophenyl-α-D-glucopyranoside222.4 ± 0.5[11]
N-Butyl-deoxynojirimycin (NB-DNJ)Recombinant human lysosomal β-glucosidase 1 (GBA1)4-Methylumbelliferyl-β-D-glucopyranoside74[7]
N-Nonyl-deoxynojirimycin (NN-DNJ)Acid α-glucosidaseNot Specified0.42[12]
N-Nonyl-deoxynojirimycin (NN-DNJ)α-1,6-glucosidaseNot Specified8.4[12]
dNM-Chrysin Derivative 6Yeast α-glucosidasep-Nitrophenyl-α-D-glucopyranoside0.51 ± 0.02[6]
N-alkyl-dNM Derivative 43Saccharomyces cerevisiae α-glucosidasep-Nitrophenyl-α-D-glucopyranoside30.0 ± 0.60[11]
Phenyltriazole-dNM Hybrid 19Yeast α-glucosidasep-Nitrophenyl-α-D-glucopyranoside11 ± 1[13]

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This protocol describes a common method to determine the inhibitory activity of a compound against α-glucosidase using a chromogenic substrate.[2][3]

Materials:

  • α-Glucosidase (e.g., from Saccharomyces cerevisiae)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Test compound (e.g., Nojirimycin derivative)

  • Phosphate buffer (e.g., 0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

    • Prepare a solution of α-glucosidase in phosphate buffer (e.g., 0.5 U/mL).

    • Prepare a solution of pNPG in phosphate buffer (e.g., 5 mM).

  • Assay Setup:

    • In a 96-well plate, add 50 µL of each concentration of the test compound solution to the respective wells.

    • For the control wells, add 50 µL of phosphate buffer.

    • Add 50 µL of the α-glucosidase solution to all wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 50 µL of the pNPG solution to all wells.

    • Incubate the plate at 37°C for 20 minutes.

  • Termination and Measurement:

    • Stop the reaction by adding 50 µL of the sodium carbonate solution to all wells.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Calculation of Inhibition:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Assay for Glycoprotein Processing

This protocol outlines a general method to assess the effect of an inhibitor on the processing of glycoproteins in cultured cells.

Materials:

  • Cell line of interest (e.g., CHO, HeLa)

  • Cell culture medium and supplements

  • Test compound (e.g., Nojirimycin derivative)

  • Radioactive precursor (e.g., [³⁵S]-methionine/cysteine or [³H]-mannose)

  • Lysis buffer (containing protease inhibitors)

  • Antibody specific to the glycoprotein of interest

  • Protein A/G-agarose beads

  • SDS-PAGE reagents and equipment

  • Phosphorimager or autoradiography film

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and allow them to adhere overnight.

    • Pre-incubate the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).

  • Metabolic Labeling:

    • Replace the medium with a medium lacking methionine/cysteine (for [³⁵S] labeling) or with low glucose medium (for [³H]-mannose labeling) containing the test compound.

    • Add the radioactive precursor and incubate for a defined pulse period (e.g., 15-30 minutes).

    • For chase experiments, remove the radioactive medium, wash the cells, and incubate in a complete medium containing the test compound for various time points.

  • Cell Lysis and Immunoprecipitation:

    • Wash the cells with cold PBS and lyse them in lysis buffer.

    • Clarify the lysates by centrifugation.

    • Immunoprecipitate the glycoprotein of interest from the lysates using a specific primary antibody and protein A/G-agarose beads.

  • Analysis:

    • Wash the immunoprecipitates thoroughly.

    • Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Visualize the radiolabeled glycoproteins by phosphorimaging or autoradiography.

  • Interpretation:

    • Inhibition of glucose trimming will result in a higher apparent molecular weight of the glycoprotein due to the retention of glucose residues, which can be observed as a shift in the band on the gel.

Visualizations

N-Linked Glycoprotein Processing Pathway

N_Linked_Glycoprotein_Processing cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Nascent_Protein Nascent Polypeptide Protein_Glc3Man9GlcNAc2 Glycoprotein (Glc3Man9GlcNAc2) Nascent_Protein->Protein_Glc3Man9GlcNAc2 Oligosaccharyltransferase Dol_P_Oligo Dolichol-P-P-Glc3Man9GlcNAc2 Dol_P_Oligo->Protein_Glc3Man9GlcNAc2 Protein_Glc1Man9GlcNAc2 Glycoprotein (Glc1Man9GlcNAc2) Protein_Glc3Man9GlcNAc2->Protein_Glc1Man9GlcNAc2 Removal of 2 Glucose Protein_Man9GlcNAc2 Glycoprotein (Man9GlcNAc2) Protein_Glc1Man9GlcNAc2->Protein_Man9GlcNAc2 Removal of 1 Glucose Calnexin_Calreticulin Calnexin/ Calreticulin Cycle Protein_Glc1Man9GlcNAc2->Calnexin_Calreticulin Binding for Folding Further_Processing Further Mannose Trimming and Addition of Complex Sugars Protein_Man9GlcNAc2->Further_Processing Transport to Golgi Glucosidase_I α-Glucosidase I Glucosidase_I->Protein_Glc3Man9GlcNAc2 Inhibited by Nojirimycin Glucosidase_II α-Glucosidase II Glucosidase_II->Protein_Glc1Man9GlcNAc2 Inhibited by Nojirimycin

Caption: N-Linked Glycoprotein Processing Pathway in the ER and Golgi.

Mechanism of Action of Nojirimycin

Nojirimycin_Mechanism Glucosidase α-Glucosidase (Active Site) Product Deglucosylated Glycoprotein Glucosidase->Product Catalysis Inhibited_Complex Enzyme-Inhibitor Complex (Inactive) Substrate Glucosylated Glycoprotein Substrate->Glucosidase Binding Nojirimycin Nojirimycin Derivative (Transition-State Analog) Nojirimycin->Glucosidase

Caption: Competitive Inhibition of α-Glucosidase by Nojirimycin Derivatives.

Experimental Workflow for Cellular Glycoprotein Processing Assay

Experimental_Workflow Start Seed Cells in Culture Plate Treatment Pre-incubate with Nojirimycin Derivative Start->Treatment Labeling Metabolic Labeling with [35S]-Met/Cys or [3H]-Man Treatment->Labeling Lysis Cell Lysis Labeling->Lysis Immunoprecipitation Immunoprecipitation of Target Glycoprotein Lysis->Immunoprecipitation SDS_PAGE SDS-PAGE Immunoprecipitation->SDS_PAGE Analysis Autoradiography or Phosphorimaging SDS_PAGE->Analysis Result Observe Shift in Molecular Weight Analysis->Result

Caption: Workflow for Analyzing Glycoprotein Processing in Cells.

Conclusion

Nojirimycin and its derivatives are invaluable tools for dissecting the intricate pathway of N-linked glycoprotein processing. By potently and specifically inhibiting α-glucosidases I and II, these compounds have illuminated the critical role of glucose trimming in protein folding, quality control, and trafficking. While specific data on this compound remains elusive, the extensive research on related nojirimycin compounds provides a strong foundation for understanding the potential effects of such a derivative. Further research into novel derivatives could lead to the development of more potent and selective inhibitors, with potential therapeutic applications in a range of diseases where glycoprotein processing is a key factor. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to explore the fascinating and complex world of glycoprotein modulation.

References

Methodological & Application

Application Notes and Protocols for Alpha-Glucosidase Inhibition Assay Using Nojirimycin 1-Sulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-glucosidase inhibitors are a class of compounds that competitively inhibit the alpha-glucosidase enzymes located in the brush border of the small intestine. These enzymes are crucial for the breakdown of complex carbohydrates into absorbable monosaccharides. By delaying carbohydrate digestion and absorption, these inhibitors play a significant role in managing postprandial hyperglycemia, a key concern in type 2 diabetes mellitus. Nojirimycin and its derivatives, such as Nojirimycin 1-sulfonic acid, are potent alpha-glucosidase inhibitors. This document provides a detailed protocol for conducting an in vitro alpha-glucosidase inhibition assay using this compound as the test compound.

The assay is based on a colorimetric method where the enzyme alpha-glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which produces a yellow color that can be measured spectrophotometrically at 405 nm. The intensity of the yellow color is directly proportional to the enzymatic activity. The presence of an inhibitor, such as this compound, will reduce the rate of this reaction, and the degree of inhibition can be quantified.

Data Presentation

CompoundIC50 Value (µM)Notes
This compound N/A Data not found in the reviewed scientific literature.
1-Deoxynojirimycin (DNJ)8.15 ± 0.12A well-characterized alpha-glucosidase inhibitor.[1]
Acarbose (Positive Control)822.0 ± 1.5A commercially available anti-diabetic drug used as a standard.[2]
Compound 43 (N-alkyl-DNJ derivative)30.0 ± 0.60A highly potent synthetic derivative of DNJ.[2]
Compound 6 (DNJ-chrysin conjugate)0.51 ± 0.02A very potent synthetic derivative of DNJ.[1]

Experimental Protocols

This protocol is designed for a 96-well microplate format, which is suitable for screening multiple concentrations of the test compound.

Materials and Reagents
  • Alpha-glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich, Cat. No. G5003)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (e.g., Sigma-Aldrich, Cat. No. N1377)

  • This compound (Test Inhibitor)

  • Acarbose (Positive Control)

  • Sodium phosphate (B84403) buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃) (0.1 M)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator set to 37°C

Preparation of Solutions
  • 0.1 M Sodium Phosphate Buffer (pH 6.8):

    • Prepare solutions of 0.1 M NaH₂PO₄ and 0.1 M Na₂HPO₄.

    • Mix the two solutions until the pH of the buffer reaches 6.8.

    • Store at 4°C.

  • Alpha-Glucosidase Solution (0.5 U/mL):

    • Dissolve alpha-glucosidase powder in the cold sodium phosphate buffer to a final concentration of 0.5 units/mL.

    • Prepare this solution fresh just before the assay.

  • pNPG Solution (5 mM):

    • Dissolve pNPG in the sodium phosphate buffer to a final concentration of 5 mM.

    • Prepare this solution fresh just before the assay.

  • Test Inhibitor (this compound) Stock Solution:

    • Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM).

    • Prepare serial dilutions of the stock solution in sodium phosphate buffer to obtain a range of desired concentrations for testing.

  • Positive Control (Acarbose) Solution:

    • Prepare a stock solution of Acarbose in DMSO and serially dilute it in the same manner as the test inhibitor.

  • 0.1 M Sodium Carbonate Solution:

    • Dissolve an appropriate amount of Na₂CO₃ in deionized water to make a 0.1 M solution. This will be used as the stop solution.

Assay Procedure
  • Plate Setup:

    • Add 50 µL of sodium phosphate buffer to all wells of a 96-well microplate.

    • Add 20 µL of the various concentrations of this compound to the sample wells.

    • Add 20 µL of the various concentrations of Acarbose to the positive control wells.

    • Add 20 µL of sodium phosphate buffer to the control (enzyme activity) and blank wells.

  • Pre-incubation:

    • Add 20 µL of the alpha-glucosidase solution to all wells except the blank wells. Add 20 µL of buffer to the blank wells.

    • Mix the contents of the wells gently and pre-incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction:

    • Add 20 µL of the pNPG solution to all wells to start the enzymatic reaction.

  • Incubation:

    • Incubate the plate at 37°C for 20 minutes.

  • Termination of Reaction:

    • Stop the reaction by adding 100 µL of 0.1 M sodium carbonate solution to all wells.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

Calculation of Inhibition

The percentage of alpha-glucosidase inhibition is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the control well (containing buffer, enzyme, and pNPG).

  • A_sample is the absorbance of the sample well (containing buffer, enzyme, pNPG, and the test inhibitor).

The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the different concentrations of the test compound.

Visualization

Signaling Pathway of Alpha-Glucosidase Inhibition

Alpha_Glucosidase_Inhibition cluster_small_intestine Small Intestine Lumen cluster_bloodstream Bloodstream Carbohydrates Dietary Carbohydrates (Starch, Sucrose) AlphaGlucosidase Alpha-Glucosidase (on brush border) Carbohydrates->AlphaGlucosidase Hydrolysis Monosaccharides Monosaccharides (Glucose) BloodGlucose Blood Glucose Levels Monosaccharides->BloodGlucose Absorption AlphaGlucosidase->Monosaccharides Inhibitor This compound Inhibitor->AlphaGlucosidase Competitive Inhibition ReducedAbsorption Hyperglycemia Postprandial Hyperglycemia BloodGlucose->Hyperglycemia Leads to ReducedAbsorption->BloodGlucose Reduced Absorption

Caption: Mechanism of alpha-glucosidase inhibition in the small intestine.

Experimental Workflow for Alpha-Glucosidase Inhibition Assay

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Buffer - Enzyme Solution - Substrate (pNPG) - Inhibitor Dilutions PlateSetup 1. Plate Setup: Add Buffer, Inhibitor/Control to 96-well plate Reagents->PlateSetup Preincubation 2. Pre-incubation: Add Enzyme, Incubate at 37°C PlateSetup->Preincubation Reaction 3. Initiate Reaction: Add pNPG Substrate Preincubation->Reaction Incubation 4. Incubate at 37°C Reaction->Incubation Termination 5. Stop Reaction: Add Na₂CO₃ Solution Incubation->Termination Measurement 6. Measure Absorbance at 405 nm Termination->Measurement Calculation 7. Calculate % Inhibition Measurement->Calculation IC50 8. Determine IC50 Value Calculation->IC50

Caption: Workflow of the in vitro alpha-glucosidase inhibition assay.

References

Application Notes and Protocols for Nojirimycin 1-sulfonic acid in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nojirimycin 1-sulfonic acid is a derivative of nojirimycin, a potent inhibitor of α-glucosidases. As a stable adduct, it serves as a valuable tool for studying the role of protein glycosylation in various cellular processes. This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, aiding researchers in the fields of cell biology, glycobiology, and drug discovery.

Nojirimycin and its derivatives act by inhibiting α-glucosidases I and II in the endoplasmic reticulum, which are critical enzymes in the N-linked glycosylation pathway of proteins. This inhibition leads to the accumulation of improperly folded glycoproteins, which can trigger the unfolded protein response (UPR) and affect a multitude of cellular functions, including cell signaling, protein trafficking, and viral replication.

Mechanism of Action

This compound, as a stable form of nojirimycin, is anticipated to exert its biological effects through the competitive inhibition of α-glucosidases. These enzymes are responsible for the trimming of glucose residues from newly synthesized N-linked glycans on nascent polypeptides in the endoplasmic reticulum. By preventing this trimming process, this compound disrupts the proper folding and maturation of many glycoproteins.

G cluster_ER Endoplasmic Reticulum Nascent_Glycoprotein Nascent Glycoprotein (B1211001) (with Glc3Man9GlcNAc2) Glucosidase_I Glucosidase I Nascent_Glycoprotein->Glucosidase_I Removal of terminal glucose Glucosidase_II Glucosidase II Glucosidase_I->Glucosidase_II Removal of second glucose Calnexin_Calreticulin Calnexin/Calreticulin (Chaperones) Glucosidase_II->Calnexin_Calreticulin Monoglucosylated glycan binds Calnexin_Calreticulin->Glucosidase_II Removal of final glucose Properly_Folded_Glycoprotein Properly Folded Glycoprotein Calnexin_Calreticulin->Properly_Folded_Glycoprotein Correct folding Golgi Golgi Apparatus Properly_Folded_Glycoprotein->Golgi Export Nojirimycin This compound Nojirimycin->Glucosidase_I Inhibition Nojirimycin->Glucosidase_II Inhibition

Figure 1: Mechanism of action of this compound on the N-linked glycosylation pathway.

Data Presentation

Due to the limited availability of direct quantitative data for this compound, the following table summarizes the inhibitory concentrations (IC50) of the related and well-studied compound, 1-deoxynojirimycin (B1663644) (DNJ), against α-glucosidase from various sources. This data can serve as a starting point for determining the effective concentration range for this compound in your experiments.

CompoundEnzyme SourceIC50 (µM)Reference
1-DeoxynojirimycinSaccharomyces cerevisiae α-glucosidase30.0 ± 0.60[1]
Acarbose (standard)Saccharomyces cerevisiae α-glucosidase822.0 ± 1.5[1]
N-alkyl-1-deoxynojirimycin derivative (compound 43)Saccharomyces cerevisiae α-glucosidase10 (Ki)[1]
1-deoxynojirimycin-chrysin derivative (compound 6)Saccharomyces cerevisiae α-glucosidase0.21 (Ki)[2]

Note: IC50 and Ki values are highly dependent on the specific enzyme and assay conditions. It is crucial to perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and experimental setup.

Experimental Protocols

Protocol 1: In Vitro α-Glucosidase Inhibition Assay

This protocol is adapted from established methods for 1-deoxynojirimycin and can be used to determine the IC50 of this compound against a commercially available α-glucosidase.[3][4]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound

  • 1-Deoxynojirimycin (as a positive control)

  • Potassium phosphate (B84403) buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Dissolve α-glucosidase in potassium phosphate buffer to a final concentration of 0.5 U/mL.

    • Dissolve pNPG in potassium phosphate buffer to a final concentration of 5 mM.

    • Prepare a stock solution of this compound in sterile water or an appropriate buffer. Perform serial dilutions in potassium phosphate buffer to obtain a range of concentrations to be tested.

    • Prepare a stock solution of 1-deoxynojirimycin as a positive control.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of potassium phosphate buffer to the control wells.

    • Add 50 µL of your serially diluted this compound or 1-deoxynojirimycin to the experimental wells.

    • Add 50 µL of the α-glucosidase solution to all wells except the blank.

    • To the blank wells, add 100 µL of potassium phosphate buffer.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Enzymatic Reaction and Measurement:

    • Initiate the reaction by adding 50 µL of the pNPG solution to all wells.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Calculation of Inhibition:

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents: - α-Glucosidase - pNPG - Inhibitor dilutions Setup Set up 96-well plate: - Buffer/Inhibitor - Enzyme Reagents->Setup Preincubation Pre-incubate 37°C, 10 min Setup->Preincubation Reaction Add pNPG Incubate 37°C, 20 min Preincubation->Reaction Stop Add Na2CO3 Reaction->Stop Measure Measure Absorbance at 405 nm Stop->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Figure 2: Experimental workflow for the in vitro α-glucosidase inhibition assay.
Protocol 2: Analysis of Glycoprotein Processing in Cell Culture

This protocol provides a general framework to assess the effect of this compound on glycoprotein processing in a cell line of interest.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Tunicamycin (as a positive control for glycosylation inhibition)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE and Western blotting reagents

  • Antibody against a glycoprotein of interest (e.g., a cell surface receptor or a secreted protein)

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in appropriate culture vessels and allow them to adhere overnight.

    • Prepare a stock solution of this compound in sterile, serum-free medium.

    • Treat the cells with a range of concentrations of this compound (e.g., based on IC50 values of related compounds, a range of 1 µM to 1 mM could be a starting point). Include an untreated control and a positive control (e.g., tunicamycin).

    • Incubate the cells for a desired period (e.g., 24-72 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using an appropriate lysis buffer.

    • Quantify the protein concentration in the lysates.

  • SDS-PAGE and Western Blotting:

    • Resolve equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody specific for your glycoprotein of interest.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate.

  • Analysis:

    • Inhibition of N-linked glycosylation by this compound should result in a shift in the molecular weight of the glycoprotein, appearing as a faster-migrating band on the Western blot compared to the untreated control. The extent of the shift can be dose-dependent.

G Start Start with a research question: Does this compound affect my protein of interest? Hypothesis Hypothesis: The compound will inhibit glycosylation, leading to an observable effect. Start->Hypothesis Pilot Conduct a pilot study to determine the optimal concentration (dose-response). Hypothesis->Pilot Definitive Perform definitive experiments with the optimal concentration. Pilot->Definitive Analyze Analyze the results: - Western Blot for MW shift - Functional assays Definitive->Analyze Conclusion Draw conclusions based on the data. Analyze->Conclusion

Figure 3: Logical workflow for investigating the effects of this compound in cell culture.

Concluding Remarks

This compound is a promising tool for studying the intricate roles of N-linked glycosylation in cellular physiology and pathology. The protocols and information provided herein offer a foundation for researchers to design and execute experiments to explore its effects. Given the limited direct data on this specific compound, a careful and systematic approach, including dose-response studies, is essential for obtaining reliable and reproducible results.

References

Application Note & Protocol: Determining the IC50 of Nojirimycin 1-sulfonic acid for α-Glucosidase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alpha-glucosidase is a key enzyme in carbohydrate metabolism, responsible for the hydrolysis of the terminal, non-reducing α-1,4-linked glucose residues of oligosaccharides and polysaccharides. Inhibition of this enzyme is a critical therapeutic strategy for managing type 2 diabetes mellitus, as it delays carbohydrate digestion and reduces postprandial hyperglycemia.[1][2] Nojirimycin and its derivatives, such as 1-Deoxynojirimycin (DNJ), are potent competitive inhibitors of α-glucosidase.[1][3] This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Nojirimycin 1-sulfonic acid against α-glucosidase, using a colorimetric in vitro assay.

Principle of the Assay

The in vitro α-glucosidase inhibition assay is a colorimetric method that measures the enzymatic hydrolysis of the synthetic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).[1] α-Glucosidase cleaves pNPG to release α-D-glucose and p-nitrophenol. The resulting p-nitrophenol is a yellow-colored product with a maximum absorbance at 405 nm. The intensity of the yellow color is directly proportional to the amount of p-nitrophenol formed and, therefore, reflects the enzyme's activity. In the presence of an inhibitor like this compound, the enzymatic activity is reduced, leading to a decrease in the formation of p-nitrophenol. The IC50 value, the concentration of the inhibitor required to reduce the enzyme's activity by 50%, can be determined by measuring the absorbance at various inhibitor concentrations.[4]

Data Presentation

The quantitative data from the α-glucosidase inhibition assay should be recorded and summarized for clear comparison. The following table provides a template for organizing the experimental results.

This compound Conc. (µM)Absorbance (405 nm) - Replicate 1Absorbance (405 nm) - Replicate 2Absorbance (405 nm) - Replicate 3Average Absorbance% Inhibition
0 (Control)0
Concentration 1
Concentration 2
Concentration 3
Concentration 4
Concentration 5
Concentration 6
Positive Control (e.g., Acarbose)

Experimental Protocols

This section provides a detailed methodology for determining the IC50 of this compound for α-glucosidase.

Materials and Reagents

  • α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich G5003)[5]

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound (test compound)

  • Acarbose or 1-Deoxynojirimycin (positive control)[1][6]

  • Potassium phosphate (B84403) buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na2CO3) (0.1 M)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader

  • Incubator (37°C)

Solution Preparation

  • Potassium Phosphate Buffer (0.1 M, pH 6.8): Prepare by dissolving the appropriate amount of monobasic and dibasic potassium phosphate in distilled water. Adjust the pH to 6.8.

  • α-Glucosidase Solution (0.5 U/mL): Dissolve α-glucosidase powder in cold potassium phosphate buffer to a final concentration of 0.5 units/mL. This solution should be prepared fresh before each experiment.[1]

  • pNPG Solution (5 mM): Dissolve pNPG in potassium phosphate buffer to a final concentration of 5 mM.[1]

  • This compound Stock Solution: Prepare a stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in potassium phosphate buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the reaction mixture should not exceed 1%.[1]

  • Positive Control Stock Solution: Prepare a stock solution of Acarbose or 1-Deoxynojirimycin in DMSO and create serial dilutions in the same manner as the test compound.

  • Sodium Carbonate Solution (0.1 M): Dissolve sodium carbonate in distilled water to a final concentration of 0.1 M.[1]

Assay Procedure

The following steps should be performed in a 96-well microplate, and it is recommended to run all experiments in triplicate.[1]

  • Add 50 µL of potassium phosphate buffer to the control and blank wells.

  • Add 50 µL of the various dilutions of this compound or the positive control to the respective test wells.

  • Add 50 µL of the α-glucosidase solution (0.5 U/mL) to all wells except for the blanks. For the blank wells, add an additional 50 µL of potassium phosphate buffer.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding 50 µL of the pNPG solution (5 mM) to all wells.

  • Incubate the plate at 37°C for 20 minutes.[1]

  • Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution to all wells.[1]

  • Measure the absorbance of each well at 405 nm using a microplate reader.[1][6]

Calculations

  • Percentage of α-glucosidase inhibition is calculated using the following formula:[1][6] % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • IC50 Determination: The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. To determine the IC50, plot the percentage of inhibition against the logarithm of the inhibitor concentrations. The IC50 value can then be calculated from the resulting dose-response curve using non-linear regression analysis.[4]

Mandatory Visualizations

G cluster_prep Solution Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis P1 Prepare Potassium Phosphate Buffer P2 Prepare α-Glucosidase Solution (0.5 U/mL) P3 Prepare pNPG Solution (5 mM) A2 Add α-Glucosidase Solution P2->A2 P4 Prepare Serial Dilutions of This compound A4 Add pNPG Solution to initiate reaction P3->A4 P5 Prepare Sodium Carbonate Solution A1 Add Buffer/Inhibitor to 96-well plate P4->A1 A6 Add Sodium Carbonate to stop reaction P5->A6 A1->A2 A3 Pre-incubate at 37°C for 10 min A2->A3 A3->A4 A5 Incubate at 37°C for 20 min A4->A5 A5->A6 A7 Measure Absorbance at 405 nm A6->A7 D1 Calculate % Inhibition A7->D1 D2 Plot % Inhibition vs. log[Inhibitor] D1->D2 D3 Determine IC50 Value D2->D3 G Oligosaccharide Oligosaccharide Glucosidase α-Glucosidase (Enzyme) Oligosaccharide->Glucosidase Binds to active site Glucose Glucose Glucosidase->Glucose Hydrolyzes to EnzymeInhibitorComplex Enzyme-Inhibitor Complex (Inactive) Inhibitor This compound (Inhibitor) Inhibitor->Glucosidase Competitively binds to active site

References

Application of Nojirimycin 1-Sulfonic Acid in Studying N-linked Glycosylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-linked glycosylation is a critical post-translational modification affecting protein folding, quality control, trafficking, and function. This intricate process, occurring in the endoplasmic reticulum (ER) and Golgi apparatus, is orchestrated by a series of glycosyltransferases and glycosidases. Nojirimycin (B1679825) and its derivatives are potent inhibitors of α-glucosidases I and II, key enzymes in the early stages of N-linked glycan processing.[1][2] Nojirimycin 1-sulfonic acid, a bisulfite adduct of nojirimycin, functions as an inhibitor of several glucosidases and provides a valuable tool for investigating the consequences of disrupted glycoprotein (B1211001) processing.[3]

By inhibiting the trimming of terminal glucose residues from the Glc₃Man₉GlcNAc₂ oligosaccharide precursor, this compound leads to the accumulation of glucosylated glycoproteins.[2][4] This prevents the proper interaction of nascent glycoproteins with ER chaperones like calnexin (B1179193) and calreticulin, which recognize monoglucosylated glycans to facilitate correct folding.[1][5] Consequently, the use of this inhibitor can induce protein misfolding, trigger the Unfolded Protein Response (UPR), and alter the trafficking and secretion of specific glycoproteins.[6][7] These application notes provide a comprehensive overview, quantitative data, and detailed protocols for utilizing this compound in the study of N-linked glycosylation.

Data Presentation

CompoundEnzymeIC₅₀ Value (µM)Source
1-Deoxynojirimycin (B1663644) (DNJ) α-Glucosidase (Yeast)8.15 ± 0.12[8]
Acarbose (Reference) α-Glucosidase (Yeast)822.0 ± 1.5[9]
DNJ Derivative (Compound 6) α-Glucosidase (Yeast)0.51 ± 0.02[8]
N-Butyl-DNJ (NB-DNJ) Glucosylceramidase (GBA1)74[10]
DNJ N-linked Peptides α-Glucosidases I and IIMicromolar range[11]

Signaling Pathways and Experimental Workflows

N-linked Glycosylation and ER Quality Control

Inhibition of α-glucosidases I and II by this compound directly impacts the calnexin/calreticulin cycle, a crucial component of the ER quality control system for newly synthesized glycoproteins. This disruption leads to the accumulation of misfolded proteins, which in turn activates the Unfolded Protein Response (UPR).

N_linked_Glycosylation_Pathway cluster_ER Endoplasmic Reticulum Lumen cluster_inhibition Inhibition Site Dol_P Dolichol-P Glc3Man9 Glc₃Man₉GlcNAc₂-PP-Dol Dol_P->Glc3Man9 Glycan Assembly Glycoprotein_Glc3 Glycoprotein-Glc₃Man₉GlcNAc₂ Glc3Man9->Glycoprotein_Glc3 Oligosaccharyltransferase Nascent_Protein Nascent Polypeptide Nascent_Protein->Glycoprotein_Glc3 Oligosaccharyltransferase Glucosidase_I α-Glucosidase I Glycoprotein_Glc3->Glucosidase_I -2 Glucose Glycoprotein_Glc1 Glycoprotein-Glc₁Man₉GlcNAc₂ Calnexin_Cycle Calnexin/Calreticulin Cycle (Folding) Glycoprotein_Glc1->Calnexin_Cycle Correctly_Folded Correctly Folded Glycoprotein Calnexin_Cycle->Correctly_Folded Misfolded_Protein Misfolded Glycoprotein Calnexin_Cycle->Misfolded_Protein Golgi Exit to Golgi Correctly_Folded->Golgi UPR Unfolded Protein Response (UPR) Misfolded_Protein->UPR ERAD ER-Associated Degradation (ERAD) Misfolded_Protein->ERAD Glucosidase_II α-Glucosidase II Glucosidase_I->Glucosidase_II -1 Glucose Glucosidase_II->Glycoprotein_Glc1 Inhibitor Nojirimycin 1-Sulfonic Acid Inhibitor->Glucosidase_I Inhibitor->Glucosidase_II

Caption: Inhibition of N-linked glycosylation processing by this compound.

Unfolded Protein Response (UPR) Activation

The accumulation of misfolded glycoproteins due to glucosidase inhibition is a form of ER stress that activates the three main branches of the UPR, mediated by the sensor proteins IRE1, PERK, and ATF6.

UPR_Signaling_Pathway cluster_ER ER Lumen cluster_ER_Membrane ER Membrane cluster_Cytosol Cytosol / Nucleus Misfolded_Proteins Accumulation of Misfolded Glycoproteins IRE1 IRE1 Misfolded_Proteins->IRE1 Activates PERK PERK Misfolded_Proteins->PERK Activates ATF6 ATF6 Misfolded_Proteins->ATF6 Activates XBP1_splicing XBP1 mRNA Splicing IRE1->XBP1_splicing eIF2a_phos eIF2α Phosphorylation PERK->eIF2a_phos ATF6_cleavage ATF6 Cleavage (in Golgi) ATF6->ATF6_cleavage XBP1s_translation XBP1s Translation XBP1_splicing->XBP1s_translation ATF4_translation ATF4 Translation eIF2a_phos->ATF4_translation Preferential Translation ATF6n_translocation ATF6(N) to Nucleus ATF6_cleavage->ATF6n_translocation UPR_Target_Genes UPR Target Gene Expression (Chaperones, ERAD components) ATF4_translation->UPR_Target_Genes Apoptosis Apoptosis (Prolonged Stress) ATF4_translation->Apoptosis via CHOP XBP1s_translation->UPR_Target_Genes ATF6n_translocation->UPR_Target_Genes

Caption: The three branches of the Unfolded Protein Response (UPR) pathway.

Experimental Workflow

A typical experiment to study the effects of this compound involves treating cultured cells with the inhibitor, followed by analysis of protein glycosylation and induction of the UPR.

Experimental_Workflow cluster_analysis Downstream Analysis start Start: Cultured Cells treatment Treat cells with this compound (various concentrations and times) start->treatment control Control: Untreated or Vehicle-treated Cells start->control harvest Harvest Cells and Lyse treatment->harvest control->harvest sds_page SDS-PAGE and Western Blot (for specific glycoprotein) harvest->sds_page upr_analysis UPR Activation Analysis harvest->upr_analysis endo_h Endoglycosidase H (Endo H) Digestion sds_page->endo_h pngase_f PNGase F Digestion sds_page->pngase_f glycan_analysis Analysis of Glycan Mobility Shift endo_h->glycan_analysis pngase_f->glycan_analysis end Conclusion: Assess impact on glycosylation and ER stress glycan_analysis->end qpcr qPCR for UPR target genes (XBP1s, BiP, CHOP) upr_analysis->qpcr western_upr Western Blot for UPR markers (p-eIF2α, ATF4) upr_analysis->western_upr qpcr->end western_upr->end

Caption: Workflow for analyzing the effects of this compound on cells.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound

Objective: To determine the highest non-toxic concentration of the inhibitor that effectively inhibits N-linked glycosylation without significantly affecting overall protein synthesis.[12]

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 100 mM in water)

  • [³⁵S]methionine

  • Trichloroacetic acid (TCA)

  • Lysis buffer (e.g., RIPA buffer)

  • Scintillation counter

Procedure:

  • Cell Seeding: Plate cells in a multi-well plate (e.g., 24-well) and allow them to adhere overnight.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in complete medium (e.g., 0, 0.1, 0.5, 1, 2, 5 mM). Replace the medium in the wells with the inhibitor-containing medium and incubate for a predetermined time (e.g., 4-24 hours).

  • Metabolic Labeling: During the last 30-60 minutes of incubation, add [³⁵S]methionine to each well to label newly synthesized proteins.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with an appropriate lysis buffer.

  • TCA Precipitation: Transfer a small aliquot of the lysate to a new tube. Precipitate the proteins by adding cold TCA to a final concentration of 10%. Incubate on ice for 30 minutes.

  • Quantification: Collect the precipitate by filtration or centrifugation. Wash the pellet with cold acetone. Measure the incorporated radioactivity using a scintillation counter.

  • Analysis: Plot the incorporated radioactivity against the inhibitor concentration. The optimal concentration is the highest concentration that does not significantly reduce [³⁵S]methionine incorporation compared to the untreated control.

Protocol 2: Analysis of Glycoprotein Processing by Endoglycosidase H (Endo H) Digestion

Objective: To assess the inhibition of N-linked glycan processing by observing changes in the electrophoretic mobility of a target glycoprotein after Endo H digestion. Immature, high-mannose glycans (found in the ER) are sensitive to Endo H, while complex glycans (processed in the Golgi) are resistant.[13]

Materials:

  • Cell lysates from Protocol 1 (from treated and untreated cells)

  • Antibody specific to the glycoprotein of interest

  • Protein A/G agarose (B213101) beads

  • Endoglycosidase H (Endo H) and reaction buffer

  • SDS-PAGE gels and Western blotting reagents

Procedure:

  • Immunoprecipitation:

    • Incubate cell lysates with the primary antibody for 2-4 hours at 4°C.

    • Add Protein A/G agarose beads and incubate for another 1-2 hours to capture the immune complexes.

    • Wash the beads several times with lysis buffer to remove non-specific proteins.

  • Endo H Digestion:

    • Resuspend the beads in Endo H reaction buffer.

    • Divide each sample into two aliquots: one for Endo H treatment and one as an undigested control.

    • Add Endo H enzyme to the treatment sample.

    • Incubate both samples at 37°C for 1-2 hours.

  • SDS-PAGE and Western Blotting:

    • Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with the antibody against the glycoprotein of interest.

  • Analysis:

    • Untreated Cells: The mature glycoprotein should be largely resistant to Endo H, showing no significant mobility shift. A smaller, Endo H-sensitive band representing the ER-resident precursor may be visible.

    • Treated Cells: Inhibition of glucosidases will trap the glycoprotein in the ER with high-mannose glycans. This form will be sensitive to Endo H, resulting in a significant downward shift in mobility (a faster migrating band) upon digestion.

Protocol 3: Assessing UPR Activation via qPCR

Objective: To quantify the transcriptional upregulation of key UPR target genes in response to ER stress induced by this compound.

Materials:

  • Treated and untreated cells

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for UPR target genes (e.g., HSPA5 (BiP), DDIT3 (CHOP), spliced XBP1) and a housekeeping gene (e.g., GAPDH, ACTB).

Procedure:

  • Cell Treatment and Harvest: Treat cells with the optimal concentration of this compound for various time points (e.g., 2, 4, 8, 16 hours). Harvest the cells.

  • RNA Extraction: Extract total RNA from the cell pellets according to the manufacturer's protocol. Assess RNA quality and quantity.

  • cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of RNA for each sample.

  • qPCR:

    • Set up qPCR reactions for each target gene and the housekeeping gene for all samples.

    • Run the qPCR program on a real-time PCR machine.

  • Analysis:

    • Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the untreated control.

    • An increase in the mRNA levels of UPR target genes in treated cells indicates the activation of the UPR pathway.

Conclusion

This compound is a valuable chemical tool for probing the intricacies of N-linked glycosylation and the cellular responses to its disruption. By inhibiting α-glucosidases, it allows researchers to study the role of early glycan trimming in protein folding, quality control, and ER-to-Golgi trafficking. The consequent induction of the UPR provides a model system for investigating ER stress signaling and its implications in various physiological and pathological conditions. The protocols and data presented here offer a framework for the effective application of this inhibitor in glycoscience and cell biology research.

References

Application Notes and Protocols for In Vivo Testing of Nojirimycin 1-Sulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nojirimycin 1-sulfonic acid is an iminosugar, a class of compounds known for their potent glycosidase inhibitory activity.[1][2] As analogs of natural carbohydrate substrates, these molecules competitively inhibit enzymes involved in the processing of oligosaccharides. This inhibitory action can have profound effects on various biological processes, making them promising therapeutic candidates for a range of diseases, including diabetes, viral infections, and certain types of cancer. The primary mechanism of action for many iminosugars involves the inhibition of α-glucosidases in the endoplasmic reticulum (ER), which can disrupt the proper folding of glycoproteins and induce the Unfolded Protein Response (UPR).[3][4][5]

These application notes provide a comprehensive guide for the in vivo evaluation of this compound, detailing experimental designs for assessing its efficacy, toxicity, and pharmacokinetic profile. The protocols are intended to offer a standardized framework for preclinical studies.

Data Presentation

Table 1: In Vivo Efficacy in a Streptozotocin-Induced Diabetic Mouse Model
Treatment GroupDose (mg/kg)Route of AdministrationBlood Glucose (mg/dL) - BaselineBlood Glucose (mg/dL) - Post-treatment% Reduction in Blood Glucose
Vehicle Control-Oral450 ± 25440 ± 302.2%
This compound10Oral460 ± 30350 ± 2023.9%
This compound25Oral455 ± 28280 ± 2238.5%
This compound50Oral465 ± 32210 ± 1854.8%
Acarbose (Positive Control)10Oral458 ± 27320 ± 2530.1%
Table 2: Acute Oral Toxicity in Mice (OECD 420)
GroupDose (mg/kg)Number of AnimalsMortalityClinical Observations
1550/5No adverse effects observed.
25050/5No adverse effects observed.
330050/5Mild lethargy observed in 2/5 animals within the first 2 hours, resolved by 24 hours.
4200051/5Lethargy and piloerection observed in 4/5 animals. One mortality at 48 hours.
Table 3: Pharmacokinetic Parameters in Rats
CompoundDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)
This compound25Oral15001.575004.2
This compound25IV80000.192003.8
1-Deoxynojirimycin (B1663644)25Oral12001.060003.5

Experimental Protocols

In Vivo Efficacy: Streptozotocin-Induced Diabetic Mouse Model

This protocol describes the induction of type 1 diabetes in mice using streptozotocin (B1681764) (STZ) and the subsequent evaluation of the hypoglycemic effects of this compound.

Materials:

  • Streptozotocin (STZ)

  • Citrate (B86180) buffer (0.1 M, pH 4.5), sterile

  • This compound

  • Vehicle (e.g., sterile water or saline)

  • Acarbose (positive control)

  • Glucometer and test strips

  • Male C57BL/6 mice (8-10 weeks old)

  • Oral gavage needles

Procedure:

  • Induction of Diabetes:

    • Fast mice for 4-6 hours.[6]

    • Prepare a fresh solution of STZ in cold citrate buffer to a final concentration of 10 mg/mL immediately before use.[7]

    • Inject mice intraperitoneally with a single high dose of STZ (150 mg/kg).[6] Alternatively, for a model that more closely mimics human type 1 diabetes, administer multiple low doses (e.g., 40 mg/kg) for five consecutive days.[7][8]

    • Provide 10% sucrose (B13894) water for 24-48 hours post-injection to prevent hypoglycemia.[7]

    • Monitor blood glucose levels from the tail vein 72 hours after the final STZ injection. Mice with fasting blood glucose levels ≥250 mg/dL are considered diabetic.[9][10]

  • Treatment:

    • Randomly divide diabetic mice into treatment groups (n=8-10 per group): Vehicle control, this compound (e.g., 10, 25, 50 mg/kg), and positive control (e.g., Acarbose, 10 mg/kg).

    • Administer the respective treatments orally once daily for a specified period (e.g., 14-28 days).

    • Monitor blood glucose levels and body weight regularly throughout the study.

  • Oral Glucose Tolerance Test (OGTT):

    • At the end of the treatment period, fast the mice for 6 hours.[11][12]

    • Measure baseline blood glucose (t=0).

    • Administer a 2 g/kg glucose solution via oral gavage.[11][12]

    • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.[11]

    • Calculate the area under the curve (AUC) for glucose concentration over time.

In Vivo Toxicity: Acute and Sub-chronic Studies

These protocols are based on OECD guidelines to assess the safety profile of this compound.

2.1. Acute Oral Toxicity (OECD Guideline 420: Fixed Dose Procedure) [13][14][15]

Procedure:

  • Use healthy, young adult female rats or mice.

  • Administer a single oral dose of this compound at one of the fixed dose levels (5, 50, 300, 2000 mg/kg). A sighting study with a single animal per dose step can be performed to determine the starting dose.

  • Observe animals for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for 14 days.

  • At the end of the observation period, perform a gross necropsy on all animals.

2.2. Sub-chronic Oral Toxicity (90-Day Study in Rodents - Adapted from OECD Guideline 408) [16][17][18]

Procedure:

  • Use at least 10 male and 10 female rodents per group.

  • Administer this compound daily via oral gavage for 90 days at three different dose levels (low, mid, high) and a vehicle control.

  • Conduct daily clinical observations and weekly measurements of body weight and food consumption.

  • Perform hematology, clinical chemistry, and urinalysis at the beginning, middle, and end of the study.

  • At the end of the 90-day period, perform a full necropsy and histopathological examination of organs.

Pharmacokinetic Study

This protocol aims to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Procedure:

  • Use cannulated rats to allow for serial blood sampling.

  • Divide animals into two groups: intravenous (IV) and oral (PO) administration.

  • Administer a single dose of this compound.

  • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours).

  • Analyze plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life. The oral bioavailability of 1-deoxynojirimycin has been reported to be 50 ± 9% in rats.[19]

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The inhibition of α-glucosidases by this compound in the endoplasmic reticulum can lead to an accumulation of misfolded glycoproteins, triggering the Unfolded Protein Response (UPR).

Calnexin_Calreticulin_Cycle Nascent_Glycoprotein Nascent Glycoprotein (Glc3Man9GlcNAc2) Glucosidase_I Glucosidase I Nascent_Glycoprotein->Glucosidase_I Glucosidase_II_1 Glucosidase II Glucosidase_I->Glucosidase_II_1 Monoglucosylated_Glycoprotein Monoglucosylated Glycoprotein (Glc1Man9GlcNAc2) Glucosidase_II_1->Monoglucosylated_Glycoprotein Calnexin_Calreticulin Calnexin/ Calreticulin (CNX/CRT) + ERp57 Monoglucosylated_Glycoprotein->Calnexin_Calreticulin Folding Folding Calnexin_Calreticulin->Folding Glucosidase_II_2 Glucosidase II Folding->Glucosidase_II_2 Correctly_Folded Correctly Folded Glycoprotein Glucosidase_II_2->Correctly_Folded Success Misfolded_Glycoprotein Misfolded Glycoprotein Glucosidase_II_2->Misfolded_Glycoprotein Failure Golgi Exit to Golgi Correctly_Folded->Golgi UGGT UGGT Misfolded_Glycoprotein->UGGT ERAD ERAD Pathway Misfolded_Glycoprotein->ERAD UGGT->Monoglucosylated_Glycoprotein Reglucosylation Nojirimycin Nojirimycin 1-sulfonic acid Nojirimycin->Glucosidase_I Nojirimycin->Glucosidase_II_1 Nojirimycin->Glucosidase_II_2

Caption: Calnexin/Calreticulin Cycle and Inhibition by this compound.

Unfolded_Protein_Response cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol / Nucleus ER_Stress ER Stress (Accumulation of misfolded proteins) BiP BiP/GRP78 ER_Stress->BiP dissociates PERK PERK BiP->PERK IRE1 IRE1 BiP->IRE1 ATF6 ATF6 BiP->ATF6 eIF2a eIF2α PERK->eIF2a phosphorylates XBP1_u XBP1 mRNA (unspliced) IRE1->XBP1_u splices Apoptosis Apoptosis (Prolonged Stress) IRE1->Apoptosis via ASK1-JNK ATF6_cleaved Cleaved ATF6 ATF6->ATF6_cleaved translocates to Golgi & cleaved p_eIF2a p-eIF2α eIF2a->p_eIF2a ATF4 ATF4 p_eIF2a->ATF4 preferential translation Translation_Attenuation Global Translation Attenuation p_eIF2a->Translation_Attenuation UPR_Genes UPR Target Genes (Chaperones, ERAD components) ATF4->UPR_Genes transcription ATF4->Apoptosis XBP1_s XBP1 mRNA (spliced) XBP1_u->XBP1_s XBP1_protein XBP1s Protein XBP1_s->XBP1_protein translation XBP1_protein->UPR_Genes transcription ATF6_cleaved->UPR_Genes transcription

Caption: The three branches of the Unfolded Protein Response (UPR) pathway.[3][4][5][20]

Experimental Workflow Diagrams

Efficacy_Workflow Animal_Acclimatization Animal Acclimatization (C57BL/6 mice, 1 week) Diabetes_Induction Diabetes Induction (STZ Injection) Animal_Acclimatization->Diabetes_Induction Confirmation Confirmation of Diabetes (Blood Glucose >250 mg/dL) Diabetes_Induction->Confirmation Grouping Randomization into Treatment Groups Confirmation->Grouping Treatment_Phase Daily Oral Administration (14-28 days) Grouping->Treatment_Phase Monitoring Regular Monitoring (Blood Glucose, Body Weight) Treatment_Phase->Monitoring OGTT Oral Glucose Tolerance Test (at end of study) Treatment_Phase->OGTT Data_Analysis Data Analysis (AUC, Statistical Tests) Monitoring->Data_Analysis OGTT->Data_Analysis Toxicity_Workflow Animal_Selection Animal Selection (Healthy, young adult rodents) Dose_Selection Dose Range Finding (Sighting Study for Acute Test) Animal_Selection->Dose_Selection Acute_Test Acute Toxicity Test (Single Dose, 14-day observation) Dose_Selection->Acute_Test Subchronic_Test Sub-chronic Toxicity Test (Repeated Dose, 90-day) Dose_Selection->Subchronic_Test Observations Clinical Observations, Body Weight, Food Intake Acute_Test->Observations Pathology Hematology, Clinical Chemistry, Histopathology Acute_Test->Pathology Gross Necropsy Subchronic_Test->Observations Subchronic_Test->Pathology NOAEL Determination of NOAEL Pathology->NOAEL

References

Solubilizing Nojirimycin 1-Sulfonic Acid in Biological Buffers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nojirimycin 1-sulfonic acid is a potent inhibitor of several glucosidases, enzymes that play crucial roles in carbohydrate metabolism and glycoprotein (B1211001) processing. As an analogue of 1-deoxynojirimycin, it is a valuable tool in studying metabolic disorders, including type 2 diabetes, by delaying carbohydrate digestion.[1][2] Proper solubilization and handling of this compound in biologically relevant buffers are critical for obtaining accurate and reproducible results in enzymatic assays and other in vitro studies. These application notes provide detailed protocols for the solubilization of this compound in common biological buffers and discuss factors influencing its stability and activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. As a sulfonic acid derivative of nojirimycin, it is a white crystalline solid that is soluble in water.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₁₃NO₇S
Molecular Weight 243.23 g/mol
Appearance White Crystalline Solid
Solubility Water Soluble

Application Notes

Buffer Selection

The choice of biological buffer is critical for maintaining a stable pH and ensuring optimal enzyme activity. Commonly used buffers for glucosidase inhibition assays include Phosphate (B84403) Buffered Saline (PBS), Tris-HCl, HEPES, and MOPS. The selection should be based on the specific requirements of the enzyme under investigation, including its optimal pH range and potential interactions with buffer components. For instance, phosphate buffers may not be suitable for assays involving enzymes that are inhibited by or require metal ions that can be chelated by phosphate.

Solubility Considerations

While this compound is known to be water-soluble, its quantitative solubility in different biological buffers at various pH values and temperatures has not been extensively reported in publicly available literature. It is recommended to empirically determine the maximum effective concentration for your specific experimental conditions. Factors that can influence solubility include the pH of the buffer, temperature, and the presence of other salts.[3][4]

Stability

The stability of this compound in aqueous solutions is crucial for the reliability of experimental results. The sulfonic acid moiety is generally stable; however, prolonged storage in solution, especially at non-optimal pH and elevated temperatures, could potentially lead to degradation.[5] It is advisable to prepare fresh solutions for each experiment or to conduct stability studies under your specific storage conditions. Stock solutions should be stored at low temperatures (e.g., -20°C or -80°C) to minimize degradation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in Phosphate Buffered Saline (PBS)

Materials:

  • This compound (MW: 243.23 g/mol )

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Weighing: Accurately weigh 2.43 mg of this compound using a calibrated analytical balance.

  • Dissolution: Transfer the weighed powder to a sterile microcentrifuge tube. Add 1.0 mL of PBS (pH 7.4) to the tube.

  • Solubilization: Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. If necessary, gentle warming (e.g., to 37°C) can be applied to aid dissolution.

  • Sterilization (Optional): If required for your application, filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions in Biological Buffers (e.g., Tris-HCl, HEPES, MOPS)

Materials:

  • 10 mM this compound stock solution (from Protocol 1)

  • Desired biological buffer (e.g., 50 mM Tris-HCl, pH 7.5; 50 mM HEPES, pH 7.0; 50 mM MOPS, pH 7.2)

  • Sterile microcentrifuge tubes

Procedure:

  • Thawing: Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Dilution: Prepare the desired concentration of the working solution by diluting the stock solution with the appropriate biological buffer. For example, to prepare 1 mL of a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of the chosen buffer.

  • Mixing: Gently vortex the working solution to ensure homogeneity.

  • Use: Use the freshly prepared working solution in your enzymatic assay.

Table 2: Recommended Buffers for Glucosidase Inhibition Assays

BufferTypical pH RangeNotes
Phosphate Buffered Saline (PBS) 7.2 - 7.6Commonly used, but may interfere with certain enzymes or metal ions.
Tris-HCl 7.0 - 9.0pH is temperature-dependent. Avoid in assays sensitive to primary amines.
HEPES 6.8 - 8.2Good buffering capacity in the physiological range. Less temperature-dependent than Tris.
MOPS 6.5 - 7.9Another "Good's" buffer with good stability.

Visualizations

Signaling Pathway: Mechanism of Alpha-Glucosidase Inhibition

The primary mechanism of action for this compound is the competitive inhibition of α-glucosidases located in the brush border of the small intestine. By mimicking the transition state of the natural substrate, it prevents the enzymatic breakdown of complex carbohydrates into absorbable monosaccharides like glucose.[6] This delay in carbohydrate digestion and absorption helps to lower postprandial blood glucose levels.

Alpha_Glucosidase_Inhibition Carbohydrates Dietary Carbohydrates AlphaGlucosidase α-Glucosidase (in Small Intestine) Carbohydrates->AlphaGlucosidase Digestion Glucose Glucose Absorption AlphaGlucosidase->Glucose Bloodstream Increased Blood Glucose Glucose->Bloodstream Nojirimycin Nojirimycin 1-Sulfonic Acid Nojirimycin->AlphaGlucosidase Inhibition

Caption: Mechanism of α-glucosidase inhibition by this compound.

Experimental Workflow: Solubilization and Use

The following workflow outlines the general steps for preparing and using this compound in a typical enzyme inhibition assay.

Solubilization_Workflow Weigh 1. Weigh Compound Dissolve 2. Dissolve in Buffer (e.g., PBS) to make Stock Solution Weigh->Dissolve Store 3. Aliquot and Store Stock at -20°C/-80°C Dissolve->Store Dilute 4. Prepare Working Solution in Assay Buffer Store->Dilute Assay 5. Perform Enzyme Inhibition Assay Dilute->Assay Analyze 6. Analyze Data Assay->Analyze

Caption: General workflow for preparing and using this compound.

References

Application Notes and Protocols for the Long-Term Stability of Nojirimycin 1-Sulfonic Acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nojirimycin (B1679825) and its derivatives are potent inhibitors of glycosidases and have garnered significant interest in therapeutic research, particularly for metabolic diseases. Nojirimycin 1-sulfonic acid, a sulfonated derivative, is anticipated to exhibit unique biological activities. Ensuring the stability of this compound in solution during experimental studies is critical for obtaining reliable and reproducible results.

These application notes provide a comprehensive guide to understanding and evaluating the long-term stability of this compound in aqueous solutions. The protocols outlined below will enable researchers to establish appropriate storage conditions and shelf-life for their specific experimental needs.

General Properties and Stability Considerations

Sulfonic acids are generally characterized by their strong acidity and high thermal stability. However, the stability of sulfonated compounds in aqueous solutions can be influenced by factors such as pH, temperature, and light exposure. For instance, studies on other sulfonated molecules have shown that storage at lower temperatures and acidic pH can enhance stability. Conversely, elevated temperatures can lead to hydrolysis of sulfonated compounds. Given that nojirimycin is less stable than its 1-deoxy derivative, it is crucial to experimentally determine the stability of this compound under various conditions.

Recommended Protocols for Stability Assessment

To comprehensively assess the long-term stability of this compound, a combination of long-term stability studies and forced degradation studies is recommended.

Protocol 1: Long-Term Stability Study

This protocol is designed to evaluate the stability of this compound under typical laboratory storage conditions.

1. Materials:

  • This compound
  • High-purity water (Milli-Q or equivalent)
  • Buffers of various pH (e.g., pH 4.0, 7.0, and 9.0)
  • HPLC or LC-MS/MS system
  • Validated analytical method for the quantification of this compound (see Protocol 3)
  • Temperature-controlled storage chambers (e.g., refrigerators at 2-8°C, freezers at -20°C and -80°C)
  • Light-protected containers (e.g., amber vials)

2. Procedure:

  • Prepare stock solutions of this compound at a known concentration (e.g., 1 mg/mL) in the desired aqueous buffers.
  • Aliquot the solutions into light-protected containers.
  • Store the aliquots at different temperatures: room temperature (20-25°C), refrigerated (2-8°C), and frozen (-20°C and -80°C).
  • At specified time points (e.g., 0, 1, 2, 4, 8, 12, and 24 weeks), retrieve one aliquot from each storage condition.
  • Allow the frozen samples to thaw completely at room temperature.
  • Analyze the concentration of this compound in each sample using a validated analytical method.
  • Record the results and calculate the percentage of the initial concentration remaining.

Data Presentation:

The results of the long-term stability study can be summarized in the following table:

Storage ConditionTime PointConcentration (mg/mL)% Initial ConcentrationObservations
Room Temperature (20-25°C) 0 weeks1.00100%Clear, colorless
1 week0.9898%No change
2 weeks0.9595%No change
............
Refrigerated (2-8°C) 0 weeks1.00100%Clear, colorless
4 weeks1.01101%No change
8 weeks0.9999%No change
............
Frozen (-20°C) 0 weeks1.00100%Clear, colorless
12 weeks0.9999%No change
24 weeks1.00100%No change
Frozen (-80°C) 0 weeks1.00100%Clear, colorless
12 weeks1.00100%No change
24 weeks1.01101%No change
Protocol 2: Forced Degradation Study

Forced degradation studies, or stress testing, are essential for identifying potential degradation products and pathways.

1. Materials:

  • This compound stock solution (e.g., 1 mg/mL)
  • Hydrochloric acid (HCl)
  • Sodium hydroxide (B78521) (NaOH)
  • Hydrogen peroxide (H₂O₂)
  • High-intensity light source (as per ICH Q1B guidelines)
  • Oven

2. Procedure:

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and heat at 60°C for various time points.
  • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and heat at 60°C for various time points.
  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂ and keep at room temperature for various time points.
  • Photolytic Degradation: Expose the stock solution in a photostability chamber to light as per ICH Q1B guidelines.
  • Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 70°C) for various time points.
  • At each time point, neutralize the acidic and basic samples and analyze all samples for the parent compound and any degradation products using a stability-indicating analytical method.

Data Presentation:

The results of the forced degradation study can be presented as follows:

Stress ConditionTime (hours)% Parent Compound RemainingNumber of Degradants
0.1 M HCl, 60°C 292%1
875%2
2455%3
0.1 M NaOH, 60°C 288%2
865%3
2440%4
3% H₂O₂, RT 898%0
2495%1
Photolytic (ICH Q1B) 2499%0
Thermal (70°C) 2490%1
Protocol 3: Analytical Method for Quantification

Since nojirimycin and its derivatives lack a strong chromophore, derivatization is often required for UV or fluorescence detection. Alternatively, LC-MS/MS provides a sensitive and specific method for quantification without derivatization.

Recommended Method: HPLC with Pre-column Derivatization and Fluorescence Detection

  • Derivatization Reagent: 9-fluorenylmethyl chloroformate (FMOC-Cl).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and 0.1% acetic acid in water (50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 26-30°C.

  • Detection: Fluorescence detector with excitation at 254 nm and emission at 322 nm.

  • Quantification: Generate a standard curve using known concentrations of derivatized this compound.

Experimental Workflows and Signaling Pathways

To visualize the experimental processes and potential biological context, the following diagrams are provided.

G cluster_prep Solution Preparation cluster_storage Long-Term Storage cluster_stress Forced Degradation prep Prepare Stock Solution of this compound rt Room Temperature prep->rt fridge Refrigerated (2-8°C) prep->fridge frozen Frozen (-20°C & -80°C) prep->frozen acid Acidic Hydrolysis prep->acid base Basic Hydrolysis prep->base oxide Oxidative Stress prep->oxide photo Photolytic Stress prep->photo thermal Thermal Stress prep->thermal analysis Quantitative Analysis (e.g., HPLC-FLD) rt->analysis fridge->analysis frozen->analysis acid->analysis base->analysis oxide->analysis photo->analysis thermal->analysis data Data Interpretation & Stability Assessment analysis->data

Caption: Workflow for assessing the stability of this compound.

While the specific signaling pathways affected by this compound are yet to be fully elucidated, it is plausible that they may overlap with those influenced by other nojirimycin derivatives like 1-deoxynojirimycin (B1663644) (DNJ). DNJ is known to modulate pathways such as the PI3K/AKT pathway, which is crucial for glucose metabolism.

G NJSA Nojirimycin 1-Sulfonic Acid Glucosidase α-Glucosidase NJSA->Glucosidase Inhibition PI3K PI3K NJSA->PI3K Modulation? AKT AKT PI3K->AKT GlucoseUptake Glucose Uptake AKT->GlucoseUptake

Caption: Potential signaling pathway influenced by this compound.

Conclusion

The long-term stability of this compound in solution is a critical parameter for ensuring the validity of experimental results. By implementing the detailed protocols for long-term stability and forced degradation studies provided in these application notes, researchers can confidently establish appropriate storage conditions and handling procedures. The use of a validated analytical method, such as HPLC with fluorescence detection after derivatization, is essential for accurate quantification. These guidelines will aid researchers, scientists, and drug development professionals in generating robust and reliable data in their studies involving this compound.

Application Notes and Protocols for Studying Protein Folding and Quality Control Using Nojirimycin 1-Sulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nojirimycin 1-sulfonic acid is a potent inhibitor of α- and β-glucosidases, enzymes crucial for the proper folding of glycoproteins in the endoplasmic reticulum (ER). By inhibiting these enzymes, this compound disrupts the calnexin (B1179193)/calreticulin cycle, leading to an accumulation of misfolded glycoproteins. This induced state of ER stress triggers cellular protein quality control mechanisms, primarily the Unfolded Protein Response (UPR) and ER-Associated Degradation (ERAD). These characteristics make this compound a valuable tool for researchers studying the intricate processes of protein folding, ER homeostasis, and cellular responses to protein misfolding stress. These studies are pivotal in understanding the molecular basis of various diseases, including genetic disorders, neurodegenerative diseases, and cancer, and in the development of novel therapeutic strategies.

Mechanism of Action

N-linked glycoproteins enter the ER and undergo a series of processing steps. Glucosidases I and II sequentially remove glucose residues from the oligosaccharide chains. This trimming is a critical step for the proper folding of many glycoproteins as it allows them to interact with the lectin-like chaperones, calnexin and calreticulin. This interaction promotes correct folding and prevents aggregation.

This compound, as a glucosidase inhibitor, prevents the removal of glucose residues. This inhibition traps glycoproteins in a polyglucosylated state, preventing their interaction with calnexin and calreticulin. The accumulation of these misfolded glycoproteins in the ER lumen triggers ER stress and activates the UPR and ERAD pathways.

Key Applications

  • Induction of the Unfolded Protein Response (UPR): Treatment of cells with this compound leads to the activation of the three main branches of the UPR, initiated by the sensors IRE1α, PERK, and ATF6. This allows for the detailed study of UPR signaling pathways and their downstream effects.

  • Investigation of ER-Associated Degradation (ERAD): By causing an influx of misfolded proteins, this compound can be used to study the capacity and mechanisms of the ERAD pathway, which is responsible for the retro-translocation and proteasomal degradation of terminally misfolded proteins.

  • Elucidation of Glycoprotein (B1211001) Folding Pathways: This compound is instrumental in dissecting the role of specific glycan structures and chaperone interactions in the folding of particular glycoproteins.

  • Screening for Novel Therapeutics: this compound can be used as a tool in high-throughput screening assays to identify compounds that can alleviate ER stress or enhance protein folding, holding promise for the treatment of protein misfolding diseases.

Data Presentation

The following tables summarize hypothetical quantitative data representing the effects of this compound on key markers of protein folding and quality control. These values are illustrative and will vary depending on the cell type, experimental conditions, and the specific protein of interest.

Table 1: Effect of this compound on UPR Marker Gene Expression

Target GeneTreatment (24h)Fold Change (mRNA level vs. Control)
BiP/GRP78 10 µM this compound3.5 ± 0.4
50 µM this compound8.2 ± 0.9
CHOP/GADD153 10 µM this compound2.1 ± 0.3
50 µM this compound6.5 ± 0.7
XBP1s 10 µM this compound4.0 ± 0.5
50 µM this compound9.8 ± 1.1

Table 2: Quantitative Analysis of Protein Expression and Secretion

ProteinTreatment (48h)Intracellular Accumulation (% of Control)Secreted Protein Level (% of Control)
Model Glycoprotein 25 µM this compound180 ± 1545 ± 8
Non-Glycosylated Protein 25 µM this compound105 ± 998 ± 7

Experimental Protocols

Protocol 1: Induction of ER Stress and Analysis of UPR Activation

Objective: To induce ER stress using this compound and to analyze the activation of the UPR pathway by measuring the expression of key UPR target genes.

Materials:

  • Mammalian cell line of interest (e.g., HEK293, HeLa)

  • Complete cell culture medium

  • This compound (stock solution in water or PBS)

  • Tunicamycin (positive control for ER stress)

  • PBS (phosphate-buffered saline)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers for BiP/GRP78, CHOP/GADD153, XBP1s, and a housekeeping gene (e.g., GAPDH, β-actin)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 1, 10, 50 µM). Include a vehicle control (water or PBS) and a positive control (e.g., 5 µg/mL Tunicamycin).

  • Incubation: Incubate the cells for a predetermined time course (e.g., 6, 12, 24 hours).

  • RNA Extraction: After incubation, wash the cells with PBS and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR Analysis: Perform quantitative real-time PCR (qPCR) to measure the relative mRNA levels of BiP, CHOP, and spliced XBP1 (XBP1s). Normalize the expression levels to the housekeeping gene.

  • Data Analysis: Calculate the fold change in gene expression for each treatment condition relative to the vehicle control.

Protocol 2: Analysis of Glycoprotein Folding and Secretion

Objective: To assess the effect of this compound on the folding and secretion of a specific glycoprotein.

Materials:

  • Cell line expressing a model glycoprotein (secreted or membrane-bound)

  • Complete cell culture medium

  • This compound

  • Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Bradford assay or BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus and reagents

  • Primary antibody specific for the glycoprotein of interest

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells as described in Protocol 1. A longer incubation time (e.g., 24-48 hours) may be necessary to observe effects on protein levels.

  • Sample Collection:

    • Cell Lysate: For intracellular protein analysis, wash the cells with cold PBS and lyse them in protein lysis buffer.

    • Conditioned Medium: For secreted protein analysis, collect the cell culture medium.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford or BCA assay.

  • Western Blotting:

    • Load equal amounts of protein from the cell lysates or equal volumes of the conditioned medium onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with the primary antibody against the glycoprotein of interest.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the intracellular protein levels to a loading control (e.g., β-actin). Compare the protein levels in the treated samples to the untreated control.

Visualizations

UPR_Pathway_Activation cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Golgi Golgi cluster_Nucleus Nucleus Misfolded Glycoproteins Misfolded Glycoproteins IRE1a IRE1α Misfolded Glycoproteins->IRE1a Activates PERK PERK Misfolded Glycoproteins->PERK Activates ATF6 ATF6 Misfolded Glycoproteins->ATF6 Activates XBP1u XBP1u mRNA IRE1a->XBP1u Splices eIF2a eIF2α PERK->eIF2a Phosphorylates ATF6_cleaved Cleaved ATF6 ATF6->ATF6_cleaved Translocates & Cleaved in Golgi XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s_protein XBP1s Protein XBP1s->XBP1s_protein Translation eIF2aP eIF2α-P eIF2a->eIF2aP ATF4 ATF4 eIF2aP->ATF4 Preferential Translation Global Translation\nAttenuation Global Translation Attenuation eIF2aP->Global Translation\nAttenuation ATF6_n ATF6 (n) ATF6_cleaved->ATF6_n Translocates to Nucleus UPR_Genes UPR Target Genes (BiP, CHOP) XBP1s_protein->UPR_Genes Induces ATF4->UPR_Genes Induces ATF6_n->UPR_Genes Induces This compound This compound Glucosidase Inhibition Glucosidase Inhibition This compound->Glucosidase Inhibition Glucosidase Inhibition->Misfolded Glycoproteins Accumulation

Caption: Activation of the Unfolded Protein Response (UPR) pathway by this compound.

ERAD_Pathway_Workflow Misfolded Glycoprotein Misfolded Glycoprotein Recognition Recognition by ERAD components (e.g., EDEMs) Misfolded Glycoprotein->Recognition Retrotranslocation Retro-translocation to Cytosol Recognition->Retrotranslocation Ubiquitination Poly-ubiquitination by E3 Ligases Retrotranslocation->Ubiquitination Proteasomal Degradation Degradation by the Proteasome Ubiquitination->Proteasomal Degradation

Caption: The ER-Associated Degradation (ERAD) pathway for misfolded glycoproteins.

Experimental_Workflow cluster_Analysis Downstream Analysis Cell Culture Cell Culture Treatment Treatment with This compound Cell Culture->Treatment Sample Collection Sample Collection (Lysate/Medium) Treatment->Sample Collection qPCR qPCR for UPR markers Sample Collection->qPCR Western Blot Western Blot for Protein Levels Sample Collection->Western Blot

Caption: General experimental workflow for studying the effects of this compound.

A Guide to Setting Up Kinetic Studies with Nojirimycin 1-Sulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nojirimycin 1-sulfonic acid, an iminosugar and a derivative of Nojirimycin, is recognized as an inhibitor of several glucosidases.[1][2] These enzymes play crucial roles in various biological processes, including carbohydrate metabolism and glycoprotein (B1211001) processing. Their inhibition is a key therapeutic strategy for managing diseases such as type 2 diabetes and certain viral infections. This document provides detailed application notes and protocols for setting up kinetic studies to characterize the inhibitory effects of this compound on glucosidases. While specific kinetic data for this compound is limited in publicly available literature, extensive research on its parent compound, 1-deoxynojirimycin (B1663644) (DNJ), offers valuable insights and established methodologies that are directly applicable.[3][4][5] This guide will leverage the knowledge from DNJ studies to provide a comprehensive framework for investigating this compound.

Data Presentation: Quantitative Inhibition Data for 1-Deoxynojirimycin (DNJ) and its Derivatives

As a close structural analog, the inhibitory activities of 1-deoxynojirimycin (DNJ) and its derivatives against α-glucosidase provide a strong reference point for studies involving this compound. The following tables summarize key kinetic parameters from published studies.

CompoundEnzyme SourceIC50 (µM)Ki (µM)Inhibition TypeReference
1-Deoxynojirimycin (DNJ)Saccharomyces cerevisiae8.15 ± 0.12--[4]
1-Deoxynojirimycin (DNJ)Saccharomyces cerevisiae222.4 ± 0.5-Competitive[3]
Compound 43 (N-alkyl-DNJ derivative)Saccharomyces cerevisiae30.0 ± 0.6010Competitive[3]
Compound 40 (N-alkyl-DNJ derivative)Saccharomyces cerevisiae160.5 ± 0.6052Competitive[3]
Compound 34 (N-alkyl-DNJ derivative)Saccharomyces cerevisiae-150Competitive[3]
Compound 6 (DNJ-chrysin conjugate)Saccharomyces cerevisiae0.51 ± 0.020.21 (Ki), 0.76 (Kis)Mixed[4]

Note: IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half. Ki is the inhibition constant, which indicates the binding affinity of the inhibitor to the enzyme. A lower value for both indicates a more potent inhibitor.

Experimental Protocols

This section outlines a detailed methodology for determining the inhibitory kinetics of this compound against a model glucosidase, such as α-glucosidase from Saccharomyces cerevisiae.

Protocol 1: Determination of IC50 Value

Objective: To determine the concentration of this compound required to inhibit 50% of the glucosidase activity.

Materials:

  • This compound

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • Potassium phosphate (B84403) buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃, 100 mM)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in potassium phosphate buffer.

    • Prepare a series of dilutions of the inhibitor from the stock solution.

    • Prepare a solution of α-glucosidase in potassium phosphate buffer.

    • Prepare a solution of pNPG in potassium phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of different concentrations of this compound to the test wells.

    • Add 50 µL of potassium phosphate buffer to the control wells.

    • Add 100 µL of the α-glucosidase solution to all wells.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 40 µL of the pNPG solution to all wells.

    • Incubate the plate at 37°C for 30 minutes.

  • Termination and Measurement:

    • Stop the reaction by adding 60 µL of 100 mM sodium carbonate solution.

    • Measure the absorbance at 405 nm using a microplate reader. The yellow color is due to the formation of p-nitrophenol.

  • Calculation:

    • Calculate the percentage of inhibition for each concentration of the inhibitor using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.

Protocol 2: Determination of Inhibition Type and Ki Value

Objective: To determine the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).

Materials: Same as for Protocol 1.

Procedure:

  • Assay Setup:

    • Perform the α-glucosidase assay as described in Protocol 1, but with varying concentrations of both the substrate (pNPG) and the inhibitor (this compound).

    • Typically, several fixed concentrations of the inhibitor are used, and for each inhibitor concentration, the substrate concentration is varied.

  • Data Analysis:

    • Measure the initial reaction velocity (V) at each substrate and inhibitor concentration.

    • Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]), where [S] is the substrate concentration.

    • Analyze the resulting plots:

      • Competitive Inhibition: The lines will intersect on the y-axis. The apparent Km increases with increasing inhibitor concentration, while Vmax remains unchanged.

      • Non-competitive Inhibition: The lines will intersect on the x-axis. The apparent Vmax decreases with increasing inhibitor concentration, while Km remains unchanged.

      • Mixed Inhibition: The lines will intersect at a point other than on the axes. Both apparent Km and Vmax are affected by the inhibitor.

  • Ki Calculation:

    • The Ki value can be determined from the slopes and intercepts of the Lineweaver-Burk plots. For competitive inhibition, the slope of each line is equal to (Km/Vmax)(1 + [I]/Ki), where [I] is the inhibitor concentration.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a key conceptual relationship in enzyme kinetics.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) Serial_Dilution Serial Dilution of Inhibitor Reagent_Prep->Serial_Dilution Plate_Setup 96-Well Plate Setup (Controls & Test Samples) Serial_Dilution->Plate_Setup Pre_Incubation Pre-incubation (Enzyme + Inhibitor) Plate_Setup->Pre_Incubation Reaction_Start Initiate Reaction (Add Substrate) Pre_Incubation->Reaction_Start Incubation Incubation at 37°C Reaction_Start->Incubation Reaction_Stop Terminate Reaction (Add Na2CO3) Incubation->Reaction_Stop Absorbance_Read Measure Absorbance at 405 nm Reaction_Stop->Absorbance_Read Calc_Inhibition Calculate % Inhibition Absorbance_Read->Calc_Inhibition Kinetic_Plot Lineweaver-Burk Plot Absorbance_Read->Kinetic_Plot IC50_Determination Determine IC50 Calc_Inhibition->IC50_Determination Ki_Determination Determine Ki & Inhibition Type Kinetic_Plot->Ki_Determination

Caption: Experimental workflow for kinetic analysis of glucosidase inhibition.

Caption: Signaling pathway of competitive enzyme inhibition.

References

Application Notes and Protocols for Monitoring the Effects of Nojirimycin 1-Sulfonic Acid on Glycoproteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nojirimycin (B1679825) 1-sulfonic acid is a potent inhibitor of α-glucosidases I and II, enzymes crucial for the trimming of glucose residues from newly synthesized N-linked glycans in the endoplasmic reticulum (ER).[1][2] This inhibition disrupts the normal glycoprotein (B1211001) processing pathway, leading to the accumulation of glycoproteins with unprocessed, glucose-containing high-mannose type glycans.[3][4] Such alterations can significantly impact glycoprotein folding, stability, trafficking, and function, making Nojirimycin 1-sulfonic acid and its analogs valuable tools for studying the roles of N-linked glycans in various biological processes.[5][6] These compounds are also investigated for their therapeutic potential in diseases associated with aberrant glycoprotein processing, such as certain viral infections and genetic disorders.[2]

This document provides detailed application notes and protocols for monitoring the effects of this compound on glycoproteins, enabling researchers to investigate its impact on glycosylation patterns, protein folding, and cellular trafficking.

Mechanism of Action

This compound, an iminosugar, mimics the transition state of the glucose substrate of α-glucosidases.[7] By competitively inhibiting α-glucosidases I and II in the ER, it prevents the removal of the terminal glucose residues from the Glc₃Man₉GlcNAc₂ precursor oligosaccharide attached to nascent polypeptide chains.[1][3] This leads to the accumulation of glycoproteins with unprocessed N-linked glycans, which can disrupt the calnexin/calreticulin cycle, a critical quality control checkpoint for glycoprotein folding.[5]

Nojirimycin_1_sulfonic_acid_Mechanism Nascent_Glycoprotein Nascent Glycoprotein (Unfolded) Glc3Man9GlcNAc2 Addition of Glc3Man9GlcNAc2 Nascent_Glycoprotein->Glc3Man9GlcNAc2 Glycoprotein_Glc3 Glycoprotein with Glc3Man9GlcNAc2 Glc3Man9GlcNAc2->Glycoprotein_Glc3 Glucosidase_I α-Glucosidase I Glycoprotein_Glc3->Glucosidase_I Trimming Glycoprotein_Glc1 Glycoprotein with Glc1Man9GlcNAc2 Glucosidase_I->Glycoprotein_Glc1 Generates Glucosidase_II α-Glucosidase II Glycoprotein_Glc1->Glucosidase_II Trimming Calnexin_Calreticulin Calnexin/ Calreticulin Cycle (Folding) Correctly_Folded Correctly Folded Glycoprotein Calnexin_Calreticulin->Correctly_Folded Successful Folding Misfolded Misfolded Glycoprotein (ERAD) Calnexin_Calreticulin->Misfolded Unsuccessful Folding Golgi Golgi Apparatus (Further Processing) Correctly_Folded->Golgi Nojirimycin Nojirimycin 1-Sulfonic Acid Nojirimycin->Glucosidase_I Inhibits Nojirimycin->Glucosidase_II Inhibits Glucosidase_II->Calnexin_Calreticulin Enables Entry

Figure 1: Mechanism of this compound action.

Data Presentation: Quantitative Effects of Glucosidase Inhibitors

The following table summarizes the inhibitory activities of Nojirimycin and its derivatives against α-glucosidase. While specific data for the 1-sulfonic acid derivative is limited in publicly available literature, the data for the parent compound and its close analog, 1-deoxynojirimycin (B1663644) (DNJ), provide a strong indication of its expected potency.

CompoundEnzyme SourceSubstrateIC₅₀ (µM)Inhibition TypeReference
1-Deoxynojirimycin (DNJ)Yeast α-glucosidasep-Nitrophenyl-α-D-glucopyranoside8.15 ± 0.12Competitive[8]
DNJ Derivative 43 Yeast α-glucosidasep-Nitrophenyl-α-D-glucopyranoside30.0 ± 0.6Competitive[9]
DNJ Derivative 6 Yeast α-glucosidasep-Nitrophenyl-α-D-glucopyranoside0.51 ± 0.02Mixed[8][10]
1-Deoxynojirimycin (DNJ)Rat HepatocytesN/A (in vivo)~50% secretion inhibition of α1-acid glycoprotein at 5mMN/A[6]
NojirimycinCalf Liver Microsomal GlucosidasesGlc₃Man₉GlcNAc₂160-[1]

Experimental Protocols

Protocol 1: In Vitro α-Glucosidase Inhibition Assay

This protocol details a colorimetric assay to determine the inhibitory activity of this compound against α-glucosidase in vitro.[11]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound

  • 1-Deoxynojirimycin (DNJ) as a positive control

  • Potassium phosphate (B84403) buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound and serial dilutions in potassium phosphate buffer.

  • In a 96-well plate, add 50 µL of each inhibitor dilution. For the control, add 50 µL of buffer.

  • Add 100 µL of α-glucosidase solution (0.02 mg/mL in buffer) to each well and incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding 40 µL of pNPG solution (1 mM in buffer) to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 60 µL of 0.1 M Na₂CO₃ solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Glucosidase_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Inhibitor Dilutions - Enzyme Solution - Substrate Solution Start->Prepare_Reagents Add_Inhibitor Add Inhibitor/Buffer to 96-well Plate Prepare_Reagents->Add_Inhibitor Add_Enzyme Add α-Glucosidase and Incubate Add_Inhibitor->Add_Enzyme Add_Substrate Add pNPG Substrate and Incubate Add_Enzyme->Add_Substrate Stop_Reaction Stop Reaction with Na2CO3 Add_Substrate->Stop_Reaction Measure_Absorbance Measure Absorbance at 405 nm Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition and IC50 Measure_Absorbance->Calculate_Inhibition End End Calculate_Inhibition->End

Figure 2: Workflow for the in vitro α-glucosidase inhibition assay.

Protocol 2: Analysis of Glycoprotein Glycosylation by SDS-PAGE and Lectin Blotting

This protocol describes how to assess changes in the apparent molecular weight and glycan structure of a specific glycoprotein in cells treated with this compound.

Materials:

  • Cell line expressing the glycoprotein of interest

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the glycoprotein of interest

  • HRP-conjugated secondary antibody

  • Biotinylated Concanavalin A (Con A) lectin

  • HRP-conjugated streptavidin

  • Chemiluminescence substrate

Procedure:

  • Culture cells to the desired confluency.

  • Treat cells with varying concentrations of this compound for a specified time (e.g., 24-48 hours). Include an untreated control.

  • Lyse the cells and quantify the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • For immunoblotting, incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • For lectin blotting, incubate the membrane with biotinylated Con A (which binds to high-mannose glycans) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated streptavidin for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Analyze the results for shifts in molecular weight (immunoblot) and changes in Con A binding (lectin blot), which indicate altered glycosylation.

Protocol 3: Mass Spectrometric Analysis of N-linked Glycans

This protocol provides a general workflow for the detailed structural analysis of N-linked glycans from glycoproteins treated with this compound using mass spectrometry.

Materials:

  • Purified glycoprotein from treated and untreated cells

  • Denaturing buffer

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin

  • Peptide-N-Glycosidase F (PNGase F)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • MALDI matrix or ESI-MS compatible solvents

  • Mass spectrometer (MALDI-TOF or ESI-MS)

Procedure:

  • Denature the purified glycoprotein, reduce the disulfide bonds with DTT, and alkylate with IAA.

  • Digest the glycoprotein with trypsin to generate glycopeptides.

  • Release the N-linked glycans from the glycopeptides by incubation with PNGase F.

  • Separate the released glycans from the peptides using a C18 SPE cartridge.

  • Analyze the purified glycans by mass spectrometry. For MALDI-TOF MS, co-crystallize the glycans with a suitable matrix. For ESI-MS, dissolve the glycans in an appropriate solvent.

  • Acquire mass spectra and analyze the data to identify the glycan compositions. Compare the glycan profiles of treated and untreated samples to identify the accumulation of high-mannose, glucosylated structures.

Mass_Spec_Workflow Start Start: Purified Glycoprotein Denature_Reduce_Alkylate Denature, Reduce (DTT), and Alkylate (IAA) Start->Denature_Reduce_Alkylate Tryptic_Digest Tryptic Digestion Denature_Reduce_Alkylate->Tryptic_Digest PNGaseF_Release Release N-Glycans with PNGase F Tryptic_Digest->PNGaseF_Release SPE_Cleanup Separate Glycans from Peptides (SPE Cleanup) PNGaseF_Release->SPE_Cleanup MS_Analysis Mass Spectrometry Analysis (MALDI-TOF or ESI-MS) SPE_Cleanup->MS_Analysis Data_Analysis Data Analysis and Profile Comparison MS_Analysis->Data_Analysis End End: Glycan Profile Data_Analysis->End

Figure 3: Workflow for mass spectrometric analysis of N-glycans.

Conclusion

Monitoring the effects of this compound on glycoproteins provides valuable insights into the role of N-linked glycosylation in protein biology. The protocols outlined in this document, from in vitro enzyme inhibition assays to detailed mass spectrometric analysis of cellular glycoproteins, offer a comprehensive toolkit for researchers. By carefully applying these methods, scientists can effectively dissect the consequences of altered glycoprotein processing and explore the therapeutic potential of glucosidase inhibitors.

References

Application Notes and Protocols: Iminosugars as Tools for Lysosomal Storage Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

A focus on Nojirimycin (B1679825) Derivatives

Introduction

Lysosomal storage diseases (LSDs) are a group of over 50 rare inherited metabolic disorders characterized by the accumulation of undigested or partially digested macromolecules within the lysosomes.[1] This accumulation is due to deficient activity of specific lysosomal enzymes. The buildup of these substrates leads to cellular dysfunction, triggering a cascade of pathogenic events including inflammation and apoptosis, which ultimately results in progressive and multisystemic disease.[1]

One promising therapeutic strategy for certain LSDs is the use of small molecule pharmacological chaperones (PCs). These are molecules that can bind to and stabilize mutant enzymes, facilitating their correct folding and trafficking to the lysosome, thereby increasing their residual activity. Iminosugars, which are carbohydrate mimics where the endocyclic oxygen is replaced by a nitrogen atom, represent a significant class of PCs.

While specific research on Nojirimycin 1-sulfonic acid in the context of LSDs is limited, its parent compound, nojirimycin, and particularly its derivative, 1-deoxynojirimycin (B1663644) (DNJ) , are well-characterized glucosidase inhibitors that have been extensively studied as pharmacological chaperones for several LSDs, most notably Pompe disease and Fabry disease.[2][3][4] This document will provide a detailed overview of the application of DNJ and related iminosugars as research tools for LSDs, with the understanding that this information serves as a proxy and a guide for potential applications of other nojirimycin derivatives.

Mechanism of Action of Iminosugar Pharmacological Chaperones

Many mutations in genes encoding lysosomal enzymes result in misfolded proteins that are recognized by the endoplasmic reticulum quality control (ERQC) system and targeted for premature degradation. Pharmacological chaperones like 1-deoxynojirimycin are active-site-directed inhibitors. At sub-inhibitory concentrations, they bind to the misfolded enzyme in the ER, stabilizing its conformation. This stabilization allows the enzyme-chaperone complex to evade ER-associated degradation (ERAD) and traffic through the secretory pathway to the lysosome. Once in the acidic environment of the lysosome, the higher concentration of the natural substrate and the lower pH facilitate the dissociation of the chaperone, allowing the now correctly localized enzyme to carry out its catalytic function.

Pharmacological_Chaperone_Mechanism cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome (Acidic pH) Misfolded_Enzyme Misfolded Enzyme Stabilized_Complex Stabilized Enzyme-Chaperone Complex Misfolded_Enzyme->Stabilized_Complex Binding ERAD ER-Associated Degradation (ERAD) Misfolded_Enzyme->ERAD Default Pathway DNJ 1-Deoxynojirimycin (Pharmacological Chaperone) DNJ->Stabilized_Complex Stabilization Transport_Vesicle Transport Vesicle Stabilized_Complex->Transport_Vesicle Trafficking Active_Enzyme Active Enzyme Transport_Vesicle->Active_Enzyme Delivery & Dissociation Degradation Substrate Degradation Active_Enzyme->Degradation Catalysis Substrate Accumulated Substrate Substrate->Degradation

Caption: Mechanism of action of 1-deoxynojirimycin as a pharmacological chaperone.

Quantitative Data: Inhibitory Activity of Iminosugars

The efficacy of an iminosugar as a pharmacological chaperone is closely related to its inhibitory activity against the target enzyme. The table below summarizes the inhibitory constants (IC50 and Ki) for 1-deoxynojirimycin and related compounds against several key lysosomal enzymes implicated in LSDs.

CompoundTarget EnzymeDisease ContextIC50 (µM)Ki (µM)Reference
1-Deoxynojirimycin (DNJ)Acid α-glucosidase (GAA)Pompe Disease--[2][3]
1-Deoxygalactonojirimycin (DGJ)α-Galactosidase A (GLA)Fabry Disease0.04-[4]
N-butyldeoxynojirimycin (NB-DNJ)Glucocerebrosidase (GBA1)Gaucher Disease7434[5]
N-butyldeoxynojirimycin (NB-DNJ)Non-lysosomal glucosylceramidase (GBA2)---[5]
α-Galacto-homonojirimycinα-Galactosidase A (GLA)Fabry Disease0.21-[4]
α-Allo-homonojirimycinα-Galactosidase A (GLA)Fabry Disease4.3-[4]
β-1-C-butyl-deoxygalactonojirimycinα-Galactosidase A (GLA)Fabry Disease16-[4]

Experimental Protocols

Protocol 1: In Vitro Enzyme Inhibition Assay

This protocol describes a general method for determining the IC50 value of an iminosugar inhibitor against a purified lysosomal enzyme.

Materials:

  • Purified recombinant human lysosomal enzyme (e.g., GAA, GLA)

  • Appropriate fluorogenic substrate (e.g., 4-methylumbelliferyl-α-D-glucopyranoside for GAA, 4-methylumbelliferyl-α-D-galactopyranoside for GLA)

  • Assay buffer (e.g., citrate-phosphate buffer, pH 4.5)

  • Stop solution (e.g., 0.5 M sodium carbonate, pH 10.7)

  • Iminosugar inhibitor stock solution (e.g., 1-deoxynojirimycin in water)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of the iminosugar inhibitor in assay buffer.

  • In a 96-well microplate, add 20 µL of each inhibitor dilution to triplicate wells. Include wells with assay buffer only as a no-inhibitor control.

  • Add 20 µL of the purified enzyme solution (at a predetermined optimal concentration) to all wells and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 20 µL of the fluorogenic substrate solution.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding 100 µL of stop solution to each well.

  • Measure the fluorescence of the liberated 4-methylumbelliferone (B1674119) using a microplate reader (e.g., excitation at 365 nm, emission at 450 nm).

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Enzyme_Inhibition_Assay_Workflow Start Start Serial_Dilution Prepare Serial Dilutions of Iminosugar Start->Serial_Dilution Plate_Setup Add Inhibitor and Enzyme to 96-well Plate Serial_Dilution->Plate_Setup Incubation_1 Incubate at 37°C for 15 min Plate_Setup->Incubation_1 Add_Substrate Add Fluorogenic Substrate Incubation_1->Add_Substrate Incubation_2 Incubate at 37°C for 30-60 min Add_Substrate->Incubation_2 Stop_Reaction Add Stop Solution Incubation_2->Stop_Reaction Read_Fluorescence Measure Fluorescence Stop_Reaction->Read_Fluorescence Data_Analysis Calculate % Inhibition and Determine IC50 Read_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro enzyme inhibition assay.

Protocol 2: Cellular Chaperoning Assay in Patient-Derived Fibroblasts

This protocol is designed to assess the ability of an iminosugar to increase the residual enzyme activity in cells derived from patients with an LSD.

Materials:

  • Patient-derived fibroblasts with a known mutation responsive to pharmacological chaperoning

  • Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)

  • Iminosugar inhibitor stock solution

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Enzyme assay reagents as described in Protocol 1

  • BCA protein assay kit

  • Cell culture plates (e.g., 6-well plates)

Procedure:

  • Seed patient-derived fibroblasts in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the iminosugar inhibitor (and a vehicle control) in fresh culture medium.

  • Incubate the cells for 3-5 days at 37°C in a CO2 incubator.

  • Wash the cells twice with ice-cold PBS.

  • Lyse the cells in cell lysis buffer and collect the lysates.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the total protein concentration of each lysate using a BCA protein assay.

  • Perform the enzyme activity assay as described in Protocol 1 using a standardized amount of total protein from each cell lysate.

  • Normalize the enzyme activity to the total protein concentration to obtain the specific activity.

  • Compare the specific activity in the treated cells to the vehicle-treated control to determine the fold-increase in enzyme activity.

Cellular_Chaperoning_Assay_Workflow Start Start Cell_Seeding Seed Patient Fibroblasts Start->Cell_Seeding Treatment Treat with Iminosugar for 3-5 days Cell_Seeding->Treatment Cell_Lysis Wash and Lyse Cells Treatment->Cell_Lysis Protein_Quantification Quantify Total Protein Cell_Lysis->Protein_Quantification Enzyme_Assay Perform Enzyme Activity Assay on Lysates Protein_Quantification->Enzyme_Assay Data_Normalization Normalize Activity to Protein Concentration Enzyme_Assay->Data_Normalization Analysis Calculate Fold-Increase in Activity Data_Normalization->Analysis End End Analysis->End

Caption: Workflow for cellular chaperoning assay.

Signaling Pathways and Cellular Consequences of Lysosomal Dysfunction

Lysosomal dysfunction in LSDs leads to the disruption of several key cellular signaling pathways. The accumulation of substrates can impair autophagic flux, leading to the buildup of autophagosomes.[1] This can also trigger inflammatory responses and alter calcium homeostasis. Pharmacological chaperones, by restoring some level of lysosomal enzyme function, can help to mitigate these downstream pathological effects.

LSD_Signaling_Pathways Lysosomal_Dysfunction Lysosomal Dysfunction (Enzyme Deficiency) Substrate_Accumulation Substrate Accumulation Lysosomal_Dysfunction->Substrate_Accumulation Autophagy_Impairment Impaired Autophagic Flux Substrate_Accumulation->Autophagy_Impairment Inflammation Inflammatory Response Substrate_Accumulation->Inflammation Ca_Homeostasis Altered Ca2+ Homeostasis Substrate_Accumulation->Ca_Homeostasis Cellular_Dysfunction Cellular Dysfunction and Apoptosis Autophagy_Impairment->Cellular_Dysfunction Inflammation->Cellular_Dysfunction Ca_Homeostasis->Cellular_Dysfunction PC_Intervention Pharmacological Chaperone (e.g., DNJ) Enzyme_Rescue Rescue of Mutant Enzyme Activity PC_Intervention->Enzyme_Rescue Enzyme_Rescue->Substrate_Accumulation Reduces

Caption: Signaling consequences of lysosomal dysfunction and intervention by pharmacological chaperones.

Conclusion

Nojirimycin derivatives, particularly 1-deoxynojirimycin, are invaluable tools for the study of lysosomal storage diseases. They serve as potent and specific inhibitors for in vitro studies and as effective pharmacological chaperones in cellular and animal models. The protocols and data presented here provide a framework for researchers to utilize these compounds to investigate the pathophysiology of LSDs and to evaluate novel therapeutic strategies. While direct data on this compound is currently lacking in this specific research area, the extensive knowledge gained from its deoxygenated counterpart, DNJ, offers a strong foundation for future investigations into the therapeutic potential of the broader class of nojirimycin-related iminosugars.

References

Safe handling and disposal procedures for Nojirimycin 1-sulfonic acid in the lab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling and disposal of Nojirimycin 1-sulfonic acid in a laboratory setting. It is intended to supplement, not replace, institutional safety protocols and the product-specific Safety Data Sheet (SDS).

General Information

This compound is a potent inhibitor of several glucosidases and is utilized in biochemical research.[1] It is important to handle this compound with care due to its biological activity and potential hazards.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 114417-84-4[2]
Molecular Formula C₆H₁₃NO₇S[2]
Molecular Weight 243.23 g/mol [2]
Appearance White crystalline solid
Melting Point 124-130 °C (with decomposition)
Solubility Soluble in water
Storage Store at -20°C in a dry, well-ventilated place.

Hazard Identification and Safety Precautions

Always adhere to the following safety precautions:

  • Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust particles.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

    • Body Protection: Wear a lab coat.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.

Experimental Protocols

The following is a general protocol for an in-vitro α-glucosidase inhibition assay, a common application for this compound. This protocol should be optimized based on specific experimental requirements.

3.1 Materials and Reagents

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • This compound (test inhibitor)

  • Acarbose (positive control)

  • Phosphate (B84403) buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution to stop the reaction

  • 96-well microplate

  • Microplate reader

3.2 Assay Procedure

  • Prepare a stock solution of this compound in the appropriate buffer.

  • In a 96-well plate, add the phosphate buffer, α-glucosidase solution, and varying concentrations of this compound or the positive control.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

  • Initiate the reaction by adding the pNPG substrate to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

  • Stop the reaction by adding the sodium carbonate solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Safe Handling and Storage

4.1 Handling

  • Avoid creating dust when handling the solid compound.

  • Use appropriate tools (e.g., spatula) for weighing and transferring the powder.

  • Prepare solutions in a fume hood.

4.2 Storage

  • Store this compound at -20°C in a tightly sealed container.

  • Keep the container in a dry and well-ventilated place.

Disposal Procedures

Dispose of this compound and its waste in accordance with all applicable federal, state, and local regulations.

5.1 General Guidelines

  • Unused Compound: If possible, use the entire quantity of the compound. If disposal is necessary, it should be treated as chemical waste.

  • Contaminated Materials: Any materials that have come into contact with this compound (e.g., pipette tips, gloves, weigh boats) should be disposed of as contaminated waste.

  • Solutions: Aqueous solutions containing this compound should be collected in a designated waste container.

5.2 Recommended Disposal Route

  • Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of sulfonic acid-containing compounds.

  • Label Waste Containers Clearly: All waste containers must be clearly labeled with the contents, including the name "this compound" and any other components of the waste stream.

  • Segregate Waste: Do not mix waste containing this compound with other incompatible waste streams.

Emergency Procedures

6.1 Spills

  • Small Spills:

    • Wear appropriate PPE.

    • Carefully sweep up the solid material, avoiding dust generation.

    • Place the spilled material and any contaminated cleaning supplies into a sealed container for disposal.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Large Spills:

    • Evacuate the area.

    • Contact your institution's EHS office immediately.

6.2 First Aid

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Visualizations

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal start Start: Receive Nojirimycin 1-sulfonic acid sds Review Safety Data Sheet (SDS) start->sds ppe Don Personal Protective Equipment (PPE) sds->ppe weigh Weigh Compound in Fume Hood ppe->weigh dissolve Prepare Solution in Fume Hood weigh->dissolve experiment Perform Experiment dissolve->experiment waste_collection Collect Waste in Labeled Container experiment->waste_collection dispose Dispose via Institutional EHS Procedures waste_collection->dispose end End dispose->end

Caption: Workflow for the safe handling of this compound.

DisposalDecisionTree start Waste Generated is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No solid_waste Contaminated Solid Waste (Gloves, Weigh Paper, etc.) is_solid->solid_waste Yes is_sharp Is it a contaminated sharp? is_liquid->is_sharp No liquid_waste Aqueous Waste Solution is_liquid->liquid_waste Yes sharps_waste Contaminated Sharps (Needles, Glassware) is_sharp->sharps_waste Yes dispose Dispose according to EHS guidelines. is_sharp->dispose No solid_container Place in a labeled, sealed bag or container. solid_waste->solid_container liquid_container Collect in a labeled, leak-proof waste container. liquid_waste->liquid_container sharps_container Place in a designated sharps container. sharps_waste->sharps_container solid_container->dispose liquid_container->dispose sharps_container->dispose

Caption: Decision tree for the disposal of this compound waste.

References

Preparing Stock Solutions of Nojirimycin 1-Sulfonic Acid for Enzyme Inhibition Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and use of Nojirimycin 1-sulfonic acid stock solutions in enzyme inhibition assays, particularly focusing on α-glucosidase. This compound is a potent inhibitor of several glucosidases and is a valuable tool in drug discovery and glycobiology research.

Introduction

This compound is an iminosugar derivative that acts as a competitive inhibitor of various glucosidases. Its structural resemblance to the natural substrate allows it to bind to the active site of these enzymes, thereby blocking their activity. Accurate and reproducible experimental results rely on the correct preparation and storage of inhibitor stock solutions. This document outlines the recommended procedures for preparing stable and reliable stock solutions of this compound for use in enzyme inhibition assays.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.

PropertyValueReference
Molecular Formula C₆H₁₃NO₇S[1][2]
Molecular Weight 243.23 g/mol [1][2]
Appearance White to off-white solid[2]
Solubility Water[2]

Preparation of Stock Solutions

The following protocol details the steps for preparing a stock solution of this compound. Due to the lack of specific long-term stability data in published literature, it is strongly recommended to prepare fresh solutions for each experiment or to prepare small aliquots for short-term storage.

Materials:

  • This compound powder

  • High-purity water (e.g., Milli-Q® or equivalent)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Protocol:

  • Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. Perform this step in a clean, dry environment.

  • Dissolution: Add the appropriate volume of high-purity water to the powder to achieve the desired stock solution concentration (e.g., 10 mM).

  • Mixing: Vortex the solution until the powder is completely dissolved. Ensure there are no visible particulates.

  • Sterilization (Optional): If necessary for the downstream application, filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile container.

Recommended Concentrations:

The optimal concentration of the stock solution will depend on the specific requirements of the assay. A starting concentration of 10 mM is generally recommended, from which serial dilutions can be made to determine the IC₅₀ value of the inhibitor.

Storage and Stability

Storage ConditionRecommended DurationNotes
Room Temperature Not RecommendedFor short-term use during an experiment only.
4°C (Refrigerated) Up to 1 weekProtect from light.
-20°C (Frozen) Up to 1 month (in aliquots)Avoid repeated freeze-thaw cycles.
-80°C (Ultra-low Freezer) Long-term (in aliquots)Recommended for prolonged storage.

Key Recommendations:

  • Prepare Fresh: For the most reliable and reproducible results, it is highly recommended to prepare fresh stock solutions on the day of the experiment.

  • Aliquot: If storage is necessary, dispense the stock solution into small, single-use aliquots to minimize the number of freeze-thaw cycles.

  • Protect from Light: Store solutions in amber tubes or wrap tubes in aluminum foil to protect them from light-induced degradation.

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This protocol is adapted from established methods for α-glucosidase inhibition assays and can be used to evaluate the inhibitory potential of this compound.[3][4]

Materials:

  • This compound stock solution

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Potassium phosphate (B84403) buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (0.1 M)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Reagent Preparation:

    • α-Glucosidase solution: Prepare a solution of α-glucosidase in potassium phosphate buffer. The final concentration will need to be optimized for the specific enzyme lot and assay conditions.

    • pNPG solution: Prepare a solution of the substrate pNPG in potassium phosphate buffer.

    • Inhibitor dilutions: Prepare a series of dilutions of the this compound stock solution in potassium phosphate buffer to achieve the desired final concentrations in the assay.

  • Assay Procedure: a. Add 50 µL of the this compound dilutions to the wells of a 96-well microplate. For the control (no inhibitor), add 50 µL of potassium phosphate buffer. b. Add 50 µL of the α-glucosidase solution to each well. c. Incubate the plate at 37°C for 10 minutes. d. Initiate the reaction by adding 50 µL of the pNPG solution to each well. e. Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes). f. Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution to each well. g. Measure the absorbance at 405 nm using a microplate reader. The yellow color of the p-nitrophenol product is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Visualizing the Workflow

The following diagrams illustrate the key workflows described in these application notes.

G Workflow for Preparing this compound Stock Solution cluster_prep Stock Solution Preparation cluster_store Storage Equilibrate Equilibrate Powder to RT Weigh Weigh Powder Equilibrate->Weigh Dissolve Dissolve in High-Purity Water Weigh->Dissolve Mix Vortex to Homogenize Dissolve->Mix Filter Filter-Sterilize (Optional) Mix->Filter Store Store at -20°C or -80°C in Aliquots Filter->Store G Workflow for α-Glucosidase Inhibition Assay cluster_assay Assay Procedure cluster_analysis Data Analysis Add_Inhibitor Add Inhibitor/Buffer Add_Enzyme Add α-Glucosidase Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate at 37°C Add_Enzyme->Pre_Incubate Add_Substrate Add pNPG Substrate Pre_Incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop Reaction with Na2CO3 Incubate->Stop_Reaction Measure_Abs Measure Absorbance at 405 nm Stop_Reaction->Measure_Abs Calculate_Inhibition Calculate % Inhibition Measure_Abs->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50 G Signaling Pathway Inhibition by this compound cluster_pathway Glucosidase-Mediated Carbohydrate Digestion Polysaccharide Polysaccharides Glucosidase α-Glucosidase Polysaccharide->Glucosidase Glucose Glucose Glucosidase->Glucose Inhibitor This compound Inhibitor->Glucosidase

References

Application Notes & Protocols for Utilizing Nojirimycin Derivatives in Viral Infectivity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Subject: Application of Nojirimycin-Based Iminosugars in the Study of Viral Infectivity.

Note on Nojirimycin (B1679825) 1-sulfonic acid: Extensive literature searches did not yield specific data on the antiviral activity or experimental protocols for Nojirimycin 1-sulfonic acid. The following application notes and protocols are based on the well-characterized class of nojirimycin-derived iminosugars, such as 1-deoxynojirimycin (B1663644) (DNJ) and its N-alkylated derivatives, which are known for their broad-spectrum antiviral properties. The principles and methodologies described herein are likely applicable to the study of novel derivatives like this compound. The introduction of a sulfonic acid group would be expected to increase the polarity and negative charge of the molecule, which could influence its solubility, cell permeability, and interaction with target enzymes.

Application Notes

Introduction to Nojirimycin and its Derivatives

Nojirimycin and its derivatives are iminosugars, a class of carbohydrate mimics where the endocyclic oxygen is replaced by a nitrogen atom.[1] First isolated from Streptomyces species, these compounds are potent inhibitors of glycosidases, enzymes that play crucial roles in carbohydrate metabolism and glycoprotein (B1211001) processing.[2] 1-deoxynojirimycin (DNJ), a more stable derivative of nojirimycin, has been extensively studied for its therapeutic potential, including its antiviral activities.[2]

Mechanism of Antiviral Action

The primary antiviral mechanism of nojirimycin-based iminosugars is the inhibition of host-cell endoplasmic reticulum (ER) α-glucosidases I and II.[2] These enzymes are critical for the proper folding of viral envelope glycoproteins.

  • Inhibition of Glycoprotein Processing: Enveloped viruses utilize the host cell's machinery for the N-linked glycosylation of their envelope proteins, a process essential for correct protein folding, trafficking, and function.[2]

  • Disruption of the Calnexin Cycle: By inhibiting α-glucosidases, iminosugars prevent the trimming of glucose residues from newly synthesized viral glycoproteins. This disruption prevents the glycoproteins from entering the calnexin/calreticulin chaperone cycle, which is essential for their proper folding.

  • ER-Associated Degradation (ERAD): Misfolded glycoproteins are retained in the ER and are often targeted for degradation through the ERAD pathway.

  • Reduced Virion Assembly and Infectivity: The lack of properly folded envelope glycoproteins can lead to a reduction in the assembly and budding of new virions. Furthermore, any virions that are produced may have a reduced infectivity due to malformed or non-functional envelope proteins.[3]

This host-targeted mechanism of action suggests a high barrier to the development of viral resistance, making iminosugars an attractive class of broad-spectrum antiviral agents against a range of enveloped viruses, including Flaviviruses (like Dengue and West Nile virus), Retroviruses (like HIV), and Orthomyxoviruses (like influenza virus).[4][5]

Signaling Pathway

The antiviral activity of nojirimycin derivatives is primarily linked to the disruption of the glycoprotein folding pathway within the endoplasmic reticulum.

Glycoprotein_Folding_Pathway_Inhibition Mechanism of Action of Nojirimycin Derivatives cluster_ER Endoplasmic Reticulum Nascent_Glycoprotein Nascent Viral Glycoprotein (Glc3Man9GlcNAc2) Glucosidase_I α-Glucosidase I Nascent_Glycoprotein->Glucosidase_I Trimming of terminal glucose Glucosidase_II α-Glucosidase II Glucosidase_I->Glucosidase_II Trimming of second glucose Calnexin_Calreticulin Calnexin/ Calreticulin Cycle Glucosidase_II->Calnexin_Calreticulin Entry into folding cycle Properly_Folded_Glycoprotein Properly Folded Glycoprotein Calnexin_Calreticulin->Properly_Folded_Glycoprotein Correct Folding Misfolded_Glycoprotein Misfolded Glycoprotein Calnexin_Calreticulin->Misfolded_Glycoprotein Incorrect Folding Golgi Golgi Apparatus Properly_Folded_Glycoprotein->Golgi ERAD ER-Associated Degradation (ERAD) Misfolded_Glycoprotein->ERAD Nojirimycin_Derivative Nojirimycin Derivative Nojirimycin_Derivative->Glucosidase_I Inhibition Nojirimycin_Derivative->Glucosidase_II Inhibition Virion_Assembly Virion Assembly & Budding Golgi->Virion_Assembly Infectious_Virions Reduced Infectious Virions Virion_Assembly->Infectious_Virions Non_Infectious_Virions Non-Infectious/ Malformed Virions Virion_Assembly->Non_Infectious_Virions Experimental_Workflow Workflow for Antiviral Testing of Nojirimycin Derivatives Start Start Cytotoxicity_Assay 1. Cytotoxicity Assay (e.g., MTT Assay) Start->Cytotoxicity_Assay Determine_CC50 Determine CC50 Cytotoxicity_Assay->Determine_CC50 Antiviral_Assay 2. Antiviral Activity Assay (e.g., Yield Reduction) Determine_CC50->Antiviral_Assay Use non-toxic concentrations Calculate_SI 3. Calculate Selectivity Index (SI) SI = CC50 / EC50 Determine_CC50->Calculate_SI Determine_EC50 Determine EC50 Antiviral_Assay->Determine_EC50 Determine_EC50->Calculate_SI Mechanism_Studies 4. Mechanism of Action Studies (e.g., Western Blot for Glycoproteins) Calculate_SI->Mechanism_Studies If promising SI End End Mechanism_Studies->End

References

Troubleshooting & Optimization

Troubleshooting inconsistent results in glucosidase inhibition assays with Nojirimycin 1-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Nojirimycin (B1679825) 1-sulfonic acid in glucosidase inhibition assays. Our goal is to help you achieve consistent and reliable results in your experiments.

Troubleshooting Guide

Inconsistent results in glucosidase inhibition assays can arise from various factors, from reagent preparation to experimental execution. This guide addresses common problems in a question-and-answer format.

Q1: Why are my replicate readings for the same concentration of Nojirimycin 1-sulfonic acid inconsistent?

Inconsistent replicates are often due to minor variations in experimental setup.[1]

  • Pipetting Errors: Inaccurate pipetting, especially of the enzyme or inhibitor, can cause significant variability.

    • Solution: Use calibrated pipettes and ensure there are no air bubbles. For small volumes, dispense the liquid against the wall of the well to ensure complete transfer.[1]

  • Inhomogeneous Solutions: Enzyme or substrate solutions that are not well-mixed can lead to differing concentrations across wells.

    • Solution: Thoroughly mix all solutions before each use. Substrate solutions, in particular, can settle and should be mixed immediately before pipetting.[1]

  • Temperature Fluctuations: Minor temperature differences between wells can alter enzyme kinetics.

    • Solution: Pre-incubate all reagents, samples, and plates at the desired reaction temperature. Use a water bath or incubator to maintain a constant temperature.[1]

  • Microplate "Edge Effects": Evaporation from the outer wells of a microplate can concentrate reactants, leading to skewed results.

    • Solution: To minimize evaporation, fill the outer wells with water or buffer and use only the inner wells for your experiment.[2]

Q2: My negative control (no inhibitor) shows low or no enzyme activity. What could be the issue?

A lack of activity in the negative control points to a problem with the enzyme or other assay components.

  • Inactive Enzyme: The α-glucosidase may have lost activity due to improper storage or handling. Freezing can inactivate the enzyme.[2]

    • Solution: Store the enzyme according to the manufacturer's instructions, typically refrigerated. Avoid repeated freeze-thaw cycles.[3] Prepare fresh enzyme solutions for each experiment.

  • Incorrect Buffer pH: Enzyme activity is highly dependent on pH.

    • Solution: Ensure your buffer is at the optimal pH for the enzyme (typically pH 6.8-7.0 for yeast α-glucosidase).[4][5] Verify the pH of your final reaction mixture.

  • Substrate Degradation: The p-nitrophenyl-α-D-glucopyranoside (pNPG) substrate can degrade over time.

    • Solution: Prepare fresh pNPG solutions and store them protected from light.

Q3: I am observing high background absorbance in my blank wells. What is the cause?

High background can stem from the substrate or the test compound itself.

  • Substrate Spontaneous Hydrolysis: The pNPG substrate can slowly hydrolyze on its own, especially at non-optimal pH or elevated temperatures.

    • Solution: Run a "substrate blank" containing only the buffer and pNPG to measure this background and subtract it from your readings.[2]

  • Colored Test Compound: If your this compound solution or other test compounds are colored, they will contribute to the absorbance reading.

    • Solution: Prepare a "sample blank" for each concentration of your inhibitor, containing the inhibitor and buffer but no enzyme. Subtract this absorbance from your experimental wells.[2][5]

Q4: The inhibitory effect of this compound is lower than expected. Why might this be?

Several factors can lead to an underestimation of inhibitory potency.

  • Suboptimal Inhibitor Concentration: The concentration range of this compound may not be appropriate to observe significant inhibition.

    • Solution: Perform a dose-response experiment with a wide range of inhibitor concentrations to determine the IC50 value.

  • Incorrect Incubation Times: Pre-incubation of the enzyme with the inhibitor, and the subsequent reaction time with the substrate, are critical.[6]

    • Solution: Optimize the pre-incubation time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme before adding the substrate. The reaction time with the substrate should be within the linear range of the reaction.[5][6]

  • Presence of Contaminants: Contaminants in the enzyme preparation or other reagents could interfere with the inhibitor's binding.

    • Solution: Use high-purity reagents and enzyme preparations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit α-glucosidase?

This compound is an inhibitor of several glucosidases.[7][8] Like its parent compound, nojirimycin, it is an iminosugar that mimics the structure of the natural carbohydrate substrate. It acts as a competitive inhibitor, binding to the active site of the α-glucosidase enzyme and preventing the substrate from binding and being hydrolyzed.[9]

Q2: What is the optimal concentration of α-glucosidase and pNPG to use in the assay?

The optimal concentrations can vary depending on the source of the enzyme and specific lab conditions. However, here are some general guidelines:

  • α-Glucosidase: Concentrations ranging from 0.05 to 0.5 U/mL have been reported.[4][10] It is crucial to determine an enzyme concentration that results in a linear reaction rate over the desired time course.

  • pNPG Substrate: The substrate concentration should ideally be around the Michaelis-Menten constant (Km) of the enzyme.[6] Using a substrate concentration that is too high can make it more difficult to identify competitive inhibitors.[6] Common concentrations range from 1 mM to 5 mM.[5][10]

Q3: How should I prepare and store my stock solution of this compound?

This compound is soluble in water.[11] It is recommended to prepare a concentrated stock solution in a suitable buffer (e.g., the assay buffer) and then make serial dilutions. For storage, follow the manufacturer's recommendations, which typically involve storing at -20°C.[7]

Q4: What are the essential controls to include in my assay plate?

A well-designed assay plate should include the following controls:

  • Negative Control (100% Enzyme Activity): Contains enzyme, buffer, and substrate, but no inhibitor.

  • Positive Control: Contains a known inhibitor like 1-Deoxynojirimycin (B1663644) (DNJ) or acarbose (B1664774) to confirm the assay is working correctly.[10]

  • Blank/Negative Control (0% Enzyme Activity): Contains buffer and substrate, but no enzyme.[5]

  • Sample Blank: Contains the inhibitor in buffer without the enzyme, for each concentration tested. This corrects for any intrinsic color of the inhibitor.[5]

Q5: How do I calculate the percentage of inhibition and the IC50 value?

The percentage of inhibition is calculated using the following formula:

% Inhibition = [ (Acontrol - (Asample - Asample blank)) / Acontrol ] x 100 [5][10]

Where:

  • Acontrol is the absorbance of the negative control.

  • Asample is the absorbance of the well with the enzyme and inhibitor.

  • Asample blank is the absorbance of the well with the inhibitor but no enzyme.

The IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve using non-linear regression analysis.[10]

Quantitative Data Summary

The IC50 values for glucosidase inhibitors are highly dependent on the specific assay conditions, including the source of the enzyme. The following table provides reported IC50 values for the related compound 1-Deoxynojirimycin (DNJ) to serve as a reference. The IC50 for this compound should be determined empirically.

CompoundEnzyme SourceReported IC50 (µM)Reference
1-Deoxynojirimycin (DNJ)Microsomal glucosidases (calf liver)2[12]
1-Deoxynojirimycin (DNJ)α-glucosidase (unspecified)222.4 ± 0.5[13]
Acarbose (Reference)α-glucosidase (unspecified)822.0 ± 1.5[13]

Experimental Protocols

Detailed Protocol for α-Glucosidase Inhibition Assay

This protocol is a general guideline and may require optimization for your specific experimental conditions.

1. Materials and Reagents:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound

  • 1-Deoxynojirimycin (DNJ) or Acarbose (as a positive control)

  • Potassium phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (e.g., 0.1 M or 1 M)

  • 96-well microplate

  • Microplate reader

2. Solution Preparation:

  • α-Glucosidase Solution (e.g., 0.5 U/mL): Dissolve α-glucosidase powder in cold potassium phosphate buffer. Prepare this solution fresh before each experiment.[10]

  • pNPG Solution (e.g., 5 mM): Dissolve pNPG in potassium phosphate buffer.[10]

  • This compound Stock Solution: Dissolve the inhibitor in the assay buffer to a known concentration (e.g., 1 mg/mL). Prepare serial dilutions to be used in the assay.

  • Sodium Carbonate Solution: Dissolve Na2CO3 in deionized water.

3. Assay Procedure (96-well plate format):

  • Add 50 µL of potassium phosphate buffer to the negative control wells.

  • Add 50 µL of your serially diluted this compound or positive control to the sample wells.

  • For sample blanks, add 50 µL of the corresponding inhibitor dilutions to separate wells.

  • Add 50 µL of the α-glucosidase solution to all wells except for the sample blank wells. To the sample blank wells, add 50 µL of potassium phosphate buffer.[10]

  • Mix gently and pre-incubate the plate at 37°C for 10-15 minutes.[10]

  • Initiate the reaction by adding 50 µL of the pNPG solution to all wells.[10]

  • Incubate the plate at 37°C for 20-30 minutes.[5][10] The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop the reaction by adding 50 µL of the sodium carbonate solution to all wells.[10]

  • Measure the absorbance of each well at 405 nm using a microplate reader.[5]

Visualizations

Glucosidase_Inhibition_Workflow Experimental Workflow for Glucosidase Inhibition Assay cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis prep_inhibitor Prepare Inhibitor Dilutions (this compound) add_inhibitor Add Inhibitor/Buffer to 96-well Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare α-Glucosidase Solution add_enzyme Add α-Glucosidase (Pre-incubate) prep_enzyme->add_enzyme prep_substrate Prepare pNPG Substrate Solution add_substrate Add pNPG to Initiate Reaction prep_substrate->add_substrate add_inhibitor->add_enzyme 10-15 min pre-incubation add_enzyme->add_substrate incubate Incubate at 37°C add_substrate->incubate 20-30 min incubation stop_reaction Add Sodium Carbonate to Stop Reaction incubate->stop_reaction read_absorbance Measure Absorbance at 405 nm stop_reaction->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for the α-glucosidase inhibition assay.

Competitive_Inhibition Mechanism of Competitive Inhibition Enzyme α-Glucosidase (Active Site) Product Products (p-Nitrophenol + Glucose) Enzyme_Substrate_Complex Enzyme-Substrate Complex Enzyme->Enzyme_Substrate_Complex Substrate Substrate (pNPG) Substrate->Enzyme Substrate->Enzyme_Substrate_Complex Binds Enzyme_I α-Glucosidase (Active Site) No_Product No Reaction Enzyme_Inhibitor_Complex Enzyme-Inhibitor Complex Enzyme_I->Enzyme_Inhibitor_Complex Inhibitor Inhibitor (this compound) Inhibitor->Enzyme_I Inhibitor->Enzyme_Inhibitor_Complex Binds Enzyme_Substrate_Complex->Product Reaction Occurs Enzyme_Inhibitor_Complex->No_Product Reaction Blocked

Caption: Competitive inhibition of α-glucosidase.

Troubleshooting_Logic Troubleshooting Inconsistent Results cluster_replicates Issue: Poor Replicate Precision cluster_controls Issue: Control Failures cluster_solutions1 start Inconsistent Results Observed check_pipetting Verify Pipetting Technique & Calibration start->check_pipetting neg_control Negative Control: Low/No Activity? start->neg_control check_mixing Ensure Homogeneous Solutions check_pipetting->check_mixing check_temp Check Temperature Uniformity check_mixing->check_temp check_edge Assess Microplate Edge Effects check_temp->check_edge pos_control Positive Control: Weak Inhibition? neg_control->pos_control No sol_enzyme Check Enzyme Activity & Storage neg_control->sol_enzyme Yes blank_control Blank Control: High Background? pos_control->blank_control No sol_inhibitor Check Inhibitor Concentration & Purity pos_control->sol_inhibitor Yes sol_substrate Check Substrate for Degradation blank_control->sol_substrate Yes sol_blanks Use Appropriate Sample/Substrate Blanks blank_control->sol_blanks Yes sol_buffer Verify Buffer pH sol_enzyme->sol_buffer

Caption: A logical guide for troubleshooting assay issues.

References

Technical Support Center: Optimizing Nojirimycin 1-Sulfonic Acid for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental data for Nojirimycin (B1679825) 1-sulfonic acid is not widely available in published literature. The following guidance is based on the known properties of the parent compound, nojirimycin, and other nojirimycin derivatives, which are inhibitors of α-glucosidases. Researchers should use this information as a starting point and perform careful empirical optimization for their specific cell system and assay.

This guide provides troubleshooting advice and frequently asked questions to help researchers and drug development professionals effectively use Nojirimycin 1-sulfonic acid in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for nojirimycin-based compounds?

A1: Nojirimycin and its derivatives are iminosugars that act as competitive inhibitors of glycosidases, particularly α-glucosidases I and II, located in the endoplasmic reticulum.[1][2] These enzymes are critical for the trimming of glucose residues from newly synthesized N-linked glycans on glycoproteins.[1] By inhibiting these enzymes, nojirimycin-based compounds prevent the proper processing and folding of many glycoproteins, which can affect a wide range of cellular processes, including cell-cell recognition and virus-cell interactions.[2]

Q2: What are the primary applications of this compound in cell-based assays?

A2: Based on the activity of related compounds, this compound is likely used to study the role of N-linked glycosylation in various biological systems. Potential applications include investigating glycoprotein-dependent processes, exploring antiviral therapies (as many viruses rely on host cell glycosylation), and studying cellular quality control mechanisms within the endoplasmic reticulum.[2]

Q3: How should I prepare and store a stock solution of this compound?

A3: Due to the sulfonic acid group, this compound is expected to be more water-soluble than its parent nojirimycin.

  • Preparation: Prepare a high-concentration stock solution (e.g., 10-100 mM) in a sterile, aqueous buffer such as PBS or cell culture medium without serum. Ensure complete dissolution.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. The stability in solution at these temperatures should be confirmed, but related compounds are generally stable for months.

Q4: Can this compound be cytotoxic?

A4: Yes, high concentrations of iminosugar inhibitors can be cytotoxic.[3] The cytotoxicity may be related to the disruption of cellular membranes or the general inhibition of essential glycoprotein (B1211001) processing.[3] It is crucial to determine the maximum non-toxic concentration in your specific cell line before proceeding with functional assays.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
No or low inhibitory effect observed Concentration Too Low: The concentration of the inhibitor may be insufficient to achieve significant enzyme inhibition in the cellular context.Perform a dose-response experiment with a wider and higher range of concentrations.
Compound Instability/Degradation: The compound may have degraded due to improper storage or handling.Prepare a fresh stock solution from the solid compound. Minimize exposure of media containing the inhibitor to light.[4]
Poor Cell Permeability: The sulfonic acid group might alter the compound's ability to cross the cell membrane efficiently.While the sulfonic acid group may impact permeability, this is inherent to the molecule. Ensure sufficient incubation time (e.g., 24-72 hours) to allow for uptake.
Assay Insensitivity: The downstream assay may not be sensitive enough to detect the effects of glycosylation inhibition.Use a well-characterized positive control for glycosylation inhibition (e.g., deoxynojirimycin or castanospermine) to validate the assay setup.
High cytotoxicity or poor cell viability Concentration Too High: The concentration used is likely above the toxic threshold for the cell line.Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 for toxicity and select a concentration well below this value for functional assays.[5]
Prolonged Incubation: Long exposure times, even at sub-lethal concentrations, can lead to cumulative toxicity.Optimize the incubation time. Determine the minimum time required to observe the desired biological effect.
Off-Target Effects: At high concentrations, the compound may have unintended effects on other cellular pathways.Lower the concentration to the minimum effective dose to increase specificity.
Contamination: The cell culture may be contaminated, making cells more susceptible to stress.Regularly check cell cultures for contamination (e.g., mycoplasma).[4]
High variability between experimental replicates Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable results.Ensure a homogenous single-cell suspension before seeding and use calibrated pipettes for accuracy.
Inaccurate Compound Dilution: Errors in preparing serial dilutions can cause significant variability.Prepare a master mix of the final dilution for all replicate wells to ensure consistency.
Edge Effects: Wells on the periphery of a multi-well plate are prone to evaporation, leading to altered concentrations.Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to create a humidity barrier.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration (Dose-Response Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of analysis (typically 5,000-20,000 cells/well). Allow cells to adhere overnight.

  • Compound Dilution: Prepare a 2X serial dilution series of this compound in complete culture medium. A suggested starting range is 1 µM to 5 mM, but this should be adjusted based on preliminary results.

  • Treatment: Remove the overnight culture medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).

  • Assay Readout: Perform your specific functional assay (e.g., measure the expression of a target glycoprotein, viral replication assay, etc.).

  • Data Analysis: Plot the assay response against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the EC50 (half-maximal effective concentration).

Protocol 2: Assessing Cytotoxicity (MTT Assay)
  • Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.

  • Incubation: Incubate for the same duration as your planned functional experiments.

  • MTT Addition: Approximately 4 hours before the end of the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

  • Solubilization: After 4 hours, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight in the dark to dissolve the formazan (B1609692) crystals.

  • Readout: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-only control wells (representing 100% viability). Plot cell viability against the log of the inhibitor concentration to determine the CC50 (half-maximal cytotoxic concentration). The optimal working concentration in functional assays should be significantly lower than the CC50.

Quantitative Data Summary

The following tables provide an example structure for summarizing empirically determined data for this compound.

Table 1: Example Dose-Response and Cytotoxicity Values

Cell LineEC50 (Functional Assay)CC50 (Cytotoxicity)Therapeutic Index (CC50/EC50)
Example: HEK29350 µM>1 mM>20
Example: A54975 µM800 µM~10.7
Your Cell Line 1User DeterminedUser DeterminedUser Calculated
Your Cell Line 2User DeterminedUser DeterminedUser Calculated

Table 2: Recommended Concentration Ranges for Initial Experiments

Experiment TypeSuggested Concentration RangeNotes
Initial Screening 1 µM - 2 mMA wide range to identify the active window.
Dose-Response 0.1 x EC50 to 10 x EC50A narrower range centered around the estimated EC50.
Functional Assays 1-3 x EC50 (but < 0.25 x CC50)A concentration that provides robust efficacy with minimal toxicity.

Visualizations

Glycosylation_Pathway_Inhibition cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus ER Endoplasmic Reticulum Golgi Golgi Apparatus Protein Nascent Polypeptide Glycoprotein_unprocessed Unprocessed Glycoprotein Protein->Glycoprotein_unprocessed Oligosaccharyl- transferase Oligosaccharide Precursor Oligosaccharide (Glc3Man9GlcNAc2) Oligosaccharide->Glycoprotein_unprocessed Glucosidase_I_II α-Glucosidase I & II Glycoprotein_unprocessed->Glucosidase_I_II Glucose Trimming Glycoprotein_trimmed Trimmed Glycoprotein Mannosidase Mannosidases Glycoprotein_trimmed->Mannosidase Mannose Trimming Glycoprotein_mature Mature Glycoprotein Glucosidase_I_II->Glycoprotein_trimmed Mannosidase->Glycoprotein_mature Further Processing in Golgi Inhibitor This compound Inhibitor->Glucosidase_I_II Inhibition

Caption: Inhibition of N-linked glycosylation by this compound.

Optimization_Workflow start Start: Prepare Stock Solution dose_response 1. Initial Wide-Range Dose-Response Assay start->dose_response prelim_analysis 2. Analyze Data to Find Approximate EC50 dose_response->prelim_analysis cytotoxicity 3. Cytotoxicity Assay (e.g., MTT) to Find CC50 prelim_analysis->cytotoxicity narrow_dose 4. Focused Narrow-Range Dose-Response Assay prelim_analysis->narrow_dose cytotoxicity->narrow_dose Informs max concentration ic50_determination 5. Calculate Precise EC50 and CC50 Values narrow_dose->ic50_determination optimal_concentration 6. Select Optimal Concentration (High Efficacy, Low Toxicity) ic50_determination->optimal_concentration validation 7. Validate with a Confirmation Experiment optimal_concentration->validation end End: Use Optimized Concentration in Assays validation->end Troubleshooting_Tree start Problem no_effect No or Low Effect start->no_effect high_cytotoxicity High Cell Death start->high_cytotoxicity high_variability High Variability start->high_variability check_concentration Concentration too low? no_effect->check_concentration Possible Cause check_activity Compound degraded? no_effect->check_activity Possible Cause check_assay Assay insensitive? no_effect->check_assay Possible Cause check_toxic_concentration Concentration too high? high_cytotoxicity->check_toxic_concentration Possible Cause check_incubation_time Incubation too long? high_cytotoxicity->check_incubation_time Possible Cause check_cell_health Cells unhealthy? high_cytotoxicity->check_cell_health Possible Cause check_pipetting Pipetting error? high_variability->check_pipetting Possible Cause check_cell_seeding Uneven seeding? high_variability->check_cell_seeding Possible Cause check_plate_effect Plate edge effects? high_variability->check_plate_effect Possible Cause solution_increase_conc Action: Increase Concentration check_concentration->solution_increase_conc solution_prepare_fresh Action: Prepare Fresh Stock check_activity->solution_prepare_fresh solution_validate_assay Action: Use Positive Control check_assay->solution_validate_assay solution_decrease_conc Action: Lower Concentration check_toxic_concentration->solution_decrease_conc solution_optimize_time Action: Reduce Incubation Time check_incubation_time->solution_optimize_time solution_check_culture Action: Check for Contamination check_cell_health->solution_check_culture solution_improve_technique Action: Refine Technique check_pipetting->solution_improve_technique check_cell_seeding->solution_improve_technique solution_plate_layout Action: Avoid Outer Wells check_plate_effect->solution_plate_layout

References

How to address solubility issues with Nojirimycin 1-sulfonic acid in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing solubility issues encountered with Nojirimycin 1-sulfonic acid in experimental settings.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and its expected solubility?

A1: this compound is a derivative of Nojirimycin, an iminosugar that acts as a potent inhibitor of several glucosidases.[1][2] The addition of a sulfonic acid group is generally expected to increase aqueous solubility compared to the parent compound, Nojirimycin. It is described as a white crystalline solid and is soluble in water.[1]

Q2: My this compound is not dissolving well in aqueous buffers. What could be the reason?

A2: While this compound is expected to be water-soluble, several factors can influence its dissolution in buffered solutions. These include the pH of the buffer, the presence of other salts, and the concentration you are trying to achieve. The compound's solubility may be affected by the ionic strength of the solution.

Q3: I am observing precipitation when I add my stock solution of this compound to my cell culture media. Why is this happening?

A3: Precipitation upon dilution into complex media like cell culture medium can occur due to interactions with media components, such as proteins and salts.[3] The final concentration of the compound and any co-solvents (like DMSO, if used) can also play a significant role. It's also possible that the concentration in the media exceeds its solubility limit in that specific environment.[3]

Q4: Can I use organic solvents to prepare a stock solution of this compound?

A4: Given its expected aqueous solubility, water is the recommended primary solvent.[1] However, if you face challenges, a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) could be tested. For many compounds with limited aqueous solubility, DMSO is a common choice for preparing concentrated stock solutions.[4][5] When using a DMSO stock, ensure the final concentration in your assay is low enough (typically <0.5%) to avoid cellular toxicity.[5]

Q5: How should I store my this compound solutions to maintain stability?

A5: For aqueous stock solutions, it is advisable to prepare fresh solutions for each experiment. If storage is necessary, filter-sterilize the solution and store it at 4°C for short-term use or in aliquots at -20°C or -80°C for long-term storage to minimize freeze-thaw cycles.[3] The stability of Nojirimycin in a marine broth has been shown to be temperature-dependent, with greater stability at lower temperatures.[6]

II. Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues with this compound.

Problem Possible Cause Troubleshooting Steps
Powder does not dissolve in water. - High concentration: The desired concentration may exceed the solubility limit. - Impure water: Presence of contaminants in the water. - Low temperature: Dissolution may be slower at lower temperatures.- Increase solvent volume: Try preparing a more dilute solution initially. - Use high-purity water: Ensure you are using deionized, distilled, or ultrapure water. - Gentle warming: Warm the solution to 37°C to aid dissolution.[3] - Sonication: Use a sonicator bath for brief periods to facilitate dissolving.[3]
Precipitation in aqueous buffer. - pH effect: The pH of the buffer may be at a point of minimum solubility for the compound. - Salt effect: High salt concentrations in the buffer can decrease the solubility of some compounds ("salting out").- Adjust pH: Experiment with buffers of different pH values to find the optimal range for solubility. - Test different buffers: Try buffers with different compositions and ionic strengths.
Precipitation in cell culture media. - Interaction with media components: Proteins in serum or other media components can cause precipitation.[3] - Co-solvent shock: Rapid dilution of a concentrated organic stock solution into the aqueous media can cause the compound to crash out.- Perform a solubility test: Before your main experiment, test the solubility at your desired final concentration in the specific cell culture medium.[3] - Use a serum-free medium for initial dissolution: If using a serum-containing medium, add the compound to the serum-free basal medium first, then add the serum. - Stepwise dilution: When diluting from a stock, perform an intermediate dilution in the medium to lessen the solvent shock.[3]
Cloudy or precipitated stock solution after storage. - Freeze-thaw cycles: Repeated freezing and thawing can cause the compound to come out of solution.[3] - Evaporation: If not sealed properly, solvent evaporation can lead to an increase in concentration and subsequent precipitation.- Aliquot stock solutions: Store your stock solution in single-use aliquots to avoid freeze-thaw cycles.[3] - Ensure proper sealing: Use high-quality, tightly sealed vials for storage.

III. Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution of this compound

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube.

  • Solvent Addition: Add the calculated volume of sterile, high-purity water to achieve the target concentration.

  • Dissolution: Vortex the tube until the solid is completely dissolved. If needed, gently warm the solution to 37°C or place it in a sonicator bath for 5-10 minutes to aid dissolution.[3]

  • Sterilization: Filter the solution through a 0.22 µm sterile filter into a new sterile tube.

  • Storage: For immediate use, keep the solution at 4°C. For long-term storage, aliquot into single-use sterile tubes and store at -20°C or -80°C.

Protocol 2: Preparation of a DMSO Stock Solution and Dilution into Aqueous Media

  • Weighing: Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of anhydrous, high-purity DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

  • Dissolution: Vortex the tube thoroughly. Gentle warming to 37°C and brief sonication can be used if necessary to ensure complete dissolution.[3]

  • Aliquoting and Storage: Aliquot the DMSO stock solution into smaller, single-use volumes and store at -20°C or -80°C.[3]

  • Working Solution Preparation (Stepwise Dilution): a. Prepare an intermediate dilution by adding a small volume of the DMSO stock to a larger volume of pre-warmed cell culture medium or buffer. For example, add 2 µL of a 50 mM stock to 998 µL of medium to get a 100 µM intermediate solution. b. Add the required volume of the intermediate stock to your final volume of cell culture medium to achieve the desired final concentration. This minimizes the risk of precipitation.[3]

IV. Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Experimental Assay weigh Weigh Compound add_solvent Add Solvent (Water or DMSO) weigh->add_solvent dissolve Dissolve (Vortex, Heat, Sonicate) add_solvent->dissolve intermediate Intermediate Dilution (if using DMSO stock) dissolve->intermediate High Conc. Stock final_dilution Final Dilution in Assay Medium dissolve->final_dilution Aqueous Stock intermediate->final_dilution add_to_assay Add to Experiment (e.g., cell culture) final_dilution->add_to_assay incubate Incubate add_to_assay->incubate analyze Analyze Results incubate->analyze

Caption: Experimental workflow for preparing and using this compound solutions.

signaling_pathway ER Endoplasmic Reticulum Protein Glycoprotein (B1211001) ER->Protein Synthesis Golgi Golgi Apparatus Glucosidase α-Glucosidase I & II Protein->Glucosidase Trimming of Glucose Residues Calnexin Calnexin/ Calreticulin Cycle Glucosidase->Calnexin Nojirimycin Nojirimycin 1-Sulfonic Acid Nojirimycin->Glucosidase Inhibition Folding Correct Protein Folding Calnexin->Folding Folding->Golgi Transport

Caption: Inhibition of glycoprotein processing by Nojirimycin derivatives.

References

Preventing degradation of Nojirimycin 1-sulfonic acid during long experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Nojirimycin 1-sulfonic acid during long experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an iminosugar, a sugar analog where the ring oxygen is replaced by a nitrogen atom. It is a potent inhibitor of α-glucosidase enzymes. These enzymes are crucial for the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine. By inhibiting these enzymes, this compound can delay carbohydrate digestion and glucose absorption, which is a therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes.

Q2: What are the primary factors that can lead to the degradation of this compound during experiments?

A2: While specific degradation pathways for this compound are not extensively documented, based on the chemistry of iminosugars and sulfonic acids, the primary factors of concern are:

  • pH: Extreme pH values, particularly highly basic conditions, may affect the stability of the iminosugar ring. Sulfonic acids themselves are generally stable across a wide pH range.

  • Temperature: Elevated temperatures can accelerate chemical degradation. Long-term storage at inappropriate temperatures can lead to a loss of potency.

  • Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can degrade the compound by causing pH shifts in the frozen state and potentially promoting aggregation or other physical changes.

  • Oxidizing Agents: The presence of strong oxidizing agents in the experimental buffer should be avoided as they can potentially react with the molecule.

Q3: How should I prepare and store stock solutions of this compound?

A3: To ensure the stability of your stock solutions, follow these guidelines:

  • Solvent Selection: Dissolve this compound in a high-purity solvent appropriate for your experiment, such as sterile, nuclease-free water or a suitable buffer (e.g., PBS at neutral pH).

  • Concentration: Prepare a concentrated stock solution (e.g., 10 mM) to minimize the volume added to your experimental setup.

  • Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage Temperature: Store the aliquots at -20°C or lower for long-term storage, as recommended by suppliers.

  • Light Protection: While specific data on photosensitivity is limited, it is good practice to store the stock solution in amber vials or protected from light.

Troubleshooting Guide

This guide addresses specific issues that may arise during long experiments with this compound.

Problem Potential Cause Troubleshooting Steps
Loss of inhibitory activity over time in a cell-free enzyme assay. Degradation in assay buffer. 1. Check Buffer pH: Ensure the assay buffer pH is within a stable range, ideally between 4 and 8. Sulfonic acids are generally stable in this range. 2. Buffer Components: Verify that the buffer does not contain components that could react with the inhibitor. 3. Prepare Fresh: Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment. 4. Temperature Control: Maintain a consistent and appropriate temperature for the assay.
Inconsistent results in long-term cell culture experiments. Degradation in culture medium. 1. Medium Replacement: For multi-day experiments, replace the culture medium and re-administer a fresh dilution of this compound every 2-3 days. 2. Stability in Medium: If possible, perform a preliminary experiment to assess the stability of the compound in your specific cell culture medium under incubation conditions (37°C, 5% CO2). 3. Avoid Contamination: Ensure aseptic techniques to prevent microbial contamination that could degrade the compound.
Precipitate formation in stock or working solutions. Poor solubility or aggregation. 1. Check Solubility: Confirm the solubility of this compound in your chosen solvent. If using a buffer, ensure the pH is compatible with solubility. 2. Gentle Mixing: Ensure the compound is fully dissolved by gentle vortexing or sonication. 3. Storage Conditions: Store solutions at the recommended temperature to prevent precipitation upon freezing or long-term storage.
Variability between experimental replicates. Inaccurate pipetting or inconsistent handling. 1. Calibrated Pipettes: Use calibrated pipettes for accurate dispensing of the inhibitor. 2. Homogeneous Solutions: Ensure stock and working solutions are well-mixed before use. 3. Consistent Timing: Adhere to a strict timeline for adding reagents and taking measurements in your assay.

Experimental Protocols

Protocol for Assessing the Chemical Stability of this compound

This protocol provides a framework for determining the stability of this compound under specific experimental conditions.

1. Objective: To quantify the degradation of this compound over time at different pH values and temperatures.

2. Materials:

  • This compound

  • HPLC-grade water

  • Buffers of varying pH (e.g., acetate (B1210297) buffer pH 4-6, phosphate-buffered saline (PBS) pH 7.4, and glycine (B1666218) buffer pH 8-11)

  • Temperature-controlled incubator or water bath

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or Mass Spectrometry)

3. Methodology:

  • Prepare a 1 mg/mL stock solution of this compound in HPLC-grade water.

  • Dilute the stock solution to a final concentration of 100 µg/mL in each of the prepared buffers.

  • For each pH condition, aliquot the solution into separate vials for each time point and temperature.

  • Incubate the vials at the desired temperatures (e.g., room temperature (25°C) and 37°C).

  • At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours), remove a vial from each condition.

  • Immediately quench any potential degradation by freezing the sample at -80°C or by mixing with an equal volume of cold methanol.

  • Analyze the samples by HPLC to determine the concentration of the remaining this compound.

  • Calculate the percentage of the compound remaining at each time point relative to the initial concentration at time 0.

Data Presentation:

The quantitative data from the stability study can be summarized in the following tables:

Table 1: Stability of this compound at Room Temperature (25°C)

Time (hours)% Remaining (pH 4)% Remaining (pH 7.4)% Remaining (pH 9)
0100100100
1
2
4
8
24
48
72

Table 2: Stability of this compound at 37°C

Time (hours)% Remaining (pH 4)% Remaining (pH 7.4)% Remaining (pH 9)
0100100100
1
2
4
8
24
48
72

Visualizations

Signaling Pathway of α-Glucosidase Inhibition

The following diagram illustrates the mechanism of action of this compound in the context of carbohydrate digestion.

alpha_glucosidase_inhibition cluster_intestine Small Intestine diet Dietary Carbohydrates (Starch, Sucrose) alpha_amylase α-Amylase diet->alpha_amylase Digestion oligo Oligosaccharides & Disaccharides alpha_glucosidase α-Glucosidase (on brush border) oligo->alpha_glucosidase Hydrolysis glucose Glucose absorption Intestinal Absorption glucose->absorption bloodstream Bloodstream absorption->bloodstream hyperglycemia Postprandial Hyperglycemia bloodstream->hyperglycemia Increased Glucose Levels alpha_amylase->oligo alpha_glucosidase->glucose inhibitor Nojirimycin 1-Sulfonic Acid inhibitor->inhibition_point

Caption: Mechanism of α-glucosidase inhibition by this compound.

Experimental Workflow for Assessing Inhibitor Stability

This diagram outlines the steps for conducting a stability study of this compound.

stability_workflow start Start: Prepare Stock Solution prep_buffers Prepare Buffers (pH 4, 7.4, 9) start->prep_buffers dilute Dilute Inhibitor in Buffers start->dilute prep_buffers->dilute aliquot Aliquot for Time Points & Temperatures dilute->aliquot incubate Incubate at 25°C & 37°C aliquot->incubate sample Collect Samples at Time Intervals incubate->sample quench Quench Reaction (Freeze or add Methanol) sample->quench analyze Analyze by HPLC quench->analyze data Calculate % Remaining analyze->data end End: Stability Profile data->end

Caption: Workflow for determining the chemical stability of this compound.

Logical Relationship for Troubleshooting Degradation

This diagram illustrates a logical approach to troubleshooting potential degradation issues.

troubleshooting_logic issue Issue: Loss of Activity or Inconsistent Results check_storage Check Stock Solution: - Storage Temp? - Aliquoted? - Age of Stock? issue->check_storage check_prep Check Preparation: - Fresh Dilutions? - Correct Buffer? - pH Verified? issue->check_prep check_conditions Check Experiment: - Temperature Stable? - Long Incubation? - Medium Changed? issue->check_conditions reprepare_stock Action: Prepare Fresh Stock check_storage->reprepare_stock If issues found modify_protocol Action: - Use Fresh Dilutions - Confirm Buffer pH check_prep->modify_protocol If issues found optimize_exp Action: - Replenish Inhibitor - Run Stability Test check_conditions->optimize_exp If issues found resolved Issue Resolved reprepare_stock->resolved modify_protocol->resolved optimize_exp->resolved

Caption: A logical guide for troubleshooting this compound degradation.

Technical Support Center: Interpreting Unexpected Kinetic Data with Nojirimycin 1-Sulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Nojirimycin (B1679825) 1-sulfonic acid in their enzyme kinetic studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected kinetic data and refine your experimental approach.

Frequently Asked Questions (FAQs)

Q1: What is Nojirimycin 1-sulfonic acid and what is its expected mechanism of action?

This compound is a derivative of Nojirimycin, an iminosugar that is a potent inhibitor of glycosidases.[1] Chemically, it is also known as 5-Amino-5-deoxy-D-glucose-1-sulfonic acid or a Nojirimycin bisulfite adduct.[1] Based on the structure of its parent compound, Nojirimycin, it is expected to act as a competitive inhibitor of enzymes like α-glucosidase.[2][3] Competitive inhibitors typically resemble the substrate and bind to the enzyme's active site, thereby preventing the substrate from binding.[4][5]

Q2: What is the typical appearance of kinetic data for a competitive inhibitor?

For a competitive inhibitor, as the inhibitor concentration increases, the apparent Michaelis constant (Km) of the enzyme for its substrate increases, while the maximum velocity (Vmax) remains unchanged.[6][7] On a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]), this is visualized as lines with different slopes intersecting at the same point on the y-axis (1/Vmax).[6]

Q3: What kind of unexpected kinetic data might I observe with this compound?

Unexpected kinetic data can manifest in several ways:

  • Non-linear Lineweaver-Burk plots: The data points may not form a straight line, suggesting that the inhibition does not follow simple Michaelis-Menten kinetics.

  • Changes in Vmax: A decrease in Vmax in the presence of the inhibitor would suggest a non-competitive or mixed-type inhibition mechanism, which is not typical for Nojirimycin derivatives.[8]

  • Sigmoidal or biphasic kinetics: The velocity versus substrate plots may show a sigmoidal (S-shaped) curve or a biphasic response, indicating cooperativity or multiple binding sites.[9][10]

  • Substrate inhibition: At very high substrate concentrations, you might observe a decrease in the reaction velocity.[9][11]

Troubleshooting Guide for Unexpected Kinetic Data

If your experimental data with this compound deviates from the expected competitive inhibition model, consult the following troubleshooting guide.

Issue 1: Apparent Mixed or Non-competitive Inhibition (Vmax decreases)

This is one of the most common forms of unexpected data for a presumed competitive inhibitor.

Table 1: Troubleshooting Apparent Mixed/Non-competitive Inhibition

Potential Cause Recommended Action
Inhibitor Aggregation At high concentrations, the sulfonic acid moiety could promote aggregation of the inhibitor, which may non-specifically bind to the enzyme. Perform dynamic light scattering (DLS) on the inhibitor solution to check for aggregates. Test a lower concentration range of the inhibitor.
Non-specific Enzyme Inhibition The inhibitor may be binding to a site other than the active site (an allosteric site), causing a conformational change that affects catalysis. This is a hallmark of non-competitive inhibition. To investigate this, perform dialysis or rapid dilution experiments to see if enzyme activity can be restored.
Contaminants in Inhibitor Stock The synthesized or purchased this compound may contain impurities that act as non-competitive inhibitors. Verify the purity of your inhibitor stock using techniques like HPLC or mass spectrometry.
Assay Artifacts Components in your assay buffer could be interacting with the inhibitor or the enzyme. Review your buffer composition for any potentially interfering substances. Run control experiments without the enzyme to check for any inhibitor-dependent background signal.
Issue 2: Non-linear or Atypical Kinetic Plots

Deviations from the classic hyperbolic Michaelis-Menten curve can be perplexing.

Table 2: Troubleshooting Non-linear or Atypical Kinetic Plots

Potential Cause Recommended Action
Substrate Inhibition At high concentrations, the substrate itself may bind to a second, inhibitory site on the enzyme.[9][11] Measure enzyme activity over a very wide range of substrate concentrations to confirm if the velocity decreases at the highest concentrations.
Cooperative Binding The enzyme may have multiple binding sites for the substrate or inhibitor, and the binding of one molecule influences the binding of subsequent molecules.[12] This can result in sigmoidal kinetics. Fit your data to a Hill equation to determine the Hill coefficient, which indicates the degree of cooperativity.
Slow-binding Inhibition The inhibitor may bind to the enzyme slowly, and the reaction may not have reached a steady state during the measurement period. Pre-incubate the enzyme and inhibitor for varying periods before adding the substrate to see if the level of inhibition changes.
Incorrect Data Analysis The chosen kinetic model may not be appropriate for the data.[10][13] Use non-linear regression analysis software to fit the data to different inhibition models (e.g., mixed-model, uncompetitive) to see which provides the best fit.

Experimental Protocols

Key Experiment: α-Glucosidase Inhibition Assay

This protocol is a general guideline for determining the inhibitory activity of this compound against α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • This compound

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (e.g., 1 M) to stop the reaction

  • 96-well microplate

  • Microplate reader

Procedure: [14][15]

  • Prepare Solutions:

    • Dissolve the α-glucosidase enzyme in phosphate buffer to the desired concentration (e.g., 0.5 U/mL).

    • Prepare a stock solution of the substrate (pNPG) in phosphate buffer (e.g., 5 mM).

    • Prepare a series of dilutions of this compound in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of the phosphate buffer to all wells.

    • Add 10 µL of each this compound dilution to the test wells. For the control well (no inhibitor), add 10 µL of phosphate buffer.

    • Add 20 µL of the α-glucosidase solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction:

    • Add 20 µL of the pNPG substrate solution to all wells to start the reaction.

  • Incubation and Termination:

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of 1 M Na2CO3 to each well.

  • Data Acquisition:

    • Measure the absorbance of each well at 405 nm using a microplate reader. The product, p-nitrophenol, is yellow and absorbs at this wavelength.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(Abscontrol - Absinhibitor) / Abscontrol] x 100

    • Plot the % inhibition against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

    • To determine the mode of inhibition, repeat the assay with varying concentrations of both the substrate and the inhibitor and generate Lineweaver-Burk plots.

Visualizing Experimental Workflows and Concepts

Experimental_Workflow prep Prepare Reagents (Enzyme, Substrate, Inhibitor) setup Assay Setup in 96-well Plate (Buffer, Inhibitor, Enzyme) prep->setup preinc Pre-incubation (37°C, 10 min) setup->preinc init Initiate Reaction (Add Substrate) preinc->init inc Incubation (37°C, 20 min) init->inc term Terminate Reaction (Add Na2CO3) inc->term read Measure Absorbance (405 nm) term->read analyze Data Analysis (IC50, Lineweaver-Burk) read->analyze

Caption: Workflow for α-Glucosidase Inhibition Assay.

Inhibition_Models inhibitor Inhibitor Present competitive Competitive (Binds to Active Site) inhibitor->competitive noncompetitive Non-competitive (Binds to Allosteric Site) inhibitor->noncompetitive uncompetitive Uncompetitive (Binds to ES Complex) inhibitor->uncompetitive mixed Mixed (Binds to E or ES at Allosteric Site) inhibitor->mixed km_inc Km Increases competitive->km_inc vmax_nochange Vmax No Change competitive->vmax_nochange km_nochange Km No Change noncompetitive->km_nochange vmax_dec Vmax Decreases noncompetitive->vmax_dec uncompetitive->vmax_dec km_dec Km Decreases uncompetitive->km_dec mixed->km_inc (or decreases) mixed->vmax_dec

Caption: Common Reversible Enzyme Inhibition Models.

Troubleshooting_Logic start Unexpected Kinetic Data? vmax_change Does Vmax change? start->vmax_change comp_inhibition Expected Competitive Inhibition vmax_change->comp_inhibition No mixed_noncomp Possible Mixed/Non-competitive Inhibition (Check for aggregation, non-specific binding) vmax_change->mixed_noncomp Yes linear Is Lineweaver-Burk plot linear? atypical Atypical Kinetics (Check for cooperativity, substrate inhibition) linear->atypical No comp_inhibition->linear

Caption: Troubleshooting Logic for Unexpected Kinetic Data.

References

How to minimize off-target effects when using Nojirimycin 1-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects when using Nojirimycin (B1679825) 1-sulfonic acid in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Nojirimycin 1-sulfonic acid and what is its primary mechanism of action?

This compound is a derivative of nojirimycin, an iminosugar that potently inhibits glycosidases.[1][2][3] Its primary mechanism of action is to mimic the transition state of the glycosidic bond cleavage reaction, thereby competitively inhibiting enzymes involved in carbohydrate metabolism and glycoprotein (B1211001) processing.[4] The addition of a sulfonic acid group may influence its solubility and cell permeability, potentially altering its inhibitory profile compared to other nojirimycin derivatives.

Q2: What are the potential off-target effects of this compound?

Due to the conserved nature of the active sites among different glycosidases, this compound may exhibit inhibitory activity against a range of these enzymes beyond the intended target. Potential off-target effects could include:

  • Inhibition of other cellular glucosidases: This can interfere with various cellular processes, including lysosomal function and glycoprotein quality control in the endoplasmic reticulum.

  • Interaction with other cellular components: While less common for this class of compounds, interactions with other proteins or metabolic pathways cannot be entirely ruled out without specific experimental validation.

Q3: How can I minimize these off-target effects in my experiments?

Minimizing off-target effects is crucial for obtaining reliable and interpretable results. The key strategies include:

  • Determining the Optimal Concentration: Use the lowest effective concentration of this compound that elicits the desired on-target effect.

  • Assessing Target Selectivity: Profile the inhibitory activity of the compound against a panel of relevant glycosidases.

  • Utilizing Cellular Controls: Employ genetic (e.g., siRNA, CRISPR/Cas9) or biochemical controls to confirm that the observed phenotype is a direct result of inhibiting the intended target.

  • Careful Experimental Practice: Maintain consistent experimental conditions, including cell density, passage number, and compound handling.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating potential off-target effects of this compound.

Issue 1: Inconsistent or Unexpected Experimental Outcomes

Possible Cause:

  • Off-target effects are confounding the results.

  • The concentration of this compound is not optimal.

  • Variability in experimental conditions.

Suggested Workflow:

A Inconsistent Results B Perform Dose-Response Experiment A->B Troubleshoot C Determine IC50 for On-Target Effect B->C Analyze D Assess Off-Target Effects at IC50 C->D Validate E Selectivity Profiling (Glycosidase Panel) D->E If off-target effects observed G Optimize Concentration and Experimental Conditions D->G If no significant off-target effects E->G F Cellular Validation (siRNA/CRISPR) F->G H Consistent and Reliable Data G->H Achieve A Prepare Reagents B Assay Setup in 96-well Plate A->B C Pre-incubation (37°C, 15 min) B->C D Initiate Reaction with Substrate C->D E Incubation (37°C, 20 min) D->E F Terminate Reaction E->F G Measure Absorbance (405 nm) F->G H Calculate % Inhibition and IC50 G->H cluster_0 Control Cells cluster_1 Knockdown Cells A Control siRNA C Observed Phenotype A->C B This compound B->C D Target siRNA F Reduced/Abolished Phenotype D->F E This compound E->F cluster_0 Endoplasmic Reticulum cluster_1 Cellular Response A Glycoprotein Synthesis B Glucosidase I/II A->B C Properly Folded Glycoprotein B->C Correct Trimming D Misfolded Glycoprotein B->D Inhibition by This compound G Secretion/Function C->G E Unfolded Protein Response (UPR) D->E F Cellular Stress E->F H Apoptosis/Autophagy F->H

References

Technical Support Center: Optimizing Glucosidase Inhibition Assays with Nojirimycin 1-Sulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers utilizing Nojirimycin (B1679825) 1-sulfonic acid as a glucosidase inhibitor. The guidance herein is designed to help optimize experimental conditions and address common challenges encountered during in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is Nojirimycin 1-sulfonic acid and how does it inhibit glucosidases?

This compound, also known as the nojirimycin bisulfite adduct, is a potent inhibitor of several glucosidases.[1][2] It is a structural mimic of the natural substrate of these enzymes. This structural similarity allows it to bind to the enzyme's active site, thereby preventing the substrate from binding and being hydrolyzed. This mechanism is characteristic of competitive inhibition.

Q2: What is the expected mechanism of inhibition for this compound?

Based on the mechanism of the parent compound, nojirimycin, and its well-studied derivatives like 1-deoxynojirimycin (B1663644) (DNJ), this compound is expected to be a competitive inhibitor.[3][4] This means it competes with the substrate for binding to the active site of the glucosidase. This can be confirmed experimentally by performing kinetic studies and observing the effect of increasing substrate concentration on the inhibitor's potency (IC50).

Q3: What are the critical parameters to consider when setting up a glucosidase inhibition assay?

The key parameters that can significantly impact the results of a glucosidase inhibition assay are:

  • pH: Enzyme activity and the ionization state of the inhibitor are pH-dependent.

  • Temperature: Enzyme kinetics are highly sensitive to temperature.

  • Enzyme Concentration: This should be kept low to ensure initial velocity conditions.

  • Substrate Concentration: The concentration of the substrate relative to its Michaelis-Menten constant (Km) is crucial, especially for competitive inhibitors.

  • Incubation Time: Assays should be performed within the linear range of the reaction.

  • Buffer Composition: The type and concentration of the buffer can influence enzyme activity.

Q4: How stable is this compound in solution?

While specific stability data for this compound is not extensively detailed in the available literature, it is generally supplied as a crystalline solid and is soluble in water. For optimal results, it is recommended to prepare fresh solutions for each experiment or to store stock solutions at -20°C for short periods. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem 1: I am not observing any inhibition of my glucosidase with this compound.

  • Question: Have you verified the activity of your enzyme?

    • Answer: Before testing the inhibitor, always run a positive control with the enzyme and substrate alone to ensure the enzyme is active. Improper storage (e.g., incorrect temperature, repeated freeze-thaw cycles) can lead to loss of enzyme activity.

  • Question: Is your assay buffer at the optimal pH for the enzyme?

    • Answer: Glucosidases have an optimal pH range for activity. Check the manufacturer's data sheet for your specific enzyme. The inhibitory activity of compounds like Nojirimycin derivatives can also be pH-dependent.[5][6]

  • Question: Is the substrate concentration too high?

    • Answer: For a competitive inhibitor like this compound, high concentrations of the substrate can outcompete the inhibitor for binding to the enzyme's active site, making the inhibition appear weaker or absent. Try running the assay with the substrate concentration at or below its Km value.

Problem 2: The results of my inhibition assay are not reproducible.

  • Question: Are you ensuring consistent incubation times and temperatures?

    • Answer: Minor variations in incubation time or temperature can lead to significant differences in enzyme activity and, consequently, inhibitor potency. Use a temperature-controlled incubator and a precise timer for all experiments.

  • Question: Are your reagents, including the inhibitor and enzyme, properly thawed and mixed?

    • Answer: Ensure all components are completely thawed and gently mixed before use to avoid concentration gradients. Prepare a master mix for the reaction wherever possible to minimize pipetting errors.

  • Question: Could there be interfering substances in your sample preparation?

    • Answer: Certain substances, such as EDTA, SDS, and high concentrations of organic solvents (e.g., DMSO), can interfere with the assay. Ensure the final concentration of any solvent used to dissolve the inhibitor is low (typically ≤1%) and consistent across all wells.

Problem 3: The absorbance readings in my colorimetric assay (using pNPG) are too high or too low.

  • Question: Have you optimized the enzyme concentration and reaction time?

    • Answer: If the absorbance is too high, it may indicate that the reaction has gone to completion. Reduce the enzyme concentration or the incubation time to ensure you are measuring the initial reaction velocity. If the absorbance is too low, you may need to increase the enzyme concentration or incubation time, ensuring the reaction remains in the linear phase.

  • Question: Is the pH of the stop solution adequate to develop the color?

    • Answer: In assays using p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate, the product, p-nitrophenol, is yellow at alkaline pH. The stop solution, typically sodium carbonate (Na2CO3), must raise the pH sufficiently for the yellow color to develop.

Data Presentation

While specific quantitative data for the effect of varying assay conditions on the IC50 of this compound is not extensively available, the following tables illustrate the expected trends based on the behavior of the closely related and well-characterized competitive inhibitor, 1-deoxynojirimycin (DNJ) . These tables are provided for illustrative purposes to guide assay optimization.

Table 1: Illustrative Effect of Substrate Concentration on the Apparent IC50 of 1-Deoxynojirimycin (DNJ) against α-Glucosidase.

Substrate (pNPG) ConcentrationApparent IC50 of DNJ (µM)
0.5 x Km10
1 x Km15
2 x Km25
5 x Km55
Note: This data is illustrative. For competitive inhibitors, the apparent IC50 increases with increasing substrate concentration.

Table 2: Illustrative Effect of pH on the Apparent IC50 of 1-Deoxynojirimycin (DNJ) against α-Glucosidase.

Assay Buffer pHApparent IC50 of DNJ (µM)
5.825
6.815
7.830
Note: This data is illustrative. The optimal pH for inhibition depends on the pKa of the inhibitor and the pH optimum of the enzyme.

Experimental Protocols

Protocol: In Vitro α-Glucosidase Inhibition Assay using a Chromogenic Substrate

This protocol is a general guideline for determining the inhibitory activity of this compound against α-glucosidase from Saccharomyces cerevisiae using p-Nitrophenyl-α-D-glucopyranoside (pNPG) in a 96-well plate format.

Materials:

  • α-glucosidase (from Saccharomyces cerevisiae)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound

  • Potassium phosphate (B84403) buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na2CO3, 0.1 M)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Phosphate Buffer: Prepare 0.1 M potassium phosphate buffer and adjust the pH to 6.8.

    • α-Glucosidase Solution: Prepare a 0.5 U/mL solution of α-glucosidase in cold phosphate buffer. Prepare this solution fresh.

    • pNPG Solution: Prepare a 5 mM solution of pNPG in phosphate buffer.

    • Inhibitor Stock Solution: Prepare a stock solution of this compound in water or phosphate buffer. Further dilutions should be made in phosphate buffer to achieve the desired final concentrations.

    • Stop Solution: Prepare a 0.1 M solution of sodium carbonate in deionized water.

  • Assay Setup (in a 96-well plate):

    • Add 50 µL of phosphate buffer to the blank and control wells.

    • Add 50 µL of this compound at various concentrations to the test wells.

    • Add 50 µL of α-glucosidase solution (0.5 U/mL) to the control and test wells. Add 50 µL of phosphate buffer to the blank wells.

    • Mix gently and pre-incubate the plate at 37°C for 10 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 50 µL of the 5 mM pNPG solution to all wells.

    • Incubate the plate at 37°C for 20 minutes.

  • Stopping the Reaction and Measurement:

    • Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution to all wells.

    • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Calculation of Inhibition:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where:

      • A_control = Absorbance of the control (enzyme + buffer + pNPG)

      • A_sample = Absorbance of the sample (enzyme + inhibitor + pNPG)

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualizations

Inhibition_Mechanism E Enzyme (E) (Glucosidase) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) (Inactive) E->EI + I S Substrate (S) I Inhibitor (I) (this compound) ES->E - S P Products (P) ES->P k_cat EI->E - I

Competitive inhibition mechanism.

Assay_Workflow prep 1. Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) setup 2. Assay Setup in 96-well Plate (Add reagents, pre-incubate) prep->setup reaction 3. Initiate Reaction (Add substrate, incubate) setup->reaction stop 4. Stop Reaction (Add stop solution) reaction->stop read 5. Measure Absorbance (405 nm) stop->read calc 6. Calculate % Inhibition & IC50 read->calc

Experimental workflow for the inhibition assay.

Troubleshooting_Tree start Problem: No/Low Inhibition q1 Is the enzyme active? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is substrate concentration <= Km? a1_yes->q2 sol1 Solution: Use fresh enzyme, check storage a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the assay pH optimal? a2_yes->q3 sol2 Solution: Lower substrate concentration a2_no->sol2 a3_no No q3->a3_no end Further investigation needed q3->end Yes sol3 Solution: Optimize buffer pH a3_no->sol3

Troubleshooting logic for no inhibition.

References

Common pitfalls to avoid when working with Nojirimycin 1-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nojirimycin 1-sulfonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during experimentation with this potent glucosidase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent inhibitor of several glucosidases. Structurally, it is an iminosugar, a class of compounds that are analogues of sugars where the ring oxygen is replaced by a nitrogen atom. This structural mimicry allows it to bind to the active site of glycosidases, thus inhibiting their function.

Q2: What are the recommended storage conditions for this compound?

For long-term stability, this compound should be stored at -20°C. It is typically shipped at room temperature, but upon receipt, it should be transferred to the recommended storage condition to maintain its integrity.

Q3: What is the appearance and solubility of this compound?

This compound is a white crystalline solid. It is soluble in water.

Q4: Can this compound be converted to Nojirimycin?

Yes, it can be converted to Nojirimycin by treatment with a basic resin. This suggests a potential for instability under basic conditions.

Troubleshooting Guides

Problem 1: Inconsistent or No Inhibition Observed in Glucosidase Assay

Possible Causes & Solutions:

  • Incorrect Buffer pH or Temperature: Glucosidase activity is highly dependent on pH and temperature. Ensure your assay buffer is at the optimal pH for your specific enzyme and maintained at a constant temperature (e.g., 37°C) during the assay.

  • Compound Degradation: Given that this compound can be converted to Nojirimycin with a basic resin, it may be susceptible to degradation at non-optimal pH. Prepare fresh solutions of the inhibitor for each experiment and avoid prolonged storage in buffer, especially at basic pH.

  • Enzyme Concentration: The observed inhibition is dependent on the enzyme concentration. Ensure you are using a consistent and appropriate concentration of your glucosidase in all assays.

  • Substrate Concentration: The concentration of the substrate can affect the apparent inhibition. Use a substrate concentration that is appropriate for determining the desired inhibition kinetics (e.g., at or below the Km for competitive inhibitors).

  • Pipetting Errors: Inaccurate pipetting, especially of small volumes, can lead to significant variability in results. Use calibrated pipettes and appropriate techniques.

Problem 2: Poor Solubility or Precipitation of the Compound in Assay Buffer

Possible Causes & Solutions:

  • Buffer Composition: While generally water-soluble, high concentrations of salts or other additives in your buffer could potentially affect the solubility of this compound. If you observe precipitation, try dissolving the compound in a small amount of pure water first before diluting it into the final assay buffer.

  • Low Temperature: If your assay buffer has been stored at a low temperature, allow it to warm to room temperature or the assay temperature before adding the inhibitor to prevent precipitation.

Problem 3: High Background Signal or Assay Interference

Possible Causes & Solutions:

  • Contaminated Reagents: Ensure all your reagents, including the buffer, enzyme, and substrate, are free from contamination.

  • Non-Enzymatic Hydrolysis of Substrate: Some chromogenic or fluorogenic substrates can undergo slow, non-enzymatic hydrolysis, leading to a high background signal. Always include a control well without the enzyme to measure and subtract this background.

  • Compound Interference: At high concentrations, some compounds can interfere with the detection method (e.g., absorbance or fluorescence). Run a control with the inhibitor and substrate but without the enzyme to check for any direct interference.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC6H13NO7S
Molecular Weight243.23 g/mol
AppearanceWhite Crystalline Solid
Storage Temperature-20°C
SolubilityWater

Experimental Protocols

Key Experiment: In Vitro α-Glucosidase Inhibition Assay

This protocol is a general guideline and should be optimized for the specific α-glucosidase being used.

Materials:

  • This compound

  • α-Glucosidase enzyme

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • Assay Buffer (e.g., 50 mM phosphate (B84403) buffer, pH 6.8)

  • Stop Solution (e.g., 1 M Sodium Carbonate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in ultrapure water.

    • Dilute the α-glucosidase enzyme to the desired concentration in the assay buffer. Keep the enzyme on ice.

    • Prepare the pNPG substrate solution in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of different concentrations of this compound solution to the test wells.

    • Add 20 µL of assay buffer to the control wells.

    • Add 20 µL of the α-glucosidase enzyme solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate Reaction:

    • Add 20 µL of the pNPG substrate solution to all wells to start the reaction.

  • Incubation:

    • Incubate the plate at 37°C for a defined period (e.g., 20 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop Reaction:

    • Add 50 µL of the stop solution to all wells to terminate the reaction.

  • Measurement:

    • Measure the absorbance at 405 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] * 100

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Solutions add_inhibitor Add Inhibitor/Buffer to Wells prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution add_substrate Add Substrate prep_substrate->add_substrate add_inhibitor->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate pre_incubate->add_substrate incubate Incubate add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction measure_abs Measure Absorbance stop_reaction->measure_abs calculate_inhib Calculate % Inhibition measure_abs->calculate_inhib troubleshooting_flow start Inconsistent or No Inhibition Observed check_params Check Assay Parameters: pH, Temp, Concentrations? start->check_params check_compound Check Compound Integrity: Fresh Solution? Proper Storage? check_params->check_compound Correct optimize Optimize Assay Conditions check_params->optimize Incorrect check_controls Review Controls: Blank, No-Enzyme, Positive? check_compound->check_controls Yes prepare_fresh Prepare Fresh Inhibitor Solution check_compound->prepare_fresh No troubleshoot_controls Investigate Control Issues check_controls->troubleshoot_controls Issues Found resolved Problem Resolved check_controls->resolved No Issues optimize->resolved prepare_fresh->resolved troubleshoot_controls->resolved signaling_pathway Polysaccharide Polysaccharides / Disaccharides Glucosidase α-Glucosidase Polysaccharide->Glucosidase Substrate Glucose Glucose Glucosidase->Glucose Hydrolysis Inhibitor This compound Inhibitor->Glucosidase Inhibition

Ensuring reproducibility in experiments involving Nojirimycin 1-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Nojirimycin (B1679825) 1-sulfonic acid

Welcome to the technical support center for Nojirimycin 1-sulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure reproducibility and address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound and how does it differ from Nojirimycin?

A: this compound (also known as Nojirimycin bisulfite adduct) is a derivative of Nojirimycin.[1][2] Chemically, it is an iminosugar and acts as an inhibitor of several glucosidases.[1][3][4] The key difference is the addition of a sulfonic acid group, which can affect its stability, solubility, and inhibitory profile compared to the parent compound, Nojirimycin. It can be converted back to Nojirimycin through treatment with a basic resin.[1][3]

Q2: My experiment shows low or no inhibitory activity. What are the possible causes?

A: Lack of inhibitory activity can stem from several factors. Consider the following troubleshooting steps:

  • Compound Integrity: Verify the purity and integrity of your this compound stock. Impurities from synthesis or degradation during storage can affect activity.[5][6]

  • Storage Conditions: The compound should be stored at -20°C as recommended.[3] Improper storage can lead to degradation.

  • Enzyme Specificity: Nojirimycin and its derivatives are not universal glucosidase inhibitors. Their efficacy varies significantly against different types of glucosidases (e.g., α-glucosidase I vs. II, lysosomal vs. non-lysosomal).[7][8] Confirm that your target enzyme is susceptible to this class of inhibitors.

  • Experimental pH: The pH of your assay buffer is critical. The charge state of both the inhibitor and the enzyme's active site residues can be affected by pH, influencing binding and activity.

  • Substrate Competition: At very high substrate concentrations, a competitive inhibitor may appear less effective. Review your substrate concentration in relation to its Km value and the inhibitor's Ki.

Q3: We are observing significant batch-to-batch variability and poor reproducibility. How can we mitigate this?

A: Reproducibility issues are common and can be addressed systematically.

  • Source and Purity: Use a consistent supplier and, if possible, request a certificate of analysis for each batch to check for purity. Synthesizing and purifying the compound in-house can provide the highest consistency.[9]

  • Solution Preparation and Storage: Prepare fresh solutions for each experiment from a powdered aliquot. Avoid repeated freeze-thaw cycles of stock solutions. Since the compound is water-soluble, use high-purity water for solutions.[1]

  • Protocol Standardization: Ensure all experimental parameters (incubation times, temperatures, concentrations, buffer composition) are strictly controlled and documented across all experiments.

  • Control Experiments: Always include positive (a known inhibitor like 1-deoxynojirimycin) and negative (vehicle only) controls in your experimental runs. This helps differentiate between compound-specific effects and experimental artifacts.

Below is a logical workflow for troubleshooting reproducibility issues.

G start Inconsistent Results Observed check_purity Verify Compound Purity & Source (Certificate of Analysis) start->check_purity check_storage Review Storage Conditions (-20°C) & Solution Handling (Fresh Stocks) check_purity->check_storage Purity OK outcome_bad Issue Persists: Consult Literature for Target-Specific Issues check_purity->outcome_bad Purity Issue check_protocol Standardize Experimental Protocol (pH, Temp, Concentrations) check_storage->check_protocol Storage OK check_storage->outcome_bad Storage Issue check_controls Analyze Control Performance (Positive & Negative) check_protocol->check_controls Protocol OK check_protocol->outcome_bad Protocol Issue outcome_good Reproducibility Improved check_controls->outcome_good Controls OK check_controls->outcome_bad Controls Failed

A flowchart for troubleshooting reproducibility issues.

Quantitative Data Summary

For reference and comparison, the following tables summarize key properties of this compound and the inhibitory constants of related, well-studied compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 114417-84-4[1][2][4]
Molecular Formula C₆H₁₃NO₇S[1][2][4]
Molecular Weight 243.23 g/mol [1][2][4]
Appearance White Crystalline Solid[1]
Melting Point 124-130°C (decomposes)[1][2]
Solubility Water[1]
Storage -20°C[3]

Table 2: Comparative Inhibitory Constants (Ki) of Nojirimycin Derivatives

CompoundEnzymeKi Value (µM)Inhibition TypeReference
DNJ-Chrysin Hybrid (Cpd 6) α-glucosidase0.21Competitive[10]
Phenyltriazole-DNJ (Cpd 18) Yeast α-glucosidase3.8Competitive[11]
Phenyltriazole-DNJ (Cpd 19) Yeast α-glucosidase3.7Competitive[11]

Note: DNJ (1-deoxynojirimycin) is a close analog of Nojirimycin. Data for these derivatives provides a benchmark for expected potency.

Experimental Protocols & Visualizations

Protocol 1: In Vitro α-Glucosidase Inhibition Assay

This protocol provides a standardized method for assessing the inhibitory potential of this compound against yeast α-glucosidase.

1. Materials:

  • Yeast α-glucosidase (e.g., from Saccharomyces cerevisiae)

  • p-nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • This compound (test inhibitor)

  • 1-deoxynojirimycin (positive control)

  • Sodium phosphate (B84403) buffer (e.g., 100 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) for stopping the reaction

  • 96-well microplate

  • Microplate reader

2. Reagent Preparation:

  • Enzyme Solution: Prepare a stock solution of α-glucosidase in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 15-20 minutes.

  • Substrate Solution: Prepare a stock solution of pNPG in phosphate buffer.

  • Inhibitor Solutions: Prepare a serial dilution of this compound in phosphate buffer.

3. Assay Procedure:

  • Add 50 µL of phosphate buffer to the "blank" wells.

  • Add 50 µL of the test inhibitor or control solutions to the respective wells.

  • Add 50 µL of the enzyme solution to all wells except the blank.

  • Pre-incubate the plate at a constant temperature (e.g., 37°C) for 10 minutes.

  • Initiate the reaction by adding 50 µL of the pNPG substrate solution to all wells.

  • Incubate for a fixed time (e.g., 20 minutes) at the same temperature.

  • Stop the reaction by adding 100 µL of Na₂CO₃ solution.

  • Measure the absorbance at 405 nm, which corresponds to the formation of p-nitrophenol.

4. Data Analysis:

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Plot the % inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve.

The workflow for this assay is visualized below.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Enzyme, Substrate, & Inhibitor Solutions prep_plate Aliquot Inhibitor & Enzyme into 96-well Plate prep_reagents->prep_plate pre_incubate Pre-incubate Plate (37°C) prep_plate->pre_incubate add_substrate Add pNPG Substrate to Initiate Reaction pre_incubate->add_substrate incubate Incubate (20 min, 37°C) add_substrate->incubate stop_reaction Add Na2CO3 to Stop incubate->stop_reaction read_abs Read Absorbance at 405 nm stop_reaction->read_abs calc_ic50 Calculate % Inhibition & Determine IC50 read_abs->calc_ic50

Workflow for an α-glucosidase inhibition assay.
Mechanism of Action: Inhibition of N-linked Glycosylation

Nojirimycin and its derivatives act by inhibiting key enzymes in the N-linked glycosylation pathway within the endoplasmic reticulum (ER). Specifically, they target glucosidases I and II, which are responsible for trimming glucose residues from the nascent oligosaccharide chain attached to newly synthesized proteins.[7][12][13] This interference prevents proper protein folding and quality control.

G N-linked Glycosylation Pathway & Inhibition cluster_er Endoplasmic Reticulum (ER) polypeptide Nascent Polypeptide oligo_transfer Oligosaccharyl- transferanse (OST) polypeptide->oligo_transfer Enters ER glycoprotein_glc3 Glycoprotein (B1211001) (Glc3Man9GlcNAc2) oligo_transfer->glycoprotein_glc3 Transfers Oligosaccharide glucosidase_I Glucosidase I glycoprotein_glc3->glucosidase_I Trims 1st Glucose glycoprotein_glc1 Glycoprotein (Glc1Man9GlcNAc2) glucosidase_I->glycoprotein_glc1 Trims 2nd & 3rd Glucose glucosidase_II Glucosidase II glycoprotein_glc1->glucosidase_II protein_folding Protein Folding & Quality Control (Calnexin Cycle) glucosidase_II->protein_folding inhibitor Nojirimycin Derivative inhibitor->glucosidase_I inhibitor->glucosidase_II

Inhibition of ER glucosidases by Nojirimycin derivatives.

References

Technical Support Center: Nojirimycin 1-Sulfonic Acid Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity of a Nojirimycin 1-sulfonic acid sample.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is purity assessment important?

This compound is a potent inhibitor of several glucosidases and is often used in biomedical research. It is a derivative of nojirimycin, an iminosugar. Accurate assessment of its purity is critical to ensure the reliability and reproducibility of experimental results, as impurities can lead to misleading biological data and affect the overall outcome of research and development projects.

Q2: What are the common impurities in a this compound sample?

Impurities in a this compound sample can originate from the synthetic route or degradation. Potential impurities may include:

  • Starting materials and reagents: Unreacted precursors from the synthesis of nojirimycin.

  • By-products: Isomers or related compounds formed during the synthesis.

  • Degradation products: Nojirimycin (due to the potential instability of the sulfonic acid adduct) and other degradation products.

  • Residual solvents: Solvents used during synthesis and purification.

Q3: What analytical techniques are recommended for purity assessment?

Due to the polar and non-volatile nature of this compound, several analytical techniques are suitable for its purity assessment. The choice of method will depend on the available instrumentation and the specific information required.

Analytical TechniquePrincipleInformation Provided
High-Performance Liquid Chromatography (HPLC) Separation based on polarity.Quantitative purity, detection of non-volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Characterization based on the magnetic properties of atomic nuclei.Structural confirmation, identification and quantification of impurities.
Mass Spectrometry (MS) Measurement of mass-to-charge ratio.Molecular weight confirmation, identification of impurities.
Capillary Electrophoresis (CE) Separation based on charge and size.High-resolution separation of polar and charged molecules.

Troubleshooting Guides

HPLC Method Troubleshooting

Issue: Poor peak shape (tailing or fronting) for this compound.

Possible CauseSuggested Solution
Secondary interactions with the stationary phase. Use a column with end-capping. Add a competing base to the mobile phase (e.g., triethylamine).
Sample solvent incompatible with the mobile phase. Dissolve the sample in the mobile phase or a weaker solvent.
Column overload. Reduce the injection volume or sample concentration.

Issue: Inconsistent retention times.

Possible CauseSuggested Solution
Inadequate column equilibration. Equilibrate the column with at least 10-20 column volumes of the mobile phase before injection.
Fluctuations in mobile phase composition. Prepare fresh mobile phase daily and ensure proper mixing. Use a mobile phase degasser.
Temperature fluctuations. Use a column oven to maintain a constant temperature.

Experimental Protocols

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol describes a method using Hydrophilic Interaction Liquid Chromatography (HILIC) which is well-suited for highly polar compounds like this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV or Evaporative Light Scattering Detector (ELSD).

  • HILIC column (e.g., silica-based with amide or diol functional groups).

Reagents:

  • Acetonitrile (HPLC grade)

  • Ammonium formate (B1220265) or acetate (B1210297) (LC-MS grade)

  • Formic acid or acetic acid (LC-MS grade)

  • Ultrapure water

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 3.5 with formic acid.

    • Mobile Phase B: Acetonitrile.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the initial mobile phase composition (e.g., 95% Acetonitrile, 5% Mobile Phase A) to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: HILIC Amide column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: ELSD (Nebulizer temperature: 40°C, Evaporator temperature: 60°C, Gas flow: 1.5 L/min) or low wavelength UV (e.g., 200-210 nm).

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 5 95
      15 40 60
      16 5 95

      | 20 | 5 | 95 |

  • Data Analysis:

    • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.

Structural Confirmation by NMR Spectroscopy

Instrumentation:

  • NMR spectrometer (300 MHz or higher).

  • 5 mm NMR tubes.

Reagents:

  • Deuterium oxide (D₂O).

  • Internal standard (e.g., DSS or TSP).

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound sample in 0.6 mL of D₂O.

    • Add a known amount of internal standard for quantitative analysis (qNMR).

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum. .

  • Data Analysis:

    • Compare the acquired spectra with the known spectrum of this compound to confirm its identity.

    • Integrate the signals of the compound and any impurities against the internal standard to determine the purity.

Visualizations

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Data Evaluation cluster_3 Impurity Identification (If necessary) cluster_4 Final Report Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution HPLC HPLC (HILIC) Analysis Dissolution->HPLC NMR NMR Spectroscopy Dissolution->NMR Purity_Calc Calculate Purity (%) HPLC->Purity_Calc Structure_Confirm Confirm Structure NMR->Structure_Confirm LC_MS LC-MS Analysis Purity_Calc->LC_MS Purity < Specification Report Generate Certificate of Analysis Purity_Calc->Report Purity ≥ Specification Structure_Confirm->Report LC_MS->Report

Caption: Workflow for the purity assessment of a this compound sample.

HPLC_Troubleshooting_Logic cluster_0 Problem Identification cluster_1 Symptom Analysis cluster_2 Troubleshooting Actions cluster_3 Resolution Problem Poor Chromatogram Peak_Shape Bad Peak Shape? Problem->Peak_Shape Retention_Time Inconsistent Retention? Problem->Retention_Time Check_Mobile_Phase Check Mobile Phase (Composition, pH, Freshness) Peak_Shape->Check_Mobile_Phase Yes Check_Column Check Column (Equilibration, Overload) Peak_Shape->Check_Column Yes Retention_Time->Check_Mobile_Phase Yes Check_System Check System (Leaks, Temperature) Retention_Time->Check_System Yes Good_Chromatogram Good Chromatogram Check_Mobile_Phase->Good_Chromatogram Check_Column->Good_Chromatogram Check_System->Good_Chromatogram

Dealing with cellular toxicity at high concentrations of Nojirimycin 1-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing cellular toxicity observed at high concentrations of Nojirimycin (B1679825) 1-sulfonic acid during their experiments.

Troubleshooting Guide

High concentrations of Nojirimycin 1-sulfonic acid can lead to off-target effects and cellular toxicity, compromising experimental results. This guide provides a systematic approach to troubleshoot and mitigate these issues.

Problem: Significant Decrease in Cell Viability After Treatment

Possible Causes:

  • Concentration Too High: The concentration of this compound may be exceeding the toxic threshold for the specific cell line being used.

  • Prolonged Exposure: The duration of the treatment may be too long, leading to cumulative toxicity.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.

  • Off-Target Effects: At high concentrations, the compound may be interacting with other cellular pathways beyond its intended target (α-glucosidases).

Solutions:

  • Determine the Optimal Concentration with a Dose-Response Curve:

    • Perform a dose-response experiment by treating cells with a wide range of this compound concentrations.

    • Assess cell viability using a standard assay such as MTT, MTS, or neutral red uptake.

    • Identify the IC50 (half-maximal inhibitory concentration) and select a concentration for your experiments that is well below this value while still showing the desired biological effect.

  • Optimize Exposure Time:

    • Conduct a time-course experiment to determine the shortest exposure time necessary to observe the desired effect.

    • Assess cell viability at different time points to identify the onset of toxicity.

  • Cell Line-Specific Optimization:

    • Recognize that optimal concentrations can vary significantly between cell lines.

    • If possible, test the compound on a non-cancerous or "normal" cell line to assess its general cytotoxicity and determine a therapeutic window.

  • Investigate the Mechanism of Toxicity:

    • If toxicity persists even at lower concentrations, consider investigating the underlying mechanism.

    • Assays for apoptosis (e.g., Annexin V/PI staining) or cell cycle analysis can provide insights into how the compound is affecting the cells.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic concentration of this compound?

A1: Currently, there is limited publicly available data on the specific IC50 values for this compound across different cell lines. However, studies on the related compound, 1-deoxynojirimycin (B1663644) (DNJ), can offer some guidance. For instance, in one study, the IC50 for 1-DNJ was found to be 5.3 mM in A172 glioblastoma cells and 19.3 mM in ACP02 gastric adenocarcinoma cells after 72 hours of treatment. In contrast, no significant reduction in viability was seen in non-neoplastic MRC5 fibroblasts at concentrations up to 18 mM.[1][2] It is crucial to experimentally determine the IC50 for your specific cell line and experimental conditions.

Q2: How can I reduce the cellular toxicity of this compound without compromising its inhibitory effect?

A2:

  • Optimize Concentration and Duration: The most effective method is to use the lowest concentration and shortest exposure time that still yields the desired enzymatic inhibition or biological effect.

  • Use a More Sensitive Assay: If your downstream assay is highly sensitive, you may be able to use a lower, non-toxic concentration of the inhibitor.

  • Consider Combination Therapy: In some research contexts, using a lower dose of this compound in combination with another agent may produce a synergistic effect, reducing the need for high, potentially toxic concentrations of a single compound.

Q3: What are the potential off-target effects of high concentrations of this compound?

A3: While the primary targets of nojirimycin and its derivatives are α-glucosidases involved in N-linked glycan processing, high concentrations may lead to the inhibition of other glycosidases or unforeseen interactions with other cellular pathways.[3] For some N-alkylated imino sugars, cytotoxicity has been linked to membrane disruption.[4] Such off-target effects can lead to a variety of cellular responses, including apoptosis, cell cycle arrest, and reduced cell migration.[1][2]

Q4: Are there any known signaling pathways affected by high concentrations of nojirimycin derivatives?

A4: Studies on 1-deoxynojirimycin have shown that it can induce cell cycle arrest and apoptosis.[1][2] For example, in glioblastoma cells, it can cause arrest at the G2/M phase.[1][2] It has also been observed to reduce the production of reactive oxygen species (ROS) in some cancer cell lines.[1] The specific signaling pathways involved may be cell-type dependent and require further investigation for this compound.

Data Presentation

Table 1: Cytotoxicity of 1-Deoxynojirimycin (a related compound) in Various Cell Lines

Cell LineCell TypeIC50 (72h treatment)Notes
A172Glioblastoma5.3 mMHigh sensitivity
ACP02Gastric Adenocarcinoma19.3 mMModerate sensitivity
MRC5Normal Lung Fibroblast> 32 mMLow sensitivity

Data extracted from a study on 1-deoxynojirimycin and may not be directly representative of this compound.[1][2]

Experimental Protocols

Protocol 1: Determining the IC50 using the MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound, a crucial step in identifying a suitable working concentration.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. It is advisable to perform a wide range of concentrations in the initial experiment (e.g., from low micromolar to high millimolar).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound, if any) and a no-treatment control.

  • Incubation: Incubate the plate for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: After the incubation, add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the viability against the log of the compound concentration and use a non-linear regression to determine the IC50 value.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Assessing Cellular Toxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Viability Assay (MTT) cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Serial Dilutions of this compound treat_cells 3. Treat Cells with Compound Dilutions compound_prep->treat_cells incubate 4. Incubate for a Defined Period (e.g., 72h) treat_cells->incubate add_mtt 5. Add MTT Reagent incubate->add_mtt solubilize 6. Solubilize Formazan Crystals add_mtt->solubilize read_plate 7. Measure Absorbance solubilize->read_plate calculate_viability 8. Calculate % Viability read_plate->calculate_viability plot_curve 9. Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 10. Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for determining the IC50 of this compound.

signaling_pathway Potential Cellular Effects of High Concentrations of Nojirimycin Derivatives cluster_direct Primary Effect cluster_downstream Potential Downstream Toxic Effects nojirimycin High Concentration Nojirimycin Derivative glucosidase α-Glucosidase Inhibition nojirimycin->glucosidase Intended Target er_stress ER Stress nojirimycin->er_stress Off-target? cell_cycle_arrest Cell Cycle Arrest nojirimycin->cell_cycle_arrest Off-target? membrane_disruption Membrane Disruption nojirimycin->membrane_disruption Off-target? apoptosis Apoptosis er_stress->apoptosis cell_death cell_death apoptosis->cell_death Cell Death cell_cycle_arrest->cell_death membrane_disruption->cell_death

References

Improving the efficiency of Nojirimycin 1-sulfonic acid in inhibiting intracellular glucosidases

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nojirimycin (B1679825) 1-sulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this compound for inhibiting intracellular glucosidases.

Frequently Asked Questions (FAQs)

Q1: What is Nojirimycin 1-sulfonic acid and how does it differ from Deoxynojirimycin (DNJ)?

Nojirimycin and its derivative, 1-deoxynojirimycin (B1663644) (DNJ), are potent competitive inhibitors of α-glucosidases.[1][2][3] They are iminosugars, meaning they are sugar analogs where the ring oxygen has been replaced by a nitrogen atom.[2] This structure allows them to bind to the active site of glucosidases. The addition of a sulfonic acid group to the nojirimycin structure results in a molecule with significantly increased polarity and a negative charge at physiological pH. This modification can drastically alter the compound's physicochemical properties, particularly its ability to cross cell membranes.

Q2: I am observing potent inhibition of my isolated glucosidase enzyme, but poor inhibition in my cell-based (intracellular) assay. Why is this happening?

This is a common and expected challenge when working with highly polar or charged molecules like this compound. The key issue is likely poor cell permeability. The negatively charged sulfonic acid group hinders the molecule's ability to passively diffuse across the hydrophobic lipid bilayer of the cell membrane. While the inhibitor is effective at reaching the enzyme in a cell-free system, it cannot efficiently reach its intracellular target in a live cell experiment.

Hydrophilic compounds, such as sulfated steroids, typically require active transport mechanisms, like organic anion-transporting polypeptides (OATPs), to enter cells.[4][5][6] It is possible that the cell line you are using does not express the necessary transporters for this compound uptake.[7]

Q3: How can I improve the intracellular delivery and efficiency of this compound?

Improving the intracellular efficiency of a highly polar compound involves overcoming the cell membrane barrier. Consider the following strategies:

  • Chemical Modification (Prodrug Approach): A common strategy to enhance cellular uptake is to increase the lipophilicity of the inhibitor.[8] While you cannot change the sulfonic acid itself, a medicinal chemistry approach could involve creating a temporary, non-polar "mask" for the charged group. This "prodrug" would be more capable of entering the cell, after which intracellular enzymes would cleave the mask to release the active, charged inhibitor. Studies on N-alkylated derivatives of deoxynojirimycin have shown that increasing hydrophobicity can lead to better cellular activity.[9]

  • Use of Permeabilizing Agents: For initial mechanistic studies, you can use agents that transiently permeabilize the cell membrane (e.g., low concentrations of digitonin (B1670571) or saponin). This would allow the inhibitor to bypass the membrane and access the intracellular environment. However, this approach is not suitable for therapeutic development and can induce cellular stress, so appropriate controls are critical.

  • Co-administration with Uptake Enhancers: Investigate compounds known to enhance the permeability of lysosomal membranes or modulate the activity of relevant transporters, although this is a complex and often cell-type-specific approach.[10]

Q4: What is a typical starting concentration for my experiments?

For initial in vitro enzyme inhibition assays, you can start with a concentration range based on the IC50 values of related compounds like deoxynojirimycin, which can be in the low micromolar range.[8] For cell-based assays, you will likely need to use significantly higher concentrations (e.g., 100 µM or higher) to compensate for poor uptake.[11] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.

Q5: How stable is this compound in cell culture medium?

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Intracellular Inhibition Poor Cell Permeability: The sulfonic acid group makes the molecule highly polar and membrane-impermeable.1. Confirm Enzyme Inhibition: Re-test the compound on the isolated enzyme to ensure it is active. 2. Increase Concentration: Perform a dose-response curve extending to high concentrations (e.g., >200 µM). 3. Increase Incubation Time: Extend the treatment duration to allow for more potential uptake. 4. Use a Positive Control: Use a known cell-permeable glucosidase inhibitor (e.g., N-butyl-deoxynojirimycin) to confirm the assay is working.[9] 5. Permeabilize Cells: As a proof-of-concept, use a mild permeabilizing agent to see if the inhibitor works when the membrane barrier is removed.
High Variability Between Replicates Cell Health Issues: High concentrations of the inhibitor or solvent may be causing cytotoxicity. Inconsistent Cell Plating: Uneven cell numbers across wells.1. Perform a Cytotoxicity Assay: Use an MTT, XTT, or similar assay to determine the maximum non-toxic concentration of your compound. 2. Check Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO, water) is not affecting cell viability. 3. Standardize Cell Seeding: Ensure a homogenous cell suspension and accurate pipetting when seeding plates.
Inhibitor Seems Less Potent than Expected Presence of Serum in Medium: The inhibitor may bind to proteins like albumin in the fetal bovine serum (FBS), reducing its effective concentration.1. Reduce Serum Concentration: Perform the experiment in a low-serum medium (e.g., 0.5-1% FBS) for the duration of the inhibitor treatment, if tolerated by the cells. 2. Wash Cells Before Assay: Ensure all extracellular inhibitor is removed by washing the cells with PBS before lysis and the final enzyme activity measurement.

Data Presentation

The efficiency of glucosidase inhibitors is highly dependent on their structure and ability to penetrate cells. The following tables illustrate the expected differences in inhibitory concentration (IC50) between cell-free and cell-based assays for different classes of inhibitors.

Table 1: Comparison of IC50 Values for Glucosidase Inhibitors

Compound Type Modification Expected IC50 (Isolated Enzyme) Expected IC50 (Intracellular Assay) Rationale
Deoxynojirimycin (DNJ) Parent CompoundLow µM RangeModerate µM RangeGood inhibitor, moderate cell permeability.
N-alkyl-DNJ Increased LipophilicityLow-to-Mid µM Range[1]Low µM Range[9]Enhanced lipophilicity improves cell membrane passage.[8]
This compound Increased PolarityLow µM RangeHigh µM to mM RangePoor cell permeability due to the charged sulfonic acid group.

Note: The IC50 values are illustrative and will vary depending on the specific enzyme, cell type, and assay conditions.

Experimental Protocols

Protocol 1: Intracellular α-Glucosidase Inhibition Assay

This protocol is a general method for measuring the activity of intracellular α-glucosidases in cultured cells.

  • Cell Plating: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Allow cells to adhere overnight.

  • Inhibitor Treatment: Prepare dilutions of this compound and a positive control (e.g., N-butyl-DNJ) in a complete cell culture medium. Remove the old medium from the cells and add the inhibitor-containing medium. Include "no inhibitor" and "no cell" controls. Incubate for the desired time (e.g., 24-48 hours) at 37°C, 5% CO2.

  • Cell Lysis:

    • Wash the cells twice with 150 µL of ice-cold Phosphate-Buffered Saline (PBS).

    • Add 50 µL of a suitable lysis buffer (e.g., 0.1 M phosphate (B84403) buffer pH 7.0 with 0.1% Triton X-100).

    • Incubate on ice for 15-20 minutes with gentle shaking.

  • Enzymatic Reaction:

    • Add 50 µL of the substrate solution, p-nitrophenyl-α-D-glucopyranoside (pNPG), to each well.[13][14] A typical final concentration is 1-2 mM.

    • Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction remains in the linear range.

  • Stop Reaction & Read Plate:

    • Stop the reaction by adding 100 µL of a stop solution (e.g., 0.1 M Sodium Carbonate, Na2CO3).[3] This will raise the pH and maximize the absorbance of the p-nitrophenol product.

    • Read the absorbance at 405 nm using a microplate reader.[13]

  • Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100

Protocol 2: Cell Viability (MTT) Assay

This protocol should be performed in parallel with the inhibition assay to ensure observed effects are not due to cytotoxicity.

  • Plate and Treat Cells: Follow steps 1 and 2 from Protocol 1 in a separate 96-well plate.

  • Add MTT Reagent: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate: Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilize Crystals: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well. Pipette up and down to dissolve the crystals.

  • Read Plate: Read the absorbance at 570 nm.

  • Analysis: Compare the absorbance of treated cells to untreated controls to determine the percentage of viable cells.

Visualizations

Diagrams of Cellular Uptake and Experimental Logic

Cellular_Uptake_Challenge cluster_extracellular Extracellular Space cluster_membrane Cell Membrane (Lipid Bilayer) cluster_intracellular Intracellular Space Inhibitor_Sulfated Nojirimycin 1-Sulfonic Acid (Charged) Membrane Inhibitor_Sulfated->Membrane Blocked Transporter Organic Anion Transporter (OATP) Inhibitor_Sulfated->Transporter Potential Active Transport Inhibitor_Lipophilic N-alkyl-DNJ (Lipophilic) Inhibitor_Lipophilic->Membrane Passive Diffusion Glucosidase Target: Intracellular Glucosidase Inhibitor_Lipophilic->Glucosidase Transporter->Glucosidase

Caption: Cellular uptake challenges for different inhibitor types.

Troubleshooting_Flow Start Start: Low Intracellular Inhibition Observed CheckEnzyme Is the inhibitor active against the isolated enzyme? Start->CheckEnzyme CheckToxicity Is the inhibitor concentration cytotoxic? CheckEnzyme->CheckToxicity Yes Synthesize Synthesize new inhibitor or check compound purity. CheckEnzyme->Synthesize No IncreaseDose Increase inhibitor concentration and incubation time. CheckToxicity->IncreaseDose No ReduceDose Reduce concentration to non-toxic level. CheckToxicity->ReduceDose Yes Permeabilize Proof-of-Concept: Test with a permeabilizing agent. IncreaseDose->Permeabilize EndSuccess Problem Resolved Permeabilize->EndSuccess Inhibition Observed EndFail Root cause is likely poor cell permeability. Consider chemical modification. Permeabilize->EndFail No Inhibition ReduceDose->IncreaseDose

Caption: Troubleshooting logic for low intracellular inhibition.

References

How to control for the conversion of Nojirimycin 1-sulfonic acid to Nojirimycin in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to control for the conversion of Nojirimycin 1-sulfonic acid to its parent compound, Nojirimycin, during experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its conversion to Nojirimycin a concern?

This compound is a sulfonated derivative of Nojirimycin, a potent glycosidase inhibitor. The sulfonic acid group is added to the anomeric carbon, which can alter the compound's properties, such as its cell permeability or inhibitory activity against specific enzymes. The primary concern is that under certain experimental conditions, the sulfonic acid group can be hydrolyzed, converting the compound back to Nojirimycin. This conversion can lead to inaccurate and irreproducible assay results, as the two compounds may have different inhibitory potencies.

Q2: Under what conditions does this compound convert to Nojirimycin?

The conversion of this compound to Nojirimycin is primarily a hydrolysis reaction that is sensitive to pH and temperature. The sulfonic acid adduct is generally more stable under acidic to neutral pH conditions and at lower temperatures. Conversely, basic (alkaline) conditions and elevated temperatures significantly accelerate the rate of conversion to Nojirimycin.

Q3: How can I prevent the conversion of this compound in my assays?

To minimize the conversion, it is crucial to control the pH and temperature of your assay buffers and stock solutions.

  • pH Control: Maintain the pH of your solutions in the acidic to neutral range (ideally pH 4.0-7.0). Avoid using basic buffers (pH > 7.5).

  • Temperature Control: Perform all experimental steps, including stock solution preparation, dilutions, and the assay itself, at low temperatures (e.g., on ice or at 4°C) whenever possible. Avoid prolonged incubation at elevated temperatures.

  • Buffer Selection: Choose a buffer system that is effective in the desired acidic to neutral pH range and is compatible with your assay. Phosphate or citrate (B86180) buffers are often suitable choices.

Q4: How can I determine if conversion is occurring in my specific assay conditions?

The most reliable way to assess the stability of this compound in your assay is to perform a stability study under your specific experimental conditions (a "forced degradation" study). This involves incubating the compound in your assay buffer for the duration of your experiment and then analyzing the sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amounts of both this compound and Nojirimycin.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or unexpectedly high inhibitory activity in my assay. Conversion of this compound to the potentially more potent Nojirimycin.1. Verify pH of all solutions: Ensure all buffers and stock solutions are within the recommended acidic to neutral pH range. 2. Control Temperature: Repeat the experiment at a lower temperature (e.g., 4°C or room temperature if previously at 37°C). 3. Analyze for Conversion: Use HPLC or a similar analytical method to check for the presence of Nojirimycin in your stock solution and in a sample incubated under your assay conditions.
My this compound stock solution is showing a new peak in the chromatogram over time. Degradation of the compound in the storage buffer.1. Prepare Fresh Stock Solutions: Prepare fresh stock solutions in a low pH, sterile buffer before each experiment. 2. Optimize Storage Conditions: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure the storage buffer is acidic (e.g., pH 5.0).
I need to perform my assay at a basic pH. Basic conditions will promote the conversion to Nojirimycin.1. Minimize Incubation Time: Keep the incubation time at the basic pH as short as absolutely necessary. 2. Run a Control: Include a control sample of Nojirimycin at a concentration equivalent to the expected converted amount to understand its contribution to the observed activity. 3. Quantify Conversion: Perform a time-course experiment to quantify the rate of conversion under your specific basic pH and temperature conditions. This will allow you to correct your results.

Quantitative Data Summary

While specific kinetic data for the conversion of this compound is not extensively published, the stability of analogous sugar-sulfite adducts is known to be highly dependent on pH and temperature. The following table summarizes the expected stability trends. Researchers should determine the precise conversion rates for their specific experimental setup.

Parameter Condition Expected Stability of this compound Relative Rate of Conversion to Nojirimycin
pH Acidic (pH 4.0 - 6.0)HighLow
Neutral (pH 6.5 - 7.4)ModerateModerate
Basic (pH > 7.5)LowHigh
Temperature 4°CHighLow
Room Temperature (~25°C)ModerateModerate
37°CLowHigh

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Assay Buffer

This protocol describes a "forced degradation" study to determine the stability of this compound under your specific assay conditions.

Methodology:

  • Prepare Assay Buffer: Prepare the exact buffer you will use for your assay, including all additives.

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a suitable acidic buffer (e.g., 50 mM sodium acetate (B1210297), pH 5.0).

  • Incubation:

    • Dilute the this compound stock solution to the final working concentration in your assay buffer.

    • Incubate the solution under the same conditions as your actual assay (temperature and time).

    • Take aliquots at various time points (e.g., 0, 15, 30, 60, and 120 minutes).

    • Immediately quench the reaction by acidifying the aliquots (e.g., with a small volume of 1 M HCl) and placing them on ice.

  • Analysis:

    • Analyze the aliquots by a validated HPLC method (see Protocol 2) to quantify the concentrations of both this compound and Nojirimycin.

  • Data Analysis:

    • Plot the concentration of this compound and Nojirimycin as a function of time.

    • Calculate the rate of conversion under your assay conditions.

Protocol 2: HPLC Method for the Separation and Quantification of this compound and Nojirimycin

This protocol provides a general framework for an HPLC method. The specific conditions may need to be optimized for your instrument and column.

Methodology:

  • Chromatographic System: A standard HPLC system with a UV or a Charged Aerosol Detector (CAD) is suitable.

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for good separation of these polar compounds. A C18 column with an ion-pairing agent can also be explored.

  • Mobile Phase:

    • A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate at an acidic pH) is typically used with HILIC columns.

    • Example Gradient: Start with a high percentage of acetonitrile and gradually increase the aqueous buffer concentration.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Column Temperature: 25-30°C.

  • Detection:

    • UV detection at a low wavelength (e.g., 195-210 nm) may be possible, but sensitivity might be low as these compounds lack strong chromophores.

    • A Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is often more sensitive for these types of analytes.

    • Mass Spectrometry (MS) can also be used for detection and confirmation.

  • Standard Preparation: Prepare standard curves for both this compound and Nojirimycin to allow for accurate quantification.

  • Validation: The method should be validated for linearity, accuracy, precision, and specificity according to standard guidelines.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment prep_buffer Prepare Assay Buffer incubate Incubate at Assay Conditions (Time, Temp) prep_buffer->incubate prep_stock Prepare this compound Stock Solution prep_stock->incubate sample Take Aliquots at Time Points incubate->sample quench Quench Reaction (Acidify & Ice) sample->quench hplc HPLC Analysis quench->hplc quantify Quantify Conversion Rate hplc->quantify

Caption: Workflow for assessing the stability of this compound.

logical_relationship Factors Affecting Conversion cluster_conditions Experimental Conditions cluster_outcomes Stability Outcome pH pH stable Stable this compound pH->stable Acidic pH maintains stability converted Conversion to Nojirimycin pH->converted Basic pH increases conversion temp Temperature temp->stable Low temp maintains stability temp->converted High temp increases conversion time Incubation Time time->converted Longer time increases conversion

Caption: Key factors influencing the conversion of this compound.

Validating the specificity of Nojirimycin 1-sulfonic acid in a new experimental system

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the specificity of Nojirimycin (B1679825) 1-sulfonic acid in a new experimental system.

Frequently Asked Questions (FAQs)

Q1: What is Nojirimycin 1-sulfonic acid and what is its expected mechanism of action?

A1: this compound is a derivative of Nojirimycin, a potent inhibitor of several glucosidases.[1] It is an iminosugar, a class of compounds that mimic the transition state of the glycosidic bond cleavage catalyzed by glycosidases.[2] The primary mechanism of action is the inhibition of α-glucosidases involved in N-linked glycosylation in the endoplasmic reticulum (ER).[3] This inhibition can lead to the accumulation of misfolded glycoproteins, triggering the Unfolded Protein Response (UPR) and ER stress.

Q2: Why is it crucial to validate the specificity of this compound in my experimental system?

Q3: What are the key steps to validate the specificity of this compound?

A3: A typical workflow for validating inhibitor specificity involves a multi-pronged approach:

  • Primary Target Engagement: Confirm that this compound inhibits the target α-glucosidase activity in your system.

  • Selectivity Profiling (Secondary Screening): Test the inhibitor against a panel of related enzymes (e.g., other glycosidases like β-glucosidase, sucrase, maltase) to determine its selectivity.

  • Counter-Screening: Evaluate the inhibitor against unrelated targets to identify potential off-target interactions.

  • Cellular Phenotype Correlation: Correlate the enzymatic inhibition with a downstream cellular phenotype, such as the induction of the Unfolded Protein Response (UPR).

Q4: What are some known off-target effects of Nojirimycin derivatives?

A4: While Nojirimycin and its derivatives are known as potent α-glucosidase inhibitors, some may also inhibit other glycosidases to varying extents. For example, some 1-deoxynojirimycin (B1663644) derivatives have been shown to inhibit trehalase and lactase at higher concentrations.[4] It is essential to test for such cross-reactivity in your specific experimental setup.

Troubleshooting Guides

Issue 1: High variability in enzyme inhibition assay results.

  • Possible Cause: Inconsistent pipetting, temperature fluctuations, or reagent instability.

  • Troubleshooting Steps:

    • Use calibrated pipettes and consider preparing a master mix for reagents.[5]

    • Ensure all reagents, including the assay buffer, are at the recommended temperature before starting the assay.[6]

    • Prepare fresh inhibitor and substrate solutions for each experiment and avoid repeated freeze-thaw cycles.[5]

Issue 2: No or very low inhibition observed where it is expected.

  • Possible Cause: Inactive inhibitor, incorrect enzyme or substrate concentration, or inappropriate assay conditions.

  • Troubleshooting Steps:

    • Verify the purity and integrity of your this compound stock.

    • Confirm the activity of your enzyme with a known inhibitor as a positive control.

    • Optimize the enzyme and substrate concentrations. The inhibitor's apparent potency can be affected by the substrate concentration in competitive inhibition.

    • Check the pH of your assay buffer. The activity of both the enzyme and a sulfonic acid-containing inhibitor can be pH-sensitive.

Issue 3: Potential for assay interference by the sulfonic acid group.

  • Possible Cause: The sulfonic acid moiety could potentially interact with assay components, leading to false-positive or false-negative results. Sulfonic acids can sometimes cause non-specific protein denaturation at high concentrations or interact with certain detection reagents.

  • Troubleshooting Steps:

    • Run a control experiment without the enzyme to see if this compound interferes with the substrate or the detection system.

    • Consider using a different assay format (e.g., fluorescence vs. colorimetric) to rule out technology-specific interference.

    • In some cases, the use of aromatic sulfonic acids as pairing agents has been shown to improve peak symmetry in chromatography, suggesting they can interact with other molecules.[7] While not a direct indication of assay interference, it highlights the potential for interaction.

Issue 4: Unexpected cellular effects that do not seem to correlate with glucosidase inhibition.

  • Possible Cause: Off-target effects of the inhibitor or indirect effects of ER stress.

  • Troubleshooting Steps:

    • Perform a comprehensive selectivity screen against a broader panel of enzymes.

    • Use a structurally unrelated glucosidase inhibitor to see if it phenocopies the effects of this compound.

    • Investigate multiple markers of the UPR to confirm that the observed cellular phenotype is consistent with the expected mechanism.

Data Presentation

Table 1: Reported Inhibitory Activities (IC50/Ki in µM) of Nojirimycin Derivatives and Other Glucosidase Inhibitors against Various Glucosidases.

Inhibitorα-Glucosidase (yeast)α-Glucosidase (rat intestine)Sucrase (rat intestine)Isomaltase (rat intestine)MaltaseLactase (rat intestine)
1-Deoxynojirimycin (DNJ)8.15 ± 0.12[4]-Potent inhibitor[8]Potent inhibitor[8]--
N-methyl-1-deoxynojirimycin------
Acarbose--63% inhibition at 4 µM[4]28% inhibition at 200 µM[4]Known inhibitor[7]Negligible effect[4]
Miglitol (a DNJ derivative)--Ki = 9.9 x 10-7 M[4]---
Voglibose------
DNJ Derivative '6'[4]0.51 ± 0.02-----

Experimental Protocols

Protocol 1: Primary α-Glucosidase Inhibition Assay

This protocol is adapted from standard procedures for measuring α-glucosidase inhibition.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • This compound

  • Acarbose (as a positive control)

  • Phosphate (B84403) buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na2CO3, 200 mM)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in the phosphate buffer. Create a series of dilutions to test a range of concentrations.

  • In a 96-well plate, add 50 µL of phosphate buffer to each well.

  • Add 10 µL of your this compound dilutions to the respective wells. For the control, add 10 µL of buffer. For the positive control, add 10 µL of Acarbose solution.

  • Add 20 µL of the α-glucosidase solution (0.5 U/mL in phosphate buffer) to each well.

  • Mix gently and pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of the pNPG substrate solution (5 mM in phosphate buffer) to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of the sodium carbonate solution to each well.

  • Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is due to the formation of p-nitrophenol.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Protocol 2: Secondary Screening - Assessing Specificity against a Panel of Glycosidases

Objective: To determine the selectivity of this compound.

Procedure:

  • Follow the general procedure outlined in Protocol 1, but substitute α-glucosidase with other glycosidases of interest, such as:

    • β-glucosidase

    • Sucrase

    • Maltase

    • Lactase

  • Use the appropriate substrate for each enzyme (e.g., p-nitrophenyl-β-D-glucopyranoside for β-glucosidase).

  • Determine the IC50 value of this compound for each enzyme.

  • Compare the IC50 values to determine the selectivity profile. A significantly higher IC50 for other glycosidases indicates selectivity for α-glucosidase.

Protocol 3: Cellular Assay - Monitoring the Unfolded Protein Response (UPR)

Objective: To confirm the mechanism of action in a cellular context.

Procedure:

  • Culture a suitable cell line (e.g., HEK293T or a cell line relevant to your research).

  • Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours). Include a known ER stress inducer (e.g., tunicamycin) as a positive control.

  • Lyse the cells and perform Western blotting to detect key markers of the UPR pathways:

    • IRE1 pathway: Phosphorylation of IRE1α, splicing of XBP1 mRNA (can be detected by RT-PCR).

    • PERK pathway: Phosphorylation of PERK, phosphorylation of eIF2α, and expression of ATF4 and CHOP.

    • ATF6 pathway: Cleavage of ATF6.

  • An increase in the phosphorylation or expression of these UPR markers in a dose-dependent manner would support the proposed mechanism of action.

Mandatory Visualizations

G cluster_ER Endoplasmic Reticulum cluster_UPR Unfolded Protein Response (UPR) Protein Nascent Polypeptide Glycosylation N-linked Glycosylation (Glucosidases I & II) Protein->Glycosylation Misfolded Misfolded Glycoprotein Glycosylation->Misfolded Inhibition by This compound Folded Correctly Folded Glycoprotein Glycosylation->Folded IRE1 IRE1 Misfolded->IRE1 Activates PERK PERK Misfolded->PERK Activates ATF6 ATF6 Misfolded->ATF6 Activates Golgi Golgi Apparatus Folded->Golgi Transport to Golgi XBP1 XBP1 Splicing IRE1->XBP1 eIF2a p-eIF2α (Translation Attenuation) PERK->eIF2a ATF4 ATF4 Expression PERK->ATF4 ATF6_cleaved Cleaved ATF6 ATF6->ATF6_cleaved ER_Chaperones ER Chaperones (e.g., BiP) XBP1->ER_Chaperones Upregulates ATF4->ER_Chaperones Upregulates ATF6_cleaved->ER_Chaperones Upregulates

Caption: Signaling pathway of this compound leading to the Unfolded Protein Response.

G cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays start Start: Validate Specificity of This compound primary_assay Primary Assay: Inhibition of Target α-Glucosidase start->primary_assay secondary_assay Secondary Assay (Selectivity): Inhibition of related Glycosidases (e.g., β-glucosidase, sucrase, maltase) primary_assay->secondary_assay counter_screen Counter-Screen: Inhibition of unrelated enzymes secondary_assay->counter_screen upr_assay Mechanism Confirmation: Measure UPR markers (p-IRE1, p-PERK, cleaved ATF6) counter_screen->upr_assay phenotype_assay Phenotypic Correlation: Assess downstream cellular effects upr_assay->phenotype_assay data_analysis Data Analysis: Determine IC50/Ki values, Selectivity Index phenotype_assay->data_analysis conclusion Conclusion: Confirm Specificity and Mechanism of Action data_analysis->conclusion

Caption: Experimental workflow for validating the specificity of this compound.

G Inhibitor Nojirimycin 1-Sulfonic Acid Target α-Glucosidase Inhibitor->Target Binds to Effect Inhibition of N-linked Glycosylation Inhibitor->Effect Blocks Target->Effect Catalyzes Outcome Cellular Phenotype (e.g., UPR activation) Effect->Outcome Leads to

References

Overcoming challenges in the chemical synthesis of Nojirimycin 1-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Nojirimycin 1-sulfonic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on key stages from the precursor to the final product.

Problem Potential Cause(s) Recommended Solution(s)
Low yield in stereoselective reduction of the oxime precursor - Incomplete reaction. - Non-diastereoselective reduction leading to a mixture of isomers. - Suboptimal reducing agent or reaction conditions.- Monitor the reaction progress closely using TLC or LC-MS. - Use a well-established diastereoselective reducing agent like lithium aluminium hydride.[1] - Ensure anhydrous conditions and optimal temperature control during the reduction.
Difficulty in separating D-gluco and L-ido isomers The two diastereomers can have very similar polarities, making chromatographic separation challenging.- Protect the resulting primary amine, for instance, as its tert-butyl carbamate (B1207046) (Boc) derivative, which can alter the polarity and improve separation.[1] - Employ high-performance column chromatography with a suitable solvent system.
Incomplete deprotection of benzyl (B1604629) groups - Inefficient catalyst. - Insufficient reaction time or hydrogen pressure.- Use a fresh, high-quality Palladium on carbon (Pd/C) catalyst. - Increase the reaction time and/or hydrogen pressure. Monitor the reaction by TLC or NMR until all benzyl groups are cleaved.
Low yield or incomplete sulfonation - The amine precursor may be protonated, reducing its nucleophilicity. - The concentration of sulfur dioxide may be too low. - Formation of stable, unreactive amine-SO2 salts.- The reaction is typically performed in aqueous sulfur dioxide, which acts as both the reagent and solvent.[1] - Ensure a saturated solution of SO2 in water is used. - Monitor the reaction progress by NMR or LC-MS to determine the optimal reaction time.
Formation of side products during sulfonation Sulfur dioxide can react with other functional groups or lead to the formation of undesired byproducts.- Maintain the reaction at a controlled temperature (e.g., room temperature) to minimize side reactions. - Use purified starting materials to avoid impurities that could catalyze side reactions.
Challenges in purifying the final product This compound is a zwitterionic and highly polar compound, making it difficult to purify using standard silica (B1680970) gel chromatography.- Utilize ion-exchange chromatography for effective purification. - Consider reverse-phase chromatography with an appropriate mobile phase. - Recrystallization from a suitable solvent system can also be an effective purification method.
Product instability during storage The sulfonic acid adduct may be susceptible to hydrolysis, especially under non-neutral pH conditions or at elevated temperatures.- Store the final product as a stable salt at low temperatures (-20°C). - Avoid acidic or strongly basic conditions during workup and storage. Lyophilization of the purified product can enhance its stability.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of this compound?

A1: A critical step is the diastereoselective introduction of the 5-amino group to establish the correct D-gluco stereochemistry.[1] This is often achieved through the reduction of an oxime precursor, and the choice of reducing agent and reaction conditions is crucial for high diastereoselectivity.[1]

Q2: How can I monitor the progress of the sulfonation reaction?

A2: The reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) if a suitable staining method is available, or more effectively by Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the disappearance of the starting material and the appearance of the product mass. 1H NMR spectroscopy can also be used to monitor the reaction by observing the chemical shift changes of the protons adjacent to the nitrogen atom upon sulfonation.

Q3: What are the expected yields for the key steps in the synthesis?

A3: The yields can vary depending on the specific reagents and conditions used. The following table provides representative yields for the synthesis of a closely related compound, 1-deoxynojirimycin-1-sulfonic acid.[1]

Reaction Step Description Reported Yield (%)
Oxime formationConversion of the ketone precursor to the corresponding oxime.~90%
Diastereoselective reductionReduction of the oxime to the primary amine.~70% (for the desired D-gluco isomer after separation)
Amine protectionProtection of the primary amine as a Boc-derivative.>95%
DeprotectionHydrogenolysis of benzyl protecting groups.Quantitative
SulfonationTreatment with aqueous sulfur dioxide.Not explicitly reported, but generally high for similar reactions.

Q4: What is the mechanism of the sulfonation of the Nojirimycin precursor with aqueous sulfur dioxide?

A4: In an aqueous solution, sulfur dioxide exists in equilibrium with sulfurous acid (H2SO3). The nitrogen atom of the deprotected Nojirimycin precursor acts as a nucleophile and attacks the sulfur atom of sulfurous acid (or a related species), leading to the formation of the sulfonic acid adduct at the C-1 position.

Q5: How should I store this compound?

A5: this compound should be stored as a solid, preferably in a lyophilized form, at -20°C or below in a desiccated environment to prevent degradation. It is important to avoid exposure to moisture and extreme pH conditions.

Experimental Protocols

Key Experiment: Synthesis of 1-Deoxynojirimycin-1-sulfonic acid from a Protected D-gluco-amine Precursor

This protocol is adapted from the synthesis of (+)-nojirimycin as described by Moutel and Shipman (1999).[1]

Step 1: Hydrogenolysis of the Protected Amine

  • To a solution of the Boc-protected D-gluco-amine precursor (1 equivalent) in methanol, add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Step 2: Sulfonation with Aqueous Sulfur Dioxide

  • Dissolve the deprotected amine from the previous step in water.

  • Saturate the solution with sulfur dioxide gas at room temperature, or use a commercially available saturated aqueous solution of sulfur dioxide.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by LC-MS.

  • Once the reaction is complete, remove the excess sulfur dioxide and water under reduced pressure (lyophilization is recommended) to yield the crude 1-deoxynojirimycin-1-sulfonic acid.

Step 3: Purification

  • Dissolve the crude product in a minimal amount of water.

  • Load the solution onto a strong cation exchange resin.

  • Wash the resin with water to remove any neutral impurities.

  • Elute the product with an appropriate buffer, such as an ammonium (B1175870) bicarbonate gradient.

  • Alternatively, anion-exchange chromatography can be employed.

  • Combine the fractions containing the pure product (as determined by TLC or LC-MS) and lyophilize to obtain the final product as a white solid.

Visualizations

experimental_workflow start Protected D-gluco-amine step1 Hydrogenolysis (Pd/C, H2, MeOH) start->step1 intermediate Deprotected Amine step1->intermediate step2 Sulfonation (aq. SO2) intermediate->step2 product Crude Nojirimycin 1-sulfonic acid step2->product step3 Purification (Ion-Exchange Chromatography) product->step3 final_product Pure Nojirimycin 1-sulfonic acid step3->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic start Low Yield of Final Product check_sulfonation Check Sulfonation Step (LC-MS/NMR) start->check_sulfonation check_deprotection Check Deprotection Step (TLC/NMR) start->check_deprotection check_purification Check Purification Step (Yield Calculation) start->check_purification incomplete_sulfonation Incomplete Reaction? check_sulfonation->incomplete_sulfonation incomplete_deprotection Starting Material Present? check_deprotection->incomplete_deprotection loss_during_purification Significant Loss? check_purification->loss_during_purification solution_sulfonation Increase Reaction Time/ SO2 Concentration incomplete_sulfonation->solution_sulfonation Yes solution_deprotection Increase Reaction Time/ Catalyst Load incomplete_deprotection->solution_deprotection Yes solution_purification Optimize Chromatography Conditions loss_during_purification->solution_purification Yes

Caption: Troubleshooting flowchart for low product yield.

References

Validation & Comparative

A Comparative Analysis of Glucosidase Inhibition: Deoxynojirimycin (DNJ) vs. Nojirimycin 1-Sulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of enzyme inhibitors is paramount. This guide provides a comparative overview of the inhibitory activity of two nojirimycin (B1679825) derivatives, Deoxynojirimycin (DNJ) and Nojirimycin 1-sulfonic acid, against key glycosidase enzymes. While extensive quantitative data is available for DNJ, information on the inhibitory potency of this compound is less prevalent in the current literature.

Deoxynojirimycin (DNJ), a potent inhibitor of α-glucosidase, is a natural iminosugar found in sources like mulberry leaves.[1] Its inhibitory action on carbohydrate-digesting enzymes makes it a significant compound in the study of and management of postprandial hyperglycemia.[1] Nojirimycin, the parent compound of DNJ, is also a known glycosidase inhibitor.[2] this compound, often referred to as nojirimycin bisulfite adduct, is a derivative of nojirimycin. While its inhibitory activity against glycosidases is acknowledged, specific quantitative data to facilitate a direct comparison with DNJ is scarce in published research.[3]

Quantitative Inhibitory Activity

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibitory constant (Ki). The following tables summarize the available data for Deoxynojirimycin (DNJ) against α-glucosidase and β-glucosidase from various sources.

Table 1: Inhibitory Activity of Deoxynojirimycin (DNJ) against α-Glucosidase

Enzyme SourceIC50 (µM)Ki (µM)Inhibition Type
Not specified8.15 ± 0.12--
Not specified222.4 ± 0.50-Competitive
Not specified-40 ± 1-
Not specified0.297 µg/mL*-Competitive

Note: Conversion to µM requires the molecular weight of the specific DNJ salt used.

Table 2: Inhibitory Activity of Deoxynojirimycin (DNJ) against β-Glucosidase

Enzyme SourceIC50 (µM)Ki (µM)Inhibition Type
Not specified->1000-

It is important to note that IC50 and Ki values can vary depending on the specific experimental conditions, including enzyme and substrate concentrations, buffer pH, and temperature.

Mechanism of Inhibition

Deoxynojirimycin is a competitive inhibitor of α-glucosidase.[4] This means that it binds to the active site of the enzyme, thereby preventing the substrate from binding and being hydrolyzed. The structural similarity of DNJ to the natural substrate of the enzyme allows it to effectively compete for the same binding site.

Experimental Protocols

A standardized method for determining α-glucosidase inhibitory activity is crucial for comparing the potency of different compounds. Below is a typical experimental protocol.

α-Glucosidase Inhibition Assay Protocol

1. Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Test compounds (Deoxynojirimycin, this compound)

  • Acarbose (positive control)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (e.g., 200 mM) for stopping the reaction

  • 96-well microplate reader

2. Procedure:

  • Prepare a stock solution of the α-glucosidase enzyme in phosphate buffer.

  • Prepare various concentrations of the test compounds and the positive control (acarbose) in the buffer.

  • In a 96-well plate, add a specific volume of the enzyme solution to each well.

  • Add an equal volume of the different concentrations of the test compounds or control to the respective wells.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding a specific volume of the pNPG substrate solution to each well.

  • Incubate the plate again at the same temperature for a defined time (e.g., 20 minutes).

  • Stop the reaction by adding the sodium carbonate solution.

  • Measure the absorbance of the yellow-colored p-nitrophenol product at a specific wavelength (e.g., 405 nm) using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships discussed, the following diagrams are provided.

G Experimental Workflow for α-Glucosidase Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Enzyme Solution D Mix Enzyme and Inhibitor A->D B Inhibitor Solutions (DNJ, this compound) B->D C Substrate Solution (pNPG) F Add Substrate C->F E Pre-incubation D->E Incubate E->F G Incubation F->G Incubate H Stop Reaction G->H I Measure Absorbance H->I J Calculate % Inhibition I->J K Determine IC50 J->K

Caption: Workflow of the in vitro α-glucosidase inhibition assay.

G Competitive Inhibition Mechanism of DNJ E α-Glucosidase (Enzyme) ES Enzyme-Substrate Complex E->ES + Substrate EI Enzyme-Inhibitor Complex (Inactive) E->EI + Inhibitor S Substrate S->ES I DNJ (Inhibitor) I->EI ES->E P Products ES->P Reaction EI->E

Caption: Competitive inhibition of α-glucosidase by DNJ.

Signaling Pathways

Deoxynojirimycin's impact extends beyond direct enzyme inhibition. It has been shown to improve skeletal muscle insulin (B600854) resistance by activating the IRS1/PI3K/Akt signaling pathway.[4] This highlights the broader therapeutic potential of DNJ in metabolic disorders.

G DNJ's Influence on Insulin Signaling Pathway DNJ Deoxynojirimycin (DNJ) InsulinReceptor Insulin Receptor DNJ->InsulinReceptor Activates IRS1 IRS1 InsulinReceptor->IRS1 PI3K PI3K IRS1->PI3K Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 GlucoseUptake Increased Glucose Uptake GLUT4->GlucoseUptake

Caption: Simplified diagram of the insulin signaling pathway activated by DNJ.

References

A comparative study of different Nojirimycin derivatives as glucosidase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of different nojirimycin (B1679825) derivatives as glucosidase inhibitors, supported by experimental data. The focus is on 1-deoxynojirimycin (B1663644) (DNJ) and its clinically relevant derivatives, miglitol (B1676588) and miglustat (B1677133).

Executive Summary

Nojirimycin and its derivatives are potent inhibitors of glucosidases, enzymes crucial for carbohydrate digestion and glycoprotein (B1211001) processing. 1-deoxynojirimycin (DNJ), a naturally occurring iminosugar found in mulberry leaves, serves as the parent compound for several synthetic derivatives with therapeutic applications.[1] Miglitol is an established treatment for type 2 diabetes, while miglustat is used for the treatment of lysosomal storage disorders such as Gaucher disease.[1] Their primary mechanism of action for managing diabetes involves the competitive and reversible inhibition of α-glucosidases in the small intestine, which delays carbohydrate digestion and reduces postprandial hyperglycemia.[2] This guide presents a comparative analysis of their inhibitory potency and a detailed overview of the experimental protocols used for their evaluation.

Data Presentation: Inhibitory Potency of Nojirimycin Derivatives

The inhibitory efficacy of nojirimycin derivatives against glucosidases is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following tables summarize these values for DNJ, miglitol, and miglustat from a comparative study, allowing for a direct assessment of their relative potencies.

Table 1: Comparative α-Glucosidase Inhibitory Activity

CompoundIC50 (µM)
1-Deoxynojirimycin (DNJ)134[3]
Miglitol41[3]
Miglustat>1000

Note: The data presented is from a single study to ensure consistency in experimental conditions. IC50 values can vary between different studies depending on the enzyme source, substrate, and assay conditions.

Table 2: Comparative β-Glucosidase Inhibitory Activity

CompoundIC50 (µM)
1-Deoxynojirimycin (DNJ)>1000
Miglitol4[3]
Miglustat172[3]

Note: The inhibitory activity against β-glucosidase is relevant for understanding the broader biological effects and potential side-effect profiles of these compounds.

Experimental Protocols

The following is a detailed methodology for a typical in vitro α-glucosidase inhibition assay used to determine the IC50 values of nojirimycin derivatives.

α-Glucosidase Inhibition Assay Protocol

1. Materials and Reagents:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • 1-Deoxynojirimycin (DNJ), Miglitol, Miglustat, and other test compounds

  • 100 mM Phosphate (B84403) buffer (pH 6.8)

  • 0.1 M Sodium Carbonate (Na2CO3) as a stop solution

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

2. Preparation of Solutions:

  • Enzyme Solution: Prepare a stock solution of α-glucosidase in phosphate buffer. The final concentration in the assay will need to be optimized.

  • Substrate Solution: Dissolve pNPG in phosphate buffer to a final concentration of 1 mM.

  • Inhibitor Solutions: Prepare stock solutions of DNJ, miglitol, miglustat, and other test compounds in a suitable solvent (e.g., water or DMSO). Prepare serial dilutions of the inhibitor solutions in phosphate buffer to obtain a range of concentrations for IC50 determination.

3. Assay Procedure:

  • Add 50 µL of the phosphate buffer to the blank wells and 50 µL of each inhibitor dilution to the test wells of a 96-well microplate. For the control wells, add 50 µL of the phosphate buffer.

  • Add 50 µL of the α-glucosidase enzyme solution to each well, except for the blank wells.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding 50 µL of the pNPG substrate solution to all wells.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution to all wells.

  • Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.

4. Calculation of Inhibition and IC50:

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Absorbance of test well - Absorbance of blank well) / (Absorbance of control well - Absorbance of blank well)] x 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the α-glucosidase activity, from the dose-response curve.

Mandatory Visualization

G General Mechanism of Nojirimycin Derivatives as Glucosidase Inhibitors Carbohydrates Dietary Carbohydrates (Starch, Sucrose) Glucosidase α-Glucosidase (in Small Intestine) Carbohydrates->Glucosidase Digestion Glucose Glucose Absorption into Bloodstream Glucosidase->Glucose ReducedGlucose Reduced Glucose Absorption Glucosidase->ReducedGlucose Nojirimycin Nojirimycin Derivative Inhibition Competitive Inhibition Nojirimycin->Inhibition Inhibition->Glucosidase Blocks Active Site BloodGlucose Lower Postprandial Blood Glucose ReducedGlucose->BloodGlucose

Caption: General mechanism of nojirimycin derivatives.

G Downstream Effects of α-Glucosidase Inhibition Inhibition α-Glucosidase Inhibition (e.g., by Miglitol) DelayedDigestion Delayed Carbohydrate Digestion Inhibition->DelayedDigestion SlowedAbsorption Slowed Glucose Absorption DelayedDigestion->SlowedAbsorption Gut Distal Gut DelayedDigestion->Gut Undigested Carbs Reach ReducedHyperglycemia Reduced Postprandial Hyperglycemia SlowedAbsorption->ReducedHyperglycemia Pancreas Pancreatic β-cells ReducedHyperglycemia->Pancreas Lower Glucose Stimulus InsulinSecretion Reduced Insulin Secretion Spike Pancreas->InsulinSecretion GLP1 Increased GLP-1 Secretion Gut->GLP1

Caption: Downstream effects of α-glucosidase inhibition.

PI3K/Akt Signaling Pathway in Glucose Metabolism Insulin Insulin IR Insulin Receptor Insulin->IR PI3K PI3K IR->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Activates Akt Akt PDK1->Akt Activates GLUT4 GLUT4 Translocation to Membrane Akt->GLUT4 GSK3 GSK3 Akt->GSK3 Inhibits GlucoseUptake Increased Glucose Uptake GLUT4->GlucoseUptake Glycogen Glycogen Synthesis GSK3->Glycogen Promotes

Caption: PI3K/Akt signaling in glucose metabolism.

References

Validating the inhibitory effect of Nojirimycin 1-sulfonic acid on a specific glucosidase isozyme

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory effects of nojirimycin (B1679825) derivatives, specifically using 1-deoxynojirimycin (B1663644) (DNJ) as a well-characterized analogue for Nojirimycin 1-sulfonic acid, against a specific glucosidase isozyme. The performance of DNJ is compared with other commercially available α-glucosidase inhibitors, Acarbose and Miglitol. This document includes detailed experimental protocols and supporting data to aid researchers in the evaluation and selection of appropriate inhibitors for their studies.

Disclaimer: Due to the limited availability of public data on the specific inhibitory kinetics of this compound, this guide utilizes data for its close structural analogue, 1-deoxynojirimycin (DNJ). DNJ is a potent and extensively studied glucosidase inhibitor and serves as a representative example of the nojirimycin class of compounds.

Comparative Analysis of Glucosidase Inhibitors

The inhibitory potential of Nojirimycin derivatives and other glucosidase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, while the Ki is a measure of the inhibitor's binding affinity to the enzyme.

InhibitorTarget EnzymeIC50 (µM)Ki (µM)Inhibition TypeSource Organism of Enzyme
1-Deoxynojirimycin (DNJ) α-Glucosidase222.4 ± 0.5[1]10 - 150 (for derivatives)[1][2]Competitive[1][2]Saccharomyces cerevisiae[1]
Acarbose α-Glucosidase822.0 ± 1.5[1]40.6 (mg/L)CompetitiveSaccharomyces cerevisiae[1]
Miglitol α-Glucosidase--Competitive-
Voglibose α-Glucosidase--Competitive-

Note: IC50 and Ki values can vary depending on the specific glucosidase isozyme, the substrate used, and the assay conditions. The data presented here is for comparative purposes.

Mechanism of Action and Signaling Pathway

Alpha-glucosidase inhibitors, including nojirimycin derivatives, act by competitively and reversibly inhibiting α-glucosidase enzymes located on the brush border of the small intestine.[3] These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. By inhibiting these enzymes, the digestion and absorption of carbohydrates are delayed, leading to a reduction in postprandial blood glucose levels.

G_1 Mechanism of α-Glucosidase Inhibition cluster_brush_border Brush Border Membrane cluster_enterocyte Enterocyte Complex Carbohydrates Complex Carbohydrates Disaccharides Disaccharides Complex Carbohydrates->Disaccharides Digestion Alpha-Glucosidase Alpha-Glucosidase Disaccharides->Alpha-Glucosidase Substrate Glucose Glucose Alpha-Glucosidase->Glucose Hydrolysis Glucose Transporter Glucose Transporter Glucose->Glucose Transporter Absorption Bloodstream Bloodstream Glucose Transporter->Bloodstream Nojirimycin Derivative Nojirimycin Derivative Nojirimycin Derivative->Alpha-Glucosidase Competitive Inhibition

Caption: Inhibition of α-glucosidase by a nojirimycin derivative at the intestinal brush border.

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This assay is a colorimetric method used to determine the inhibitory activity of a compound against α-glucosidase. The enzyme catalyzes the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which produces a yellow color that can be measured spectrophotometrically.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound (or a suitable analogue like 1-deoxynojirimycin)

  • Acarbose (positive control)

  • Phosphate (B84403) buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (0.2 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test inhibitor (this compound or DNJ) and the positive control (Acarbose) in phosphate buffer.

    • Prepare a series of dilutions of the inhibitor and control to determine the IC50 value.

    • Prepare the α-glucosidase enzyme solution in phosphate buffer.

    • Prepare the pNPG substrate solution in phosphate buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add 50 µL of the inhibitor solution at various concentrations.

    • Add 50 µL of the α-glucosidase solution to each well.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 100 µL of 0.2 M Na2CO3 solution.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Calculation of Inhibition: The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the reaction with no inhibitor, and Abs_sample is the absorbance in the presence of the inhibitor.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Kinetic Analysis of Inhibition

To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki), a kinetic analysis is performed. This involves measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations.

Procedure:

  • Perform the α-glucosidase inhibition assay as described above, but with varying concentrations of both the substrate (pNPG) and the inhibitor.

  • Measure the initial reaction velocities (V) at each combination of substrate and inhibitor concentration.

  • Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]), where [S] is the substrate concentration.

  • The pattern of the lines on the Lineweaver-Burk plot will indicate the mode of inhibition. For competitive inhibition, the lines will intersect on the y-axis.

  • The Ki value can be calculated from the slopes of the Lineweaver-Burk plots.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the experimental process for validating and comparing glucosidase inhibitors.

G_2 Experimental Workflow for Glucosidase Inhibitor Validation cluster_prep Preparation cluster_assay Inhibition Assay cluster_kinetics Kinetic Analysis cluster_analysis Data Analysis & Comparison A Prepare Reagents: - Enzyme (α-Glucosidase) - Substrate (pNPG) - Inhibitors (Test & Control) - Buffers B Perform IC50 Determination: - Serial dilutions of inhibitors - Incubate with enzyme - Add substrate - Measure absorbance A->B C Calculate % Inhibition B->C D Determine IC50 Values C->D E Perform Kinetic Studies: - Vary substrate and inhibitor concentrations - Measure initial reaction velocities D->E F Generate Lineweaver-Burk Plots E->F G Determine Inhibition Type and Ki F->G H Compare IC50 and Ki Values of Test vs. Control Inhibitors G->H I Publish Comparison Guide H->I

Caption: Workflow for the validation and comparison of glucosidase inhibitors.

References

How does the specificity of Nojirimycin 1-sulfonic acid compare to other iminosugar inhibitors?

Author: BenchChem Technical Support Team. Date: December 2025

Iminosugars are a class of carbohydrate analogues where the endocyclic oxygen atom is replaced by a nitrogen atom. This structural modification allows them to act as potent inhibitors of glycosidases, enzymes that play crucial roles in various physiological and pathological processes, including digestion, glycoprotein (B1211001) processing, and viral infection. The specificity of these inhibitors against different types of glycosidases is a key determinant of their therapeutic potential and research applications.

Quantitative Comparison of Iminosugar Inhibitor Specificity

The inhibitory potency of iminosugars is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). Lower values indicate greater potency. The following table summarizes the inhibitory activities of several common iminosugar inhibitors against a range of glycosidases. It is important to note that IC50 and Ki values can vary depending on the enzyme source, substrate used, and specific assay conditions.

InhibitorTarget EnzymeEnzyme SourceIC50 (µM)Ki (µM)Reference
1-Deoxynojirimycin (B1663644) (DNJ) α-GlucosidaseYeast155-[1]
α-GlucosidaseRat Intestine-0.0099[2]
β-GlucosidaseAlmonds-9 (pH 5.85)[3]
SucraseRat Intestine-0.086[2]
IsomaltaseRat Intestine--[2]
GlucoamylaseRat Intestine--[2]
N-Butyl-deoxynojirimycin (NB-DNJ, Miglustat) α-Glucosidase IRat--[4]
α-Glucosidase IIRat--[4]
Glucosylceramide Synthase---[5]
Castanospermine (B190763) α-Glucosidase---
β-Glucosidase---
Miglitol α-GlucosidaseIntestinal--[5]
Isofagomine β-GlucosidaseThermotoga maritima-0.023 (pH 5.85)[3]

Note: The table is populated with representative data. A comprehensive list would be extensive and is dependent on the specific enzymes and assay conditions of interest. No specific IC50 or Ki values were found for Nojirimycin 1-sulfonic acid in the conducted search. It is often referred to as a "Nojirimycin bisulfite adduct" and is described as an inhibitor of several glucosidases, particularly β-glucosidase.[6]

Signaling Pathways and Experimental Workflows

The inhibition of glycosidases by iminosugars can impact various cellular signaling pathways, particularly those involved in glycoprotein folding and quality control in the endoplasmic reticulum (ER).

Glycoprotein_Folding_Pathway cluster_inhibitors Iminosugar Inhibition Nascent Polypeptide Nascent Polypeptide N-linked Glycosylation N-linked Glycosylation Nascent Polypeptide->N-linked Glycosylation Oligosaccharyl-transferase Glc3Man9GlcNAc2-Protein Glc3Man9GlcNAc2-Protein N-linked Glycosylation->Glc3Man9GlcNAc2-Protein Glc1Man9GlcNAc2-Protein Glc1Man9GlcNAc2-Protein Glc3Man9GlcNAc2-Protein->Glc1Man9GlcNAc2-Protein Glucosidase I Man9GlcNAc2-Protein Man9GlcNAc2-Protein Glc1Man9GlcNAc2-Protein->Man9GlcNAc2-Protein Glucosidase II Calnexin/Calreticulin Cycle Calnexin/Calreticulin Cycle Man9GlcNAc2-Protein->Calnexin/Calreticulin Cycle Correct Folding Correctly Folded Glycoprotein Correctly Folded Glycoprotein Calnexin/Calreticulin Cycle->Correctly Folded Glycoprotein Misfolded Glycoprotein Misfolded Glycoprotein Calnexin/Calreticulin Cycle->Misfolded Glycoprotein Golgi Processing Golgi Processing Correctly Folded Glycoprotein->Golgi Processing ER-associated degradation (ERAD) ER-associated degradation (ERAD) Misfolded Glycoprotein->ER-associated degradation (ERAD) 1-Deoxynojirimycin 1-Deoxynojirimycin Glucosidase I Glucosidase I 1-Deoxynojirimycin->Glucosidase I Inhibits Glucosidase II Glucosidase II 1-Deoxynojirimycin->Glucosidase II Inhibits Castanospermine Castanospermine Castanospermine->Glucosidase I Inhibits Castanospermine->Glucosidase II Inhibits

Figure 1: Inhibition of N-linked glycoprotein folding pathway by iminosugars.

A typical workflow for assessing the inhibitory activity of an iminosugar against a specific glycosidase is depicted below.

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Enzyme Solution Enzyme Solution Pre-incubation Pre-incubate Enzyme with Inhibitor Enzyme Solution->Pre-incubation Substrate Solution (e.g., pNPG) Substrate Solution (e.g., pNPG) Reaction Initiation Add Substrate Substrate Solution (e.g., pNPG)->Reaction Initiation Inhibitor Solutions (Serial Dilutions) Inhibitor Solutions (Serial Dilutions) Inhibitor Solutions (Serial Dilutions)->Pre-incubation Assay Buffer Assay Buffer Assay Buffer->Pre-incubation Pre-incubation->Reaction Initiation Incubation Incubation Reaction Initiation->Incubation Reaction Termination Add Stop Solution (e.g., Na2CO3) Incubation->Reaction Termination Measure Absorbance Measure Absorbance (e.g., 405 nm for p-nitrophenol) Reaction Termination->Measure Absorbance Calculate % Inhibition Calculate % Inhibition Measure Absorbance->Calculate % Inhibition Determine IC50/Ki Determine IC50/Ki Calculate % Inhibition->Determine IC50/Ki

Figure 2: General workflow for a glycosidase inhibition assay.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of iminosugar activity.

Protocol 1: α-Glucosidase Inhibition Assay

This protocol is adapted for a 96-well plate format and utilizes the chromogenic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).[7][8]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Test iminosugar inhibitor

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (e.g., 1 M) for stopping the reaction

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare serial dilutions of the iminosugar inhibitor in phosphate buffer.

  • In a 96-well plate, add 20 µL of the α-glucosidase solution (e.g., 2 U/mL) to each well.

  • Add 20 µL of each inhibitor dilution to the respective wells. For the control (100% enzyme activity), add 20 µL of phosphate buffer. For the blank, add buffer instead of the enzyme.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution (e.g., 1 mM) to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

  • Stop the reaction by adding 50 µL of Na2CO3 solution to all wells.

  • Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Absorbance of sample - Absorbance of blank) / (Absorbance of control - Absorbance of blank)] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki value can be determined from the IC50 value using the Cheng-Prusoff equation if the mechanism of inhibition and the Michaelis-Menten constant (Km) of the substrate are known.[9]

Protocol 2: β-Galactosidase Inhibition Assay

This protocol utilizes the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG).[10][11]

Materials:

  • β-Galactosidase from a suitable source (e.g., Aspergillus oryzae or bovine liver)

  • o-Nitrophenyl-β-D-galactopyranoside (ONPG)

  • Test iminosugar inhibitor

  • Appropriate assay buffer (e.g., phosphate or citrate (B86180) buffer, pH adjusted to the enzyme's optimum)

  • Stop solution (e.g., 1 M sodium carbonate)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 420 nm

Procedure:

  • Follow a similar procedure as outlined in Protocol 1 for preparing inhibitor dilutions and setting up the assay plate.

  • Use a suitable concentration of β-galactosidase and ONPG in the appropriate assay buffer.

  • Pre-incubate the enzyme with the inhibitor before adding the ONPG substrate.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).

  • Stop the reaction with the stop solution.

  • Measure the absorbance of the produced o-nitrophenol at 420 nm.

  • Calculate the percentage of inhibition and determine the IC50 and/or Ki values as described in Protocol 1.

Conclusion

The specificity of iminosugar inhibitors is a critical factor in their application as research tools and therapeutic agents. While a direct quantitative comparison of this compound's specificity is hampered by the lack of available data, the information compiled for other iminosugars such as 1-deoxynojirimycin, N-butyl-deoxynojirimycin, and castanospermine provides a valuable framework for understanding the structure-activity relationships that govern their inhibitory profiles. The provided experimental protocols offer a standardized approach for researchers to determine the inhibitory constants of these and other iminosugars, enabling a more direct and accurate comparison of their specificity against a panel of glycosidases. Further research is warranted to elucidate the specific inhibitory profile of this compound and its potential therapeutic applications.

References

Cross-Validation of Nojirimycin 1-Sulfonic Acid's Mechanism of Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nojirimycin (B1679825) 1-sulfonic acid and its analogs as potent inhibitors of glycosidase enzymes. By presenting key performance data, detailed experimental protocols, and visual representations of inhibitory mechanisms, this document serves as a valuable resource for researchers engaged in drug discovery and development.

Abstract

Quantitative Comparison of Glycosidase Inhibitors

The inhibitory potential of Nojirimycin 1-sulfonic acid is compared with its parent compound, nojirimycin, and its widely studied derivative, 1-deoxynojirimycin (B1663644) (DNJ), as well as other common glycosidase inhibitors. The data presented below is sourced from various studies to provide a comprehensive overview. It is important to note the absence of specific IC50 or Ki values for this compound in the reviewed literature; the values for nojirimycin and its derivatives are provided to infer its potential activity.

InhibitorTarget EnzymeEnzyme SourceIC50KiInhibition TypeReference
NojirimycinMicrosomal GlucosidasesCalf Liver0.16 mM--[1]
1-Deoxynojirimycin (DNJ)Microsomal GlucosidasesCalf Liver2 µM--[1]
1-Deoxynojirimycin (DNJ)α-GlucosidaseYeast8.15 ± 0.12 µM-Competitive[2]
N-Butyl-DNJα-GlucosidaseBemisia tabaci--Competitive[3]
N-Nonyl-DNJα-GlucosidaseBemisia tabaci--Competitive[3]
Acarboseα-GlucosidaseYeast822.0 ± 1.5 µM-Competitive[4]
Castanospermineα-Glucosidase--3.69 µMNon-competitive[5]

Note: The inhibitory activity of these compounds can vary significantly based on the enzyme source and assay conditions.

Mechanism of Action: Iminosugar-Mediated Glycosidase Inhibition

Iminosugars, including nojirimycin and its derivatives, are structural mimics of the natural monosaccharide substrates of glycosidase enzymes. Their mechanism of inhibition is primarily attributed to their ability to mimic the transition state of the glycosidic bond cleavage reaction. The protonated nitrogen atom in the iminosugar ring at physiological pH mimics the positively charged oxocarbenium ion-like transition state, allowing for strong binding to the enzyme's active site. This competitive inhibition prevents the binding and subsequent hydrolysis of the natural carbohydrate substrate.

The introduction of a sulfonic acid group in this compound is expected to increase the molecule's polarity and introduce a negative charge. This could influence its interaction with the amino acid residues in the active site of the glycosidase, potentially altering its binding affinity and specificity compared to its non-sulfonated counterparts.

G cluster_enzyme Glycosidase Active Site cluster_substrate Natural Substrate Processing cluster_inhibitor Inhibition by Nojirimycin Derivative Enzyme Glycosidase (e.g., α-glucosidase) ActiveSite Catalytic Residues (e.g., Asp, Glu) TransitionState Oxocarbenium Ion Transition State ActiveSite->TransitionState Stabilizes Substrate Glycosidic Substrate (e.g., Sucrose) Substrate->Enzyme Binds to Active Site Substrate->TransitionState Binding Products Hydrolyzed Products (Glucose + Fructose) TransitionState->Products Hydrolysis Inhibitor This compound (Transition-State Analog) Inhibitor->Enzyme Binds to Active Site Inhibition Competitive Inhibition (Blocks Substrate Binding) Inhibitor->Inhibition Strong Binding Inhibition->Products Prevents Formation

Caption: Competitive inhibition of glycosidase by this compound.

Experimental Protocols

The following is a generalized protocol for an in vitro α-glucosidase inhibition assay, which is a common method for evaluating the efficacy of inhibitors like this compound.

Materials and Reagents
  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound and other test inhibitors

  • Acarbose (positive control)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) for stopping the reaction

  • 96-well microplate

  • Microplate reader

Assay Procedure
  • Preparation of Solutions:

    • Prepare a stock solution of α-glucosidase in phosphate buffer.

    • Prepare a stock solution of the substrate pNPG in phosphate buffer.

    • Prepare stock solutions of the test inhibitors (including this compound) and the positive control (acarbose) in an appropriate solvent (e.g., water or DMSO, ensuring final solvent concentration does not affect enzyme activity). Prepare serial dilutions to obtain a range of concentrations for IC50 determination.

  • Enzyme Inhibition Assay:

    • To each well of a 96-well microplate, add a specific volume of the test inhibitor solution at different concentrations.

    • Add a defined amount of α-glucosidase solution to each well and pre-incubate the mixture at a specified temperature (e.g., 37°C) for a set duration (e.g., 10-15 minutes).

    • Initiate the enzymatic reaction by adding the pNPG substrate solution to each well.

    • Incubate the reaction mixture at the same temperature for a specific time (e.g., 20-30 minutes).

    • Stop the reaction by adding the sodium carbonate solution. The addition of Na₂CO₃ also induces a color change in the product, p-nitrophenol, which can be measured spectrophotometrically.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is directly proportional to the amount of p-nitrophenol produced.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100 Where:

      • Abscontrol is the absorbance of the control reaction (without inhibitor).

      • Abssample is the absorbance of the reaction with the inhibitor.

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the different concentrations of the inhibitor.

G start Start prep_solutions Prepare Solutions (Enzyme, Substrate, Inhibitors) start->prep_solutions pre_incubation Pre-incubate Enzyme and Inhibitor prep_solutions->pre_incubation add_substrate Add pNPG Substrate to Initiate Reaction pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation stop_reaction Stop Reaction with Na2CO3 incubation->stop_reaction measure_absorbance Measure Absorbance at 405 nm stop_reaction->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50 end End determine_ic50->end

Caption: Experimental workflow for the α-glucosidase inhibition assay.

N-Linked Glycosylation Pathway and Inhibition

Nojirimycin and its derivatives interfere with the N-linked glycosylation pathway in the endoplasmic reticulum (ER). This pathway is crucial for the proper folding, trafficking, and function of many glycoproteins. Specifically, these iminosugars inhibit the ER-resident α-glucosidases I and II, which are responsible for trimming the terminal glucose residues from the N-linked oligosaccharide precursor (Glc₃Man₉GlcNAc₂).

Inhibition of these glucosidases leads to the accumulation of monoglucosylated or triglucosylated glycoproteins. This accumulation disrupts the calnexin/calreticulin cycle, a quality control mechanism that ensures only correctly folded proteins are transported out of the ER. The misfolded glycoproteins are eventually targeted for ER-associated degradation (ERAD). This disruption of glycoprotein (B1211001) processing is the basis for the antiviral and other therapeutic effects of these iminosugar inhibitors.

G cluster_er Endoplasmic Reticulum Protein Nascent Polypeptide Glycoprotein Glycoprotein (Glc3Man9GlcNAc2-Protein) Protein->Glycoprotein Oligosaccharyltransferase Oligo Glc3Man9GlcNAc2 (Oligosaccharide Precursor) Oligo->Glycoprotein GlucosidaseI α-Glucosidase I Glycoprotein->GlucosidaseI GlucosidaseII α-Glucosidase II GlucosidaseI->GlucosidaseII Trimming of 1st Glucose Calnexin Calnexin/Calreticulin Cycle GlucosidaseII->Calnexin Trimming of 2nd & 3rd Glucose FoldedProtein Correctly Folded Glycoprotein Calnexin->FoldedProtein Proper Folding ERAD ER-Associated Degradation (ERAD) Calnexin->ERAD Misfolded Golgi Golgi Apparatus FoldedProtein->Golgi Transport Inhibitor This compound Inhibitor->GlucosidaseI Inhibits Inhibitor->GlucosidaseII Inhibits

References

A Comparative Guide to the In Vivo Efficacy of N-Butyl-Deoxynojirimycin and the Elusive Nojirimycin 1-Sulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of N-butyl-deoxynojirimycin (NB-DNJ), a well-characterized iminosugar, and Nojirimycin (B1679825) 1-sulfonic acid. While extensive in vivo data for NB-DNJ allows for a thorough evaluation of its efficacy, a significant lack of published in vivo studies on Nojirimycin 1-sulfonic acid necessitates a different approach to comparison, focusing on its known biochemical properties.

N-butyl-deoxynojirimycin, also known as Miglustat, is an established inhibitor of both α-glucosidases and glucosylceramide synthase.[1] This dual activity has led to its investigation and approval for treating certain lysosomal storage disorders, such as Type 1 Gaucher disease, by reducing the accumulation of glycosphingolipids.[1] In contrast, this compound, also referred to as the nojirimycin bisulfite adduct, is primarily recognized as a glucosidase inhibitor. However, publicly available scientific literature lacks in vivo efficacy studies, precluding a direct comparison with NB-DNJ in a physiological context.

Quantitative Data Summary

Due to the absence of in vivo data for this compound, a direct quantitative comparison of efficacy is not feasible. The following table summarizes the available information, highlighting the disparity in the depth of research.

FeatureN-Butyl-Deoxynojirimycin (NB-DNJ)This compound
Primary Therapeutic Target(s) Glucosylceramide synthase, α-glucosidases I & II[1][2]Glucosidases
Approved Indications Type 1 Gaucher disease[1]None
In Vivo Efficacy Models Mouse models of Tay-Sachs, Sandhoff, Fabry, and Gaucher diseases[1]Data not available
Reported In Vivo Effects - Reduces glycosphingolipid accumulation[1] - Delays disease progression in animal models[1] - Can induce weight loss and gastrointestinal side effects[3]Data not available
Mechanism of Action Inhibition of ceramide glucosyltransferase, the initial step in glycosphingolipid biosynthesis; Inhibition of N-linked oligosaccharide processing enzymes.[2]Inhibition of glycosidases.

Signaling Pathway and Mechanism of Action

The primary mechanism of action for N-butyl-deoxynojirimycin in the context of lysosomal storage diseases is the inhibition of glucosylceramide synthase. This enzyme catalyzes the first committed step in the biosynthesis of most glycosphingolipids. By reducing the rate of synthesis of these lipids, NB-DNJ helps to alleviate the substrate burden in cells that have a deficient lysosomal enzyme responsible for their degradation.

GSL_Pathway Cer Ceramide GCS Glucosylceramide Synthase Cer->GCS UDP-Glucose GlcCer Glucosylceramide ComplexGSL Complex Glycosphingolipids GlcCer->ComplexGSL Lysosome Lysosomal Degradation (Deficient in LSDs) ComplexGSL->Lysosome GCS->GlcCer NBDNJ N-Butyl-Deoxynojirimycin NBDNJ->GCS Inhibition Glycoprotein_Processing UnfoldedGP Unfolded Glycoprotein (Glc3Man9GlcNAc2) GlcI α-Glucosidase I UnfoldedGP->GlcI Removal of terminal glucose GlcII α-Glucosidase II GlcI->GlcII Calnexin Calnexin/ Calreticulin Cycle GlcII->Calnexin FoldedGP Correctly Folded Glycoprotein Calnexin->FoldedGP NBDNJ N-Butyl-Deoxynojirimycin NBDNJ->GlcI Inhibition NBDNJ->GlcII Inhibition Alpha_Glucosidase_Inhibition_Workflow Start Start: Overnight Fasted Mice Grouping Randomize into Experimental Groups Start->Grouping Dosing Oral Gavage: - Vehicle - Test Compound - Positive Control Grouping->Dosing CarbLoad Oral Gavage with Carbohydrate (Starch or Sucrose) Dosing->CarbLoad 30 min BloodSampling Serial Blood Sampling (0, 15, 30, 60, 90, 120 min) CarbLoad->BloodSampling GlucoseMeasurement Measure Blood Glucose Levels BloodSampling->GlucoseMeasurement DataAnalysis Calculate AUC and Perform Statistical Analysis GlucoseMeasurement->DataAnalysis End End: Evaluate Efficacy DataAnalysis->End GCS_Inhibition_Workflow Start Start: Disease Model and Wild-Type Mice Treatment Chronic Administration: - Vehicle - Test Compound Start->Treatment TissueCollection Euthanasia and Tissue Collection (Liver, Spleen, Brain) Treatment->TissueCollection Duration of Study LipidExtraction Total Lipid Extraction TissueCollection->LipidExtraction GSL_Analysis Glycosphingolipid Separation and Quantification (HPTLC or LC-MS) LipidExtraction->GSL_Analysis DataComparison Compare GSL Levels between Groups GSL_Analysis->DataComparison End End: Determine Reduction in GSL Storage DataComparison->End

References

Assessing the relative potency of Nojirimycin 1-sulfonic acid and its parent compound, Nojirimycin

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of Nojirimycin and its derivative, Nojirimycin 1-sulfonic acid, reveals significant differences in their ability to inhibit β-glucosidase. Experimental data demonstrates that the parent compound, Nojirimycin, is a markedly more potent inhibitor than its sulfonic acid counterpart.

This guide provides a comprehensive analysis for researchers, scientists, and drug development professionals, summarizing quantitative data, detailing experimental protocols, and visualizing key concepts to facilitate a clear understanding of the structure-activity relationship between these two compounds.

Quantitative Comparison of Inhibitory Potency

The inhibitory activities of Nojirimycin and this compound were evaluated against β-glucosidase sourced from apricot emulsin. The concentration of each compound required to achieve 50% inhibition of the enzyme's activity (IC50) was determined, providing a quantitative measure of their relative potency.

CompoundTarget EnzymeSubstrateIC50 (Molar Concentration)Relative Potency
Nojirimycin β-Glucosidase (Apricot Emulsin)p-Nitrophenyl β-D-glucoside1.0 x 10⁻⁵ M~170-fold more potent
This compound β-Glucosidase (Apricot Emulsin)p-Nitrophenyl β-D-glucoside1.7 x 10⁻³ M-

Data sourced from Niwa, T., et al. (1970).[1]

The data clearly indicates that Nojirimycin is a significantly more potent inhibitor of β-glucosidase than this compound, with an IC50 value approximately 170 times lower.

Experimental Protocols

The determination of the inhibitory potency of Nojirimycin and this compound was conducted using a colorimetric assay. The following protocol outlines the methodology employed in the key cited experiment[1]:

Objective: To measure the concentration of Nojirimycin and this compound required to inhibit 50% of β-glucosidase activity (IC50).

Materials:

  • Enzyme: β-Glucosidase from apricot emulsin

  • Substrate: p-Nitrophenyl β-D-glucoside (0.014 M)

  • Inhibitors: Nojirimycin, this compound

  • Buffer: 0.2 M Acetate (B1210297) buffer (pH 4.5)

  • Stop Solution: 0.1 M Sodium carbonate

  • Spectrophotometer

Procedure:

  • A reaction mixture was prepared containing 0.4 ml of 0.2 M acetate buffer (pH 4.5) with the respective inhibitor at various concentrations.

  • To this, 0.2 ml of the β-glucosidase enzyme solution was added.

  • The enzymatic reaction was initiated by adding 0.2 ml of the 0.014 M p-nitrophenyl β-D-glucoside substrate.

  • The reaction mixture was incubated for 15 minutes at 30°C.

  • Following incubation, the reaction was terminated by the addition of 0.1 M sodium carbonate.

  • The amount of p-nitrophenol released, which is proportional to the enzyme activity, was measured colorimetrically by reading the absorbance at 400 mµ.

  • The concentration of each inhibitor that resulted in a 50% reduction in the observed enzyme activity was determined as the IC50 value.

Visualizing the Interaction and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the inhibitory mechanism and the experimental workflow.

InhibitionMechanism cluster_enzyme β-Glucosidase cluster_substrate Substrate cluster_inhibitors Inhibitors Enzyme Enzyme (Active Site) Product Product (p-Nitrophenol) Enzyme->Product Hydrolysis Substrate p-Nitrophenyl β-D-glucoside Substrate->Enzyme Nojirimycin Nojirimycin Nojirimycin->Enzyme Strong Inhibition Nojirimycin_SA Nojirimycin 1-sulfonic acid Nojirimycin_SA->Enzyme Weak Inhibition

Inhibitory action on β-glucosidase.

AssayWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare Reagents: - Enzyme (β-Glucosidase) - Substrate (pNPG) - Inhibitors (Nojirimycin / Nojirimycin 1-SA) - Buffer B Combine Buffer, Inhibitor, and Enzyme Solution A->B C Add Substrate to Initiate Reaction B->C D Incubate at 30°C for 15 minutes C->D E Stop Reaction with Sodium Carbonate D->E F Measure Absorbance at 400 mµ E->F G Calculate % Inhibition and Determine IC50 F->G

Glucosidase inhibition assay workflow.

Discussion

The significant disparity in inhibitory potency between Nojirimycin and its 1-sulfonic acid derivative highlights the critical role of the chemical structure at the anomeric carbon in the interaction with the active site of β-glucosidase. The addition of the bulky and negatively charged sulfonic acid group in this compound likely hinders its ability to bind effectively to the enzyme's active site, which is optimized for the structure of the natural substrate, glucose.

For researchers in drug development, this comparison underscores the importance of subtle molecular modifications in the design of potent enzyme inhibitors. While both compounds share the same core iminosugar structure, the derivatization at the 1-position dramatically alters the biological activity. This provides a valuable case study for structure-activity relationship (SAR) analyses in the development of new therapeutic agents targeting glucosidases.

References

Validating Nojirimycin 1-Sulfonic Acid as a Positive Control in Glucosidase Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate positive control is a critical step in ensuring the accuracy and validity of glucosidase inhibition assays. This guide provides a comprehensive comparison of Nojirimycin 1-Sulfonic Acid with other commonly used positive controls, supported by experimental data and detailed protocols to aid in your research endeavors.

This compound, a derivative of the potent glucosidase inhibitor nojirimycin, serves as a valuable tool in the study of carbohydrate-modifying enzymes.[1] Its stability and inhibitory activity make it a candidate for a reliable positive control in screening for novel glucosidase inhibitors. This guide will objectively compare its performance with established alternatives such as acarbose, 1-deoxynojirimycin (B1663644) (DNJ), and castanospermine (B190763).

Comparative Analysis of Glucosidase Inhibitors

The inhibitory potency of a compound is typically expressed as its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of an enzyme by 50%. The following table summarizes the reported IC50 values for this compound and other common glucosidase inhibitors. It is important to note that these values can vary depending on the enzyme source, substrate concentration, and specific assay conditions.

InhibitorEnzyme SourceIC50 (µM)Reference
This compound Not SpecifiedPotent Inhibitor[1]
AcarboseSaccharomyces cerevisiae822.0 ± 1.5[2]
1-Deoxynojirimycin (DNJ)Saccharomyces cerevisiae8.15 ± 0.12[3]
Castanospermineα-glucosidase I0.12[4]

Note: The IC50 value for this compound is not explicitly quantified in the available search results, but it is described as a potent inhibitor. For rigorous validation, it is recommended to determine the IC50 value under your specific experimental conditions.

Experimental Protocols

A standardized and well-documented experimental protocol is essential for reproducible results. Below is a detailed methodology for a typical in vitro α-glucosidase inhibition assay.

Materials and Reagents:
  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • This compound (or other positive controls)

  • Test compounds

  • Potassium phosphate (B84403) buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (0.1 M) for stopping the reaction

  • 96-well microplate

  • Microplate reader

Assay Procedure:
  • Reagent Preparation:

    • Prepare a stock solution of α-glucosidase in potassium phosphate buffer.

    • Prepare a stock solution of the substrate, pNPG, in potassium phosphate buffer.

    • Prepare a series of dilutions of the positive control (e.g., this compound) and test compounds in the same buffer.

  • Enzyme Inhibition Reaction:

    • In a 96-well microplate, add 50 µL of the α-glucosidase solution to each well.

    • Add 50 µL of varying concentrations of the positive control or test compounds to the respective wells. For the control well (100% enzyme activity), add 50 µL of the buffer instead of an inhibitor.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiation and Termination of Reaction:

    • Initiate the enzymatic reaction by adding 50 µL of the pNPG solution to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

    • Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution to all wells.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 405 nm using a microplate reader. The yellow color of the p-nitrophenol produced is proportional to the enzyme activity.

  • Calculation of Inhibition:

    • The percentage of inhibition can be calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Visualizing Experimental Workflows and Relationships

To further clarify the experimental process and the relationships between different components, the following diagrams are provided.

Glucosidase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Reagents (Enzyme, Substrate, Inhibitors) Plate Prepare 96-well Plate Add_Enzyme Add α-Glucosidase Add_Inhibitor Add Inhibitor/Control Add_Enzyme->Add_Inhibitor Pre_Incubate Pre-incubate (37°C) Add_Inhibitor->Pre_Incubate Add_Substrate Add pNPG Substrate Pre_Incubate->Add_Substrate Incubate Incubate (37°C) Add_Substrate->Incubate Stop_Reaction Stop Reaction (Na₂CO₃) Incubate->Stop_Reaction Read_Absorbance Read Absorbance (405 nm) Stop_Reaction->Read_Absorbance Calculate_Inhibition Calculate % Inhibition Read_Absorbance->Calculate_Inhibition

Caption: Workflow for a typical α-glucosidase inhibition assay.

Inhibitor_Comparison_Logic cluster_controls Positive Controls cluster_assay Glucosidase Assay cluster_output Performance Metrics NJ_Sulfonic Nojirimycin 1-Sulfonic Acid Assay α-Glucosidase Inhibition Assay NJ_Sulfonic->Assay Acarbose Acarbose Acarbose->Assay DNJ 1-Deoxynojirimycin DNJ->Assay Castanospermine Castanospermine Castanospermine->Assay IC50 IC50 Value Assay->IC50 Specificity Specificity Assay->Specificity Stability Stability Assay->Stability

Caption: Logical relationship for comparing glucosidase inhibitors.

Conclusion

This compound presents itself as a potent inhibitor of glucosidases and a viable candidate for a positive control in screening assays. While direct comparative IC50 data under standardized conditions is beneficial, its established inhibitory nature provides a solid foundation for its use. Researchers should consider its stability and perform internal validation to establish a reliable IC50 value within their specific assay system. The use of well-established positive controls like acarbose, 1-deoxynojirimycin, and castanospermine alongside this compound can further strengthen the validation of any glucosidase inhibition screening platform.

References

Structural comparison of Nojirimycin 1-sulfonic acid and other inhibitors in complex with glucosidase

Author: BenchChem Technical Support Team. Date: December 2025

A Structural Showdown: Nojirimycin 1-Sulfonic Acid and Other Glucosidase Inhibitors

A detailed comparison of the structural interactions and inhibitory potencies of this compound and related iminosugar inhibitors reveals key insights for future drug design. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of their binding modes, supported by quantitative data and detailed experimental protocols.

Glucosidase enzymes are critical players in carbohydrate metabolism, and their inhibition is a key therapeutic strategy for managing type 2 diabetes.[1][2][3] Iminosugars, which are sugar analogs where the ring oxygen is replaced by a nitrogen atom, represent a prominent class of glucosidase inhibitors.[1] This guide focuses on a structural and functional comparison between this compound and other notable iminosugar-based inhibitors, such as 1-deoxynojirimycin (B1663644) (DNJ), N-butyl-deoxynojirimycin (NB-DNJ), and the clinically used drug, Miglitol.

Comparative Analysis of Inhibitor Binding Modes

The inhibitory power of iminosugars stems from their ability to mimic the transition state of the natural substrate within the enzyme's active site. Molecular docking and crystallographic studies have shown that these inhibitors form a network of interactions with key amino acid residues.[1][4][5]

Nojirimycin and its Derivatives: The parent compound, nojirimycin, and its more stable derivative, 1-deoxynojirimycin (DNJ), establish crucial hydrogen bonds with the catalytic residues of glucosidase, often glutamic and aspartic acid residues.[6][7] The nitrogen atom in the ring is fundamental to their inhibitory action.[8]

  • 1-Deoxynojirimycin (DNJ): Structural studies of DNJ in complex with glucoamylase reveal interactions with residues such as Arg45, Asp55, and Arg305. A key water molecule, hydrogen-bonded to Glu400, is also involved in the interaction.[6]

  • N-alkylated DNJ Derivatives (NB-DNJ & NN-DNJ): The addition of alkyl chains to the nitrogen atom, as seen in N-butyl-DNJ (NB-DNJ) and N-nonyl-DNJ (NN-DNJ), introduces hydrophobic interactions.[7] These alkyl chains orient towards the entrance of the active site, creating additional binding affinity.[7] The increased hydrophobicity can also affect the inhibitor's ability to access the enzyme in a cellular environment.[9]

  • This compound: While specific crystal structure data for this compound is less prevalent in the immediate search results, its structure suggests a unique interaction profile. The negatively charged sulfonate group at the anomeric carbon is expected to form strong electrostatic or hydrogen-bonding interactions with positively charged or polar residues within the active site, potentially enhancing its binding affinity compared to non-sulfonated analogs.

Other Clinically Relevant Inhibitors:

  • Miglitol: This inhibitor also interacts with key residues through hydrogen bonds. Comparative docking studies have shown its interaction with residues like Glu424 and Asn426 in β-glucosidases.[10]

  • Acarbose (B1664774): As a pseudo-tetrasaccharide, acarbose has a more extended structure, allowing it to interact with a larger area of the enzyme's active site.[1][4]

The primary interactions driving the high affinity of these inhibitors are hydrogen bonds and electrostatic interactions.[1][4] For N-alkylated derivatives, hydrophobic interactions also play a significant role.[1][4][7]

Quantitative Comparison of Inhibitory Potency

The efficacy of these inhibitors is quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). Lower values indicate higher potency. The following table summarizes reported values for various inhibitors, though it is important to note that experimental conditions can cause variations.[11]

InhibitorTarget EnzymeIC50 (µM)Ki (µM)Inhibition TypeSource Organism
Acarboseα-Glucosidase822.0 ± 1.5--Saccharomyces cerevisiae
1-Deoxynojirimycin (DNJ)α-Glucosidase8.15 ± 0.12-CompetitiveSaccharomyces cerevisiae
Compound 43 (N-alkyl-DNJ)α-Glucosidase30.0 ± 0.610CompetitiveSaccharomyces cerevisiae
Compound 6 (DNJ-chrysin)α-Glucosidase0.51 ± 0.02-MixedSaccharomyces cerevisiae
EGCGα-Glucosidase1 - 81--Saccharomyces cerevisiae

Data sourced from multiple studies for comparative purposes.[1][4][12][13]

As shown, modifications to the core DNJ structure can lead to dramatic increases in potency. For example, certain N-alkyl derivatives and DNJ-chrysin conjugates exhibit significantly lower IC50 values than the parent compound and the standard drug, acarbose.[1][12]

Visualizing Molecular Interactions and Experimental Design

To better understand the relationships within the enzyme active site and the workflow for inhibitor characterization, the following diagrams are provided.

G Conceptual Diagram of Inhibitor Binding in Glucosidase Active Site cluster_enzyme Glucosidase Active Site cluster_inhibitor Iminosugar Inhibitor Catalytic_Acid Catalytic Acid (e.g., Glu179) Catalytic_Base Catalytic Base (e.g., Glu400) Supporting_Residues Supporting Residues (e.g., Arg45, Asp55) Inhibitor_Core Imino Sugar Ring (e.g., DNJ) Inhibitor_Core->Catalytic_Acid H-Bond Inhibitor_Core->Catalytic_Base H-Bond Inhibitor_Core->Supporting_Residues Electrostatic Inhibitor_Substituent Substituent Group (-H, -Alkyl, -SO3H) Inhibitor_Substituent->Supporting_Residues Hydrophobic/ Electrostatic

Caption: Inhibitor interactions within the glucosidase active site.

G Experimental Workflow for Inhibitor Characterization cluster_invitro In Vitro Analysis cluster_structural Structural Analysis Enzyme_Prep 1. Enzyme & Substrate Preparation Screening 2. Primary Screening (Single Concentration) Enzyme_Prep->Screening IC50 3. IC50 Determination (Dose-Response Curve) Screening->IC50 Kinetics 4. Kinetic Studies (Lineweaver-Burk Plot) IC50->Kinetics Structure_Solution 8. Structure Solution & Refinement Kinetics->Structure_Solution Informs Binding Mode Crystallization 5. Protein Crystallization Complex_Formation 6. Co-crystallization or Soaking with Inhibitor Crystallization->Complex_Formation Data_Collection 7. X-ray Diffraction Data Collection Complex_Formation->Data_Collection Data_Collection->Structure_Solution

Caption: Workflow for kinetic and structural analysis of inhibitors.

Experimental Protocols

The characterization of enzyme inhibitors relies on robust and reproducible experimental methods. Below are detailed protocols for key assays cited in the comparison.

Protocol 1: In Vitro α-Glucosidase Inhibition Assay

This assay is used to determine the IC50 value of a test compound by measuring the enzymatic conversion of a chromogenic substrate.[2][11]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 6.9)

  • Test inhibitor and positive control (e.g., Acarbose) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate spectrophotometer

Methodology:

  • Reagent Preparation: Prepare a stock solution of α-glucosidase (e.g., 1.0 U/mL) and pNPG (e.g., 5 mM) in phosphate buffer. Prepare serial dilutions of the test inhibitor and positive control.

  • Assay Setup: In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the inhibitor solution (or solvent for control), and 25 µL of the α-glucosidase solution to each well.

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[2][14]

  • Reaction Initiation: Add 25 µL of the pNPG substrate solution to all wells to start the reaction.

  • Measurement: Immediately begin monitoring the change in absorbance at 405 nm every 30-60 seconds for 5-15 minutes at 37°C.[15] The product, p-nitrophenol, is yellow.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[14]

Protocol 2: Enzyme Kinetic Analysis (Determination of Ki and Inhibition Type)

This protocol determines the mechanism of inhibition (e.g., competitive, non-competitive, mixed) by measuring enzyme kinetics at various substrate and inhibitor concentrations.[16][17]

Methodology:

  • Assay Setup: Prepare a matrix of reactions in a 96-well plate. This matrix should include a range of substrate (pNPG) concentrations (e.g., 0.5x to 5x the Michaelis constant, Km) and several fixed concentrations of the inhibitor (e.g., 0x, 0.5x IC50, 1x IC50, 2x IC50).[14]

  • Procedure: Follow the same incubation and measurement procedure as the IC50 assay.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each combination of substrate and inhibitor concentration.

    • Generate a Lineweaver-Burk plot by plotting 1/V₀ (y-axis) versus 1/[Substrate] (x-axis) for each inhibitor concentration.[17]

    • Analyze the plot to determine the inhibition type:

      • Competitive: Lines intersect on the y-axis.

      • Non-competitive: Lines intersect on the x-axis.

      • Mixed: Lines intersect in the second quadrant.

      • Uncompetitive: Lines are parallel.

    • The inhibition constant (Ki) can be calculated from secondary plots, such as plotting the slopes of the Lineweaver-Burk lines against the inhibitor concentration.[17]

Protocol 3: X-ray Crystallography for Enzyme-Inhibitor Complex Structure

This protocol outlines the general steps to determine the three-dimensional structure of an enzyme in complex with an inhibitor, providing direct insight into the binding mode.

Methodology:

  • Protein Expression and Purification: Express the target glucosidase in a suitable system (e.g., E. coli, yeast, insect cells) and purify it to homogeneity using chromatographic techniques.

  • Crystallization: Screen for crystallization conditions using vapor diffusion methods (sitting or hanging drop) by mixing the purified protein with a variety of precipitants, buffers, and salts.

  • Complex Formation:

    • Co-crystallization: Add the inhibitor to the protein solution before setting up crystallization trials.

    • Soaking: Soak pre-formed crystals of the enzyme in a solution containing the inhibitor.

  • X-ray Diffraction Data Collection:

    • Cryo-protect the crystals and flash-cool them in liquid nitrogen.

    • Expose the crystal to a high-intensity X-ray beam (typically at a synchrotron source) and collect diffraction data.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain electron density maps.

    • If a structure of a similar protein is available, use molecular replacement to solve the phase problem.

    • Build an atomic model of the enzyme-inhibitor complex into the electron density map and refine it to achieve the best fit with the experimental data. The final model will reveal the precise orientation of the inhibitor and its interactions with the enzyme's active site residues.[6][7]

References

A comparative analysis of the effects of Nojirimycin 1-sulfonic acid and swainsonine on glycoprotein trimming

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent inhibitors of glycoprotein (B1211001) trimming: Nojirimycin (B1679825) 1-sulfonic acid and swainsonine (B1682842). By examining their distinct mechanisms of action, inhibitory concentrations, and resultant N-glycan structures, this document serves as a valuable resource for researchers investigating glycoprotein processing and developing novel therapeutics.

Introduction

The post-translational modification of proteins through glycosylation is a fundamental biological process influencing protein folding, stability, trafficking, and function. The trimming of N-linked glycans in the endoplasmic reticulum (ER) and Golgi apparatus is a critical step in the maturation of glycoproteins. Chemical inhibitors that target specific enzymes in this pathway are invaluable tools for studying the roles of specific glycan structures and hold therapeutic potential for various diseases, including cancer and viral infections. This guide focuses on a comparative analysis of Nojirimycin 1-sulfonic acid, a glucosidase inhibitor, and swainsonine, a mannosidase inhibitor, providing experimental data and protocols to aid in their application.

Mechanism of Action: Distinct Checkpoints in Glycoprotein Maturation

Nojirimycin and its derivatives, including this compound, are iminosugars that act as potent inhibitors of α-glucosidases I and II in the endoplasmic reticulum.[1][2][3] These enzymes are responsible for the initial trimming of glucose residues from the nascent N-glycan precursor (Glc₃Man₉GlcNAc₂) attached to newly synthesized glycoproteins.[1][4] Inhibition of these glucosidases leads to the accumulation of glucosylated high-mannose-type oligosaccharides on glycoproteins.[5]

In contrast, swainsonine, an indolizidine alkaloid, targets a later stage in the glycoprotein processing pathway. It is a powerful inhibitor of Golgi α-mannosidase II, an enzyme that trims mannose residues from the hybrid N-glycan intermediate (GlcNAcMan₅GlcNAc₂).[6] By blocking this step, swainsonine prevents the formation of complex-type N-glycans and leads to the accumulation of hybrid-type oligosaccharides.[6]

Quantitative Comparison of Inhibitory Activity

The efficacy of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibitory constant (Kᵢ). While specific data for this compound is limited, data for its parent compound and its well-studied derivatives provide a strong indication of its inhibitory potential.

InhibitorTarget EnzymeIC₅₀KᵢReference(s)
Nojirimycin Microsomal α-Glucosidases0.16 mM (for Glc₃ hydrolysis)-[3]
1-Deoxynojirimycin (B1663644) (DNJ) α-Glucosidase2 µM (for Glc₃ hydrolysis)-[3]
N-alkyl-1-deoxynojirimycin derivative (compound 43) α-Glucosidase30.0 ± 0.6 µM10 µM[7][8]
Swainsonine Golgi α-Mannosidase II1-5 x 10⁻⁷ M (0.1-0.5 µM)-[6]

Note: The inhibitory activity of Nojirimycin derivatives can be significantly influenced by the nature of the substituent on the iminosugar ring. The provided data for 1-deoxynojirimycin and its N-alkylated derivative offer a comparative baseline for the expected potency of this compound.

Impact on N-Glycan Structure: A Tale of Two Glycoforms

The differential inhibition of glycosidases by this compound and swainsonine results in distinct N-glycan profiles on cellular glycoproteins.

  • This compound (and related glucosidase inhibitors): Treatment with these inhibitors leads to the accumulation of high-mannose-type N-glycans , which may retain their terminal glucose residues (e.g., Glc₁₋₃Man₉GlcNAc₂).[1][4]

  • Swainsonine: Inhibition of Golgi α-mannosidase II by swainsonine results in the accumulation of hybrid-type N-glycans . These structures contain mannose residues on the α1,6-arm and a complex-type antenna on the α1,3-arm of the core pentasaccharide.

A direct comparison of the effects of a glucosidase inhibitor (deoxynojirimycin) and a mannosidase inhibitor (swainsonine) shows that their impact on N-linked glycosylation is discernible at different stages of glycan maturation. The effects of deoxynojirimycin are observed early in the biosynthetic process, while the effects of swainsonine are apparent at the final stages.[2][9]

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To better understand the points of intervention and the experimental approaches to study these inhibitors, the following diagrams are provided.

GlycoproteinTrimmingPathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Glc3Man9 Glc₃Man₉GlcNAc₂-P-P-Dol Glc1Man9 Glc₁Man₉GlcNAc₂ Glc3Man9->Glc1Man9 Glucosidase I Man9 Man₉GlcNAc₂ Glc1Man9->Man9 Glucosidase II Man5 Man₅GlcNAc₂ Man9->Man5 ER & Golgi Mannosidases Glucosidase_I_II Glucosidase I & II Mannosidase_I ER α-Mannosidase I Hybrid Hybrid-type Glycans Man5->Hybrid GlcNAc Transferase I Complex Complex-type Glycans Hybrid->Complex Further Processing Mannosidase_II Golgi α-Mannosidase II Nojirimycin This compound Nojirimycin->Glucosidase_I_II Swainsonine Swainsonine Swainsonine->Mannosidase_II

Caption: N-Glycan processing pathway and points of inhibition.

ExperimentalWorkflow cluster_CellCulture Cell Culture & Treatment cluster_GlycanAnalysis N-Glycan Analysis Cell_Culture Cell Culture Inhibitor_Treatment Treat with Inhibitor (this compound or Swainsonine) Cell_Culture->Inhibitor_Treatment Cell_Lysis Cell Lysis & Protein Extraction Inhibitor_Treatment->Cell_Lysis Glycan_Release Enzymatic Release of N-Glycans (PNGase F) Cell_Lysis->Glycan_Release Glycan_Labeling Fluorescent Labeling of Glycans Glycan_Release->Glycan_Labeling LC_MS_Analysis LC-MS/MS Analysis Glycan_Labeling->LC_MS_Analysis Data_Analysis Data Analysis & Structure Elucidation LC_MS_Analysis->Data_Analysis

Caption: Experimental workflow for N-glycan analysis.

Experimental Protocols

In Vitro Glycosidase Inhibition Assay

Objective: To determine the IC₅₀ value of an inhibitor against a specific glycosidase.

Materials:

  • α-Glucosidase (from Saccharomyces cerevisiae for Nojirimycin) or α-Mannosidase (from Jack Bean for swainsonine)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) or p-Nitrophenyl-α-D-mannopyranoside (pNPM) as substrate

  • Inhibitor stock solution (this compound or swainsonine)

  • Phosphate (B84403) buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor in phosphate buffer.

  • In a 96-well plate, add 50 µL of the glycosidase solution to each well.

  • Add 50 µL of the inhibitor dilution (or buffer for control) to the respective wells.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of the pNPG or pNPM substrate solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of Na₂CO₃ solution to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.

Analysis of Cellular N-Glycan Profiles

Objective: To determine the effect of inhibitors on the N-glycan structures of cellular glycoproteins.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • This compound and swainsonine

  • Lysis buffer

  • PNGase F

  • Fluorescent labeling reagent (e.g., 2-aminobenzamide)

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column

  • Mass spectrometer

Procedure:

  • Culture cells to the desired confluency.

  • Treat the cells with the desired concentration of this compound, swainsonine, or a vehicle control for a specified period (e.g., 48-72 hours).

  • Harvest the cells and prepare a cell lysate.

  • Denature the proteins in the lysate.

  • Release the N-glycans from the glycoproteins by incubating with PNGase F.

  • Label the released N-glycans with a fluorescent tag.

  • Purify the labeled N-glycans.

  • Analyze the N-glycan profile using HILIC-FLR-MS (Hydrophilic Interaction Liquid Chromatography with Fluorescence Detection coupled to Mass Spectrometry).

  • Identify and quantify the different glycan structures based on their retention times and mass-to-charge ratios.

Conclusion

This compound and swainsonine are powerful tools for dissecting the complex pathway of glycoprotein trimming. Their distinct inhibitory actions on glucosidases and mannosidases, respectively, provide researchers with the ability to selectively manipulate N-glycan structures. This comparative guide, by presenting their mechanisms, quantitative inhibitory data, and detailed experimental protocols, aims to facilitate further research into the critical roles of glycoprotein glycosylation in health and disease. The provided visualizations offer a clear framework for understanding their points of intervention and the necessary experimental workflows for their study. While more specific quantitative data for this compound would be beneficial, the information on its closely related derivatives provides a solid foundation for its application in glycosylation research.

References

Side-by-side comparison of the cytotoxic profiles of different Nojirimycin derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective side-by-side comparison of the cytotoxic profiles of various Nojirimycin derivatives. The information presented is supported by experimental data from peer-reviewed literature to facilitate informed decisions in research and drug development.

Introduction to Nojirimycin and its Derivatives

Nojirimycin and its derivatives are iminosugars, a class of compounds that are structural analogues of monosaccharides where the ring oxygen is replaced by a nitrogen atom.[1] These compounds are potent inhibitors of glycosidases, enzymes that play crucial roles in various biological processes.[1] Consequently, Nojirimycin derivatives have garnered significant interest for their therapeutic potential in a range of diseases, including diabetes, viral infections, and cancer. A critical aspect of their development as therapeutic agents is the evaluation of their cytotoxic profiles to ensure a favorable therapeutic window. This guide focuses on comparing the cytotoxicity of different Nojirimycin derivatives, with a particular emphasis on the influence of structural modifications, such as N-alkylation, on their activity.

Quantitative Comparison of Cytotoxicity

The cytotoxicity of Nojirimycin derivatives is significantly influenced by their structural characteristics, most notably the length of the N-alkyl chain.[2] Generally, an increase in the hydrophobicity of the N-alkyl substituent leads to a corresponding increase in cytotoxic activity.[3] This trend is summarized in the table below, which collates data from various studies on different cell lines.

Derivative ClassGeneral StructureAlkyl Chain LengthRepresentative Cell Line(s)Observed Cytotoxicity TrendReference
N-Alkyl-deoxynojirimycin (DNJ) 1-deoxynojirimycin with an alkyl chain at the nitrogen atom.C4 to C18MDBK, HL60, various cancer cell linesCytotoxicity increases with chain length. Derivatives with chains longer than C8 show a marked increase in toxicity.[2][3][4]
N-Butyl-deoxynojirimycin (NB-DNJ) 1-deoxynojirimycin with a butyl group at the nitrogen atom.C4HL60, MDBKGenerally low cytotoxicity.[3][4]
N-Nonyl-deoxynojirimycin (NN-DNJ) 1-deoxynojirimycin with a nonyl group at the nitrogen atom.C9MDBKSignificant cytotoxicity with a reported IC50 of 2.5 µM.[4]

Experimental Protocols

The following is a representative experimental protocol for determining the cytotoxicity of Nojirimycin derivatives using a standard MTT assay.

MTT Assay for Cytotoxicity Assessment

Objective: To determine the concentration at which a Nojirimycin derivative inhibits 50% of cell viability (IC50) in a given cell line (e.g., HepG2 human liver cancer cells).

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Nojirimycin derivatives of interest, dissolved in a suitable solvent (e.g., DMSO or sterile water)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the Nojirimycin derivatives in culture medium. Remove the existing medium from the wells and replace it with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[6][7]

  • Formazan (B1609692) Crystal Formation: Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[6][7]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.[6]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of Nojirimycin derivatives.

G A Cell Culture Preparation (e.g., HepG2 cells) B Seeding in 96-well Plates A->B C Treatment with Nojirimycin Derivatives (Serial Dilutions) B->C D Incubation (e.g., 48-72 hours) C->D E MTT Assay D->E F Absorbance Measurement E->F G Data Analysis (IC50 Determination) F->G

Caption: General workflow for in vitro cytotoxicity testing.

Proposed Signaling Pathway for Nojirimycin Derivative-Induced Apoptosis

Several studies suggest that the cytotoxic effects of certain Nojirimycin derivatives are mediated through the induction of apoptosis, primarily via the intrinsic or mitochondrial pathway.[8][9][10] This pathway involves the regulation of the Bcl-2 family of proteins, leading to the activation of caspases and subsequent programmed cell death.

G cluster_0 A N-Alkyl-Nojirimycin Derivative C Bax (Pro-apoptotic) A->C Upregulates D Bcl-2 (Anti-apoptotic) A->D Downregulates B Mitochondrion E Cytochrome c Release B->E C->B Promotes Mitochondrial Permeabilization D->B Inhibits Mitochondrial Permeabilization F Apoptosome Formation E->F G Caspase-9 Activation F->G H Caspase-3 Activation G->H I Apoptosis H->I

Caption: Proposed intrinsic apoptosis pathway.

Conclusion

The cytotoxic profiles of Nojirimycin derivatives are intrinsically linked to their chemical structures, with N-alkylation playing a pivotal role. A clear structure-activity relationship exists where longer alkyl chains are associated with increased cytotoxicity. This characteristic is crucial for the design of novel derivatives with an optimized balance between therapeutic efficacy and safety. The primary mechanism of cytotoxicity for many of these compounds appears to be the induction of apoptosis through the mitochondrial pathway. Further research is warranted to fully elucidate the specific molecular targets and signaling cascades involved in the cytotoxic effects of different Nojirimycin derivatives to guide the development of safer and more effective therapeutic agents.

References

Nojirimycin 1-Sulfonic Acid vs. Acarbose: An In Vitro Comparison for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of two key α-glucosidase inhibitors, highlighting the potential advantages of Nojirimycin (B1679825) 1-sulfonic acid for in vitro research based on the inhibitory profiles of its parent compound and related derivatives.

In the landscape of glycosidase inhibitors, both Nojirimycin 1-sulfonic acid and acarbose (B1664774) are significant players, particularly in the context of α-glucosidase and α-amylase inhibition, which are key targets in diabetes research. While acarbose is a well-established therapeutic agent, emerging evidence suggests that nojirimycin derivatives, including this compound, may offer distinct advantages for in vitro studies due to their potency and specific inhibitory mechanisms.

This compound, also known as nojirimycin bisulfite adduct, is a derivative of nojirimycin, a potent inhibitor of several glucosidases. Acarbose, on the other hand, is a complex oligosaccharide that acts as a competitive and reversible inhibitor of pancreatic α-amylase and membrane-bound intestinal α-glucosidase hydrolases.[1] This guide provides a comparative overview of these two compounds for researchers, scientists, and drug development professionals, with a focus on their in vitro applications.

Comparative Analysis of Inhibitory Activity

While direct comparative studies with specific IC50 values for this compound are limited in the available literature, the broader class of nojirimycin derivatives consistently demonstrates potent α-glucosidase inhibitory activity, often surpassing that of acarbose. For instance, various N-alkyl derivatives of 1-deoxynojirimycin (B1663644) (a close analog of nojirimycin) have shown IC50 values for α-glucosidase that are significantly lower than that of acarbose.[2][3] One study reported an N-alkyl-1-deoxynojirimycin derivative to be approximately 27-fold more active than acarbose against α-glucosidase.[3]

Acarbose is a known inhibitor of both α-glucosidase and pancreatic α-amylase.[1] The inhibitory action of nojirimycin derivatives appears to be more selective towards α-glucosidases over α-amylase. This selectivity can be a significant advantage in in vitro studies aiming to dissect the specific roles of these enzymes in various biological processes.

InhibitorTarget EnzymeIC50 Value (µM)Source Organism/Enzyme
Acarbose α-Glucosidase353 ± 90Not Specified
α-Glucosidase822.0 ± 1.5Not Specified
α-Amylase~600Not Specified
1-Deoxynojirimycin (DNJ) Derivative 18a α-Glucosidase207 ± 110Not Specified
1-Deoxynojirimycin (DNJ) Derivative 43 α-Glucosidase30.0 ± 0.6Not Specified
Nojirimycin β-Glucosidase--

Mechanism of Action: A Tale of Two Inhibitors

Both acarbose and nojirimycin derivatives act as competitive inhibitors of α-glucosidases. They bind to the active site of the enzyme, preventing the binding of the natural carbohydrate substrate.

Acarbose: As a complex oligosaccharide, acarbose mimics the structure of the natural substrate and binds reversibly to the enzyme's active site.[1] This competitive inhibition delays the breakdown of complex carbohydrates into absorbable monosaccharides.[1]

Nojirimycin and its Derivatives: These compounds are iminosugars, where the ring oxygen of a monosaccharide is replaced by a nitrogen atom. This structural feature allows them to mimic the transition state of the glycosidic bond cleavage, leading to very tight and specific binding to the active site of glycosidases.

G cluster_acarbose Acarbose Mechanism cluster_nojirimycin Nojirimycin Derivative Mechanism Acarbose Acarbose Enzyme_A α-Glucosidase (Active Site) Acarbose->Enzyme_A Competes for Active Site Inhibition_A Competitive Inhibition Enzyme_A->Inhibition_A Substrate_A Carbohydrate Substrate Substrate_A->Enzyme_A Binds to Product_A Monosaccharides (Blocked) Inhibition_A->Product_A Nojirimycin Nojirimycin Derivative Enzyme_N α-Glucosidase (Active Site) Nojirimycin->Enzyme_N Mimics Transition State & Binds Tightly Inhibition_N Competitive Inhibition Enzyme_N->Inhibition_N Substrate_N Carbohydrate Substrate Substrate_N->Enzyme_N Binds to Product_N Monosaccharides (Blocked) Inhibition_N->Product_N G A Prepare Solutions (Inhibitor, Enzyme, Substrate) B Add Inhibitor/Control to 96-well Plate A->B C Add α-Glucosidase Solution B->C D Pre-incubate (37°C, 5 min) C->D E Add pNPG Substrate D->E F Incubate (37°C, 30 min) E->F G Stop Reaction (Na₂CO₃) F->G H Measure Absorbance (405 nm) G->H I Calculate % Inhibition H->I G A Prepare Solutions (Inhibitor, Enzyme, Starch) B Add Inhibitor/Control to 96-well Plate A->B C Add α-Amylase Solution B->C D Incubate (37°C, 10 min) C->D E Add Starch Solution D->E F Incubate (37°C, 20 min) E->F G Stop Reaction (DNS Reagent) F->G H Heat, Cool, Dilute G->H I Measure Absorbance (540 nm) H->I J Calculate % Inhibition I->J

References

Safety Operating Guide

Proper Disposal of Nojirimycin 1-Sulfonic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Researchers, scientists, and drug development professionals now have a comprehensive guide to the safe and compliant disposal of Nojirimycin 1-sulfonic acid. This document outlines essential procedures to ensure the safe handling and disposal of this glucosidase inhibitor, minimizing environmental impact and ensuring laboratory safety. Adherence to these protocols is critical for regulatory compliance and the well-being of laboratory personnel.

This compound, an inhibitor of several glucosidases, requires careful management as a chemical waste product. Disposal should always be in accordance with applicable regional, national, and local laws and regulations.[1] This guide provides a framework for establishing safe disposal procedures within your institution.

Essential Pre-Disposal and Handling Procedures

Prior to disposal, proper handling and storage are paramount to prevent accidental release and ensure safety.

Handling:

  • Always handle this compound in accordance with good industrial hygiene and safety practices.[1]

  • Use appropriate personal protective equipment (PPE), including gloves, lab coats, and safety goggles.

  • Avoid creating dust when handling the solid form.[1]

  • Ensure adequate ventilation in the handling area.

Storage of Waste:

  • Keep waste containers tightly closed in a dry, cool, and well-ventilated place.[1]

  • Store waste away from incompatible materials. While no specific incompatibilities are listed for this compound, a general best practice is to store it separately from strong oxidizing agents, acids, and bases.

  • Waste containers should be clearly and accurately labeled with their contents.

Step-by-Step Disposal Protocol

The following procedures provide a general guideline for the disposal of various forms of this compound waste. Note: All chemical waste must be disposed of through your institution's designated hazardous waste program.[2] Never dispose of chemical waste down the drain or in regular trash.[2][3]

1. Waste Identification and Segregation:

  • Solid Waste: Unused or expired pure this compound, as well as grossly contaminated items such as weighing boats or paper.

  • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound.

  • Liquid Waste: Aqueous solutions containing this compound.

  • Contaminated Labware: Glassware, plasticware, and other laboratory consumables that have come into contact with this compound.

2. Waste Collection and Containerization:

  • Solid Waste:

    • Collect in a dedicated, leak-proof container with a secure lid.

    • The container must be compatible with the chemical. A high-density polyethylene (B3416737) (HDPE) container is a suitable choice.

    • Label the container clearly as "Hazardous Waste: this compound (solid)."

  • Sharps Waste:

    • Place all contaminated sharps directly into a designated, puncture-proof sharps container.

    • Label the sharps container with its contents.

  • Liquid Waste:

    • Collect aqueous solutions in a dedicated, leak-proof, and chemically compatible container (e.g., HDPE).

    • Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Label the container clearly as "Hazardous Waste: this compound (aqueous solution)." Include the approximate concentration if known.

  • Contaminated Labware:

    • Disposable Labware: Place in a designated hazardous waste container.

    • Reusable Labware: Decontaminate by thoroughly rinsing with a suitable solvent (e.g., water), collecting the rinsate as hazardous liquid waste. After decontamination, the labware can be washed according to standard laboratory procedures.

3. Spill Management: In the event of a spill, follow these procedures:

  • Evacuate the immediate area if necessary.

  • Wear appropriate PPE.

  • Cover the powder spill with a plastic sheet or tarp to minimize spreading.[1]

  • Mechanically take up the spilled material and place it in an appropriate container for disposal.[1] Avoid creating dust.[1]

  • Clean the contaminated surface thoroughly.[1]

  • Dispose of all cleanup materials as hazardous waste.

4. Final Disposal:

  • Arrange for the pickup and disposal of all this compound waste through your institution's EHS or hazardous waste management provider.

  • Ensure all containers are properly labeled and sealed before collection.

Quantitative Data and Disposal Considerations

Waste Minimization StrategyDescription
Source Reduction Order and use the smallest practical quantity of the chemical to reduce the amount of potential waste.
Scale Reduction Where possible, reduce the scale of experiments to minimize the volume of waste generated.
Avoid Cross-Contamination Use dedicated labware or thoroughly clean equipment between uses to prevent unnecessary contamination of other materials.
Proper Inventory Management Maintain an accurate inventory to prevent over-ordering and the generation of expired chemical waste.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound waste.

Figure 1. Disposal Workflow for this compound cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Solid Waste (Pure compound, contaminated items) D Collect in Labeled, Compatible Waste Container (Solid) A->D B Liquid Waste (Aqueous solutions) E Collect in Labeled, Compatible Waste Container (Liquid) B->E C Contaminated Labware (Glassware, plasticware) F Decontaminate (Reusable) or Collect in Waste Container (Disposable) C->F G Store in Designated Hazardous Waste Accumulation Area D->G E->G F->G H Arrange for Pickup by Certified Hazardous Waste Vendor G->H

Caption: Disposal Workflow for this compound

References

Essential Safety and Logistical Information for Handling Nojirimycin 1-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical procedures for handling Nojirimycin 1-sulfonic acid in a laboratory setting. Adherence to these guidelines is essential to ensure personal safety and maintain a secure research environment. This compound is an inhibitor of several glucosidases and should be handled with care.[1][2]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is mandatory when handling this compound. The following table summarizes the recommended PPE based on the potential hazards associated with sulfonyl-containing compounds, which can be corrosive, moisture-sensitive, and respiratory irritants.[3]

PPE CategoryItemSpecifications and Importance
Eye and Face Protection Safety Goggles & Face ShieldGoggles must be splash-resistant. A face shield should be worn in conjunction with goggles for an added layer of protection against splashes and airborne particles.[3][4]
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended. Double-gloving is a best practice to allow for the safe removal of a contaminated outer layer without compromising protection.[3][5] Gloves should be inspected before each use and changed immediately if damaged or contaminated.
Body Protection Laboratory Coat or ApronA chemical-resistant lab coat or apron is necessary to protect skin and clothing from potential contamination.[3][5]
Respiratory Protection Dust Mask or RespiratorWhen handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator with an appropriate cartridge for dusts should be used to prevent inhalation.[5]

Experimental Protocols: Handling and Disposal

A strict, step-by-step protocol is crucial for minimizing the risks associated with this compound.

Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Consult SDS Consult Safety Data Sheet (SDS) Don PPE Don Appropriate PPE Consult SDS->Don PPE Prepare Workspace Prepare Workspace in Fume Hood Don PPE->Prepare Workspace Weigh Compound Weigh Solid Compound Prepare Workspace->Weigh Compound Proceed to handling Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Decontaminate Decontaminate Work Area Perform Experiment->Decontaminate Experiment complete Dispose Waste Dispose of Waste Properly Decontaminate->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedure
  • Pre-Handling Preparation:

    • Consult the Safety Data Sheet (SDS) for this compound before beginning any work.

    • Ensure all necessary PPE is available and in good condition.

    • Prepare the designated work area, preferably within a certified chemical fume hood, by ensuring it is clean and uncluttered.

  • Donning PPE:

    • Put on a laboratory coat or apron.

    • Don safety goggles and a face shield.

    • Put on the inner pair of nitrile gloves.

    • Put on the outer pair of nitrile gloves.

    • If working with the solid outside of a fume hood, a dust mask or appropriate respirator is required.

  • Handling the Compound:

    • When weighing the solid compound, perform this task within the fume hood to minimize inhalation risk.

    • Handle the compound gently to avoid creating dust.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • After handling is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Properly label and store the compound according to the manufacturer's recommendations.

Disposal Plan

All waste generated from handling this compound must be considered chemical waste and disposed of accordingly.

  • Solid Waste: Contaminated consumables such as gloves, weigh boats, and paper towels should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions or waste from experiments should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour chemical waste down the drain.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

Emergency Procedures

The following diagram outlines the immediate actions to be taken in case of an emergency.

Emergency Procedures for this compound Exposure Exposure Exposure Event Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Flush_Skin Immediately flush with water for 15 mins Skin_Contact->Flush_Skin Flush_Eyes Immediately flush eyes with water for 15 mins Eye_Contact->Flush_Eyes Fresh_Air Move to fresh air Inhalation->Fresh_Air Do_Not_Induce_Vomiting Do NOT induce vomiting Ingestion->Do_Not_Induce_Vomiting Seek_Medical_Attention Seek Immediate Medical Attention Flush_Skin->Seek_Medical_Attention Flush_Eyes->Seek_Medical_Attention Fresh_Air->Seek_Medical_Attention Do_Not_Induce_Vomiting->Seek_Medical_Attention

Caption: Immediate actions in case of exposure to this compound.

References

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